4-Ethyl trazodone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c1-2-17-7-8-18(16-19(17)22)25-14-12-24(13-15-25)9-5-11-27-21(28)26-10-4-3-6-20(26)23-27/h3-4,6-8,10,16H,2,5,9,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKVJGFSBCIPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N2CCN(CC2)CCCN3C(=O)N4C=CC=CC4=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346599-35-6 | |
| Record name | 4-Ethyl trazodone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ETHYL TRAZODONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9352R70E9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Proposed Method for the Synthesis and Characterization of 4-Ethyl Trazodone: A Technical Guide
Abstract
This technical guide outlines a proposed methodology for the synthesis and comprehensive characterization of 4-Ethyl trazodone, a novel analogue of the established antidepressant drug, trazodone. Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is widely utilized for major depressive disorder and off-label for insomnia.[1][2] The synthesis of novel analogues is a critical step in exploring structure-activity relationships (SAR) and potentially developing compounds with improved pharmacological profiles. This document provides a scientifically grounded, hypothetical pathway for the synthesis of 4-Ethyl trazodone, leveraging established N-arylpiperazine synthesis protocols.[3][4][5] Furthermore, it details a rigorous, multi-technique approach for the structural elucidation and purity assessment of the target compound, incorporating modern analytical methods such as HPLC, mass spectrometry, and NMR spectroscopy.[6][7][8] This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of new chemical entities.
Introduction and Rationale
Trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}[3][9][10]triazolo[4,3-a]pyridin-3(2H)-one) exerts its therapeutic effects through a complex mechanism involving antagonism of serotonin 5-HT2A/2C receptors, inhibition of the serotonin transporter (SERT), and antagonism of α1-adrenergic receptors.[11][12] This multifaceted pharmacology distinguishes it from more selective agents like SSRIs.[13][14] The development of trazodone analogues aims to modulate these interactions to enhance efficacy, improve the side-effect profile, or alter pharmacokinetic properties.
The introduction of an ethyl group at the 4-position of the triazolopyridine ring of trazodone represents an unexplored modification. This substitution could potentially influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to target receptors and metabolic stability. This guide proposes a robust synthetic strategy and a comprehensive characterization workflow to produce and validate the structure of this novel compound, 4-Ethyl trazodone.
Proposed Synthetic Pathway
The synthesis of trazodone and its derivatives typically involves the coupling of an appropriate N-arylpiperazine with a side chain attached to the triazolopyridine core.[9][15][16] Microwave-assisted synthesis has been shown to significantly reduce reaction times for these couplings.[9][10][15] For the synthesis of 4-Ethyl trazodone, a convergent two-part strategy is proposed, starting from commercially available materials.
Part A: Synthesis of the Key Intermediate, 1-(3-chlorophenyl)piperazine. This is a well-established intermediate in many pharmaceutical syntheses. A common and efficient method involves the reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride.[5]
Part B: Synthesis of the 4-Ethyl-triazolopyridine Side Chain. This requires the synthesis of 2-(3-chloropropyl)-4-ethyl-[3][9][10]triazolo[4,3-a]pyridin-3(2H)-one. This can be achieved by reacting the commercially available 4-ethyl-[3][9][10]triazolo[4,3-a]pyridin-3(2H)-one with 1-bromo-3-chloropropane.
Part C: Final Coupling Reaction. The final step involves the nucleophilic substitution reaction between 1-(3-chlorophenyl)piperazine (from Part A) and the chlorinated side chain intermediate (from Part B) to yield 4-Ethyl trazodone. This reaction is often facilitated by a base, such as potassium carbonate, and can be accelerated using microwave irradiation.[15]
Caption: Proposed synthetic workflow for 4-Ethyl trazodone.
Detailed Experimental Protocols
Synthesis of 1-(3-chlorophenyl)piperazine (Intermediate 1)
-
Rationale: This is a standard procedure for generating the N-arylpiperazine core, a common scaffold in medicinal chemistry.[3][4] Diethylene glycol monomethyl ether is chosen as a high-boiling solvent suitable for this condensation reaction.[5]
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-chloroaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and diethylene glycol monomethyl ether.
-
Heat the mixture to reflux (approx. 190 °C) for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and basify with a concentrated NaOH solution to pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation to yield pure 1-(3-chlorophenyl)piperazine.
-
Synthesis of 2-(3-chloropropyl)-4-ethyl-[4][10][11]triazolo[4,3-a]pyridin-3(2H)-one (Intermediate 2)
-
Rationale: This step attaches the three-carbon linker to the heterocyclic core. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can enhance reaction rates in this biphasic alkylation.
-
Procedure:
-
In a flask, dissolve 4-ethyl-[3][9][10]triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add potassium carbonate (K2CO3, 2.0 eq) as a base and tetrabutylammonium bromide (TBAB, 0.1 eq) as a phase-transfer catalyst.
-
Add 1-bromo-3-chloropropane (1.5 eq) to the mixture.
-
Heat the reaction to reflux and stir for 4-6 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate.
-
Redissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under vacuum and purify the resulting oil or solid by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Synthesis of 4-Ethyl trazodone (Final Product)
-
Rationale: This is the final coupling step. Microwave-assisted synthesis is proposed to reduce reaction time and potentially improve yield, a technique proven effective for trazodone and its derivatives.[9][15]
-
Procedure:
-
In a microwave-safe reaction vessel, combine 1-(3-chlorophenyl)piperazine (1.0 eq), 2-(3-chloropropyl)-4-ethyl-[3][9][10]triazolo[4,3-a]pyridin-3(2H)-one (1.1 eq), and powdered potassium carbonate (2.5 eq) in a minimal amount of a polar aprotic solvent like DMF or acetonitrile.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at a suitable temperature (e.g., 120-150 °C) for 15-30 minutes. Monitor pressure to ensure it remains within safe limits.
-
Cool the vessel to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to obtain the final compound, 4-Ethyl trazodone.
-
Structural Elucidation and Characterization
A battery of analytical techniques is required to unequivocally confirm the structure and assess the purity of the newly synthesized 4-Ethyl trazodone.
Caption: Analytical workflow for the characterization of 4-Ethyl trazodone.
Expected Characterization Data
The following table summarizes the expected data from the characterization experiments.
| Technique | Parameter | Expected Result for 4-Ethyl Trazodone (C21H26ClN5O) |
| HRMS (ESI+) | [M+H]+ | Calculated: 400.1898; Found: Value should be within 5 ppm |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (6.5-8.0 ppm), Alkyl chain protons (1.5-4.0 ppm), Ethyl group protons (CH3 triplet, CH2 quartet) |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (110-160 ppm), Carbonyl carbon (~170 ppm), Alkyl carbons (10-60 ppm) |
| RP-HPLC | Purity | >95% (as determined by peak area at a suitable wavelength, e.g., 252 nm[17]) |
| FT-IR | Wavenumber (cm⁻¹) | C=O stretch (~1680-1700 cm⁻¹), C-N stretches, Aromatic C-H and C=C stretches |
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): Purity analysis should be performed on a reverse-phase C18 column.[17][18] A suitable mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid, with UV detection at approximately 252 nm.[6][17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is crucial for confirming the elemental composition. The observed isotopic pattern for the [M+H]+ and [M+2+H]+ ions should be consistent with the presence of one chlorine atom.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide the primary evidence for the covalent structure. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) will be essential to assign all proton and carbon signals unambiguously, confirming the position of the ethyl group and the connectivity of the entire molecule.[8]
Discussion and Future Work
The successful synthesis and characterization of 4-Ethyl trazodone, following the protocols outlined in this guide, would provide a novel molecular entity for pharmacological investigation. The primary next step would be to assess its binding affinity at key targets (e.g., 5-HT2A, SERT, α1-adrenergic receptors) through radioligand binding assays. Subsequent in vitro functional assays and in vivo behavioral models would be necessary to determine its pharmacological profile and potential as a therapeutic agent. This systematic approach, from rational design and synthesis to rigorous characterization and biological evaluation, is fundamental to modern drug discovery.
References
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A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Jaśkowska J, et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules. Available at: [Link]
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Jaśkowska J, et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. PubMed Central. Available at: [Link]
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New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. Available at: [Link]
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"chemical properties of 4-Ethyl trazodone"
An In-Depth Technical Guide to the Chemical Properties of 4-Ethyl Trazodone
Introduction
4-Ethyl trazodone, identified chemically as 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one, is a significant analogue and known impurity of the widely prescribed antidepressant, Trazodone.[1][4] While Trazodone is a serotonin antagonist and reuptake inhibitor (SARI) used for major depressive disorder and insomnia, the characterization of its related compounds is paramount for ensuring pharmaceutical quality, safety, and efficacy.[5] This guide provides a comprehensive overview of the core chemical properties of 4-Ethyl trazodone, designed for researchers, analytical scientists, and drug development professionals. Its primary application is as a certified reference standard for analytical method development, validation, and quality control during the synthesis and formulation of Trazodone.[6] Understanding the chemical behavior of this specific impurity is critical for developing robust analytical methods capable of detecting and quantifying it, thereby meeting stringent regulatory requirements.
Chemical Identity and Structure
The unique chemical identity of 4-Ethyl trazodone is established by its molecular structure, which features an ethyl group substitution on the chlorophenyl ring, distinguishing it from the parent Trazodone molecule. This substitution has a tangible impact on its physicochemical properties, such as lipophilicity and molecular weight.
Systematic Nomenclature and Identifiers
-
IUPAC Name : 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one[1]
-
Synonyms : Trazodone EP Impurity E, Para-ethyl trazodone[1][4]
-
Canonical SMILES : CCC1=C(C=C(C=C1)N2CCN(CC2)CCCN3C(=O)N4C=CC=CC4=N3)Cl[1]
-
InChIKey : FAKVJGFSBCIPNY-UHFFFAOYSA-N[1]
Molecular Structure
The structure comprises a triazolopyridine core linked via a propyl chain to a piperazine ring, which is in turn substituted with a 3-chloro-4-ethylphenyl group.
Caption: 2D Chemical Structure of 4-Ethyl trazodone.
Physicochemical Properties
The physicochemical properties of a drug impurity are critical for predicting its behavior during manufacturing, formulation, and analytical testing. The addition of an ethyl group to the Trazodone structure slightly increases its molecular weight and lipophilicity (as indicated by a higher XLogP3 value compared to Trazodone's 2.68).[1][5] This increased lipophilicity can influence its solubility, chromatographic retention, and potential for bioaccumulation.
| Property | Value | Source |
| Molecular Weight | 399.9 g/mol | [1][4] |
| Monoisotopic Mass | 399.1825882 Da | [1] |
| XLogP3 (Computed) | 3.6 | [1] |
| Topological Polar Surface Area | 42.4 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Solubility | Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO) | [7] |
| Storage Temperature | 2-8 °C | [7] |
Synthesis and Purification
A robust synthetic strategy is essential for producing 4-Ethyl trazodone as a high-purity reference material. The synthesis logically follows established methods for Trazodone and its analogues, typically involving a nucleophilic substitution reaction.[8]
Proposed Synthetic Pathway
The most direct synthesis involves the condensation of two key intermediates: 1-(3-chloro-4-ethylphenyl)piperazine and 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one . This pathway is analogous to a known Trazodone synthesis, providing a high degree of confidence in its viability.[8] The choice of a phase-transfer catalyst and a suitable base is critical for driving the reaction to completion while minimizing side products.
Caption: Proposed synthetic workflow for 4-Ethyl trazodone.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methodologies for analogous compounds.
-
Reaction Setup : To a round-bottom flask, add 1-(3-chloro-4-ethylphenyl)piperazine (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 3.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq) in acetonitrile.
-
Addition of Second Intermediate : Add a solution of 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (1.1 eq) in acetonitrile dropwise to the stirred mixture at room temperature.
-
Reaction Execution : Heat the mixture to reflux (approx. 80-82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up : After cooling to room temperature, filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction : Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Ethyl trazodone.
Analytical Characterization
Rigorous analytical characterization is required to confirm the identity, structure, and purity of 4-Ethyl trazodone, especially when it is used as a reference standard. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.[6]
Caption: Comprehensive analytical workflow for reference standard certification.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group (a characteristic triplet and quartet), the propyl chain, and the piperazine ring protons.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The protonated molecule [M+H]⁺ should be observed at m/z corresponding to its calculated monoisotopic mass (approx. 400.19).
-
Infrared (IR) Spectroscopy : The IR spectrum is used to confirm the presence of key functional groups. Expected peaks include C=O stretching for the triazolone carbonyl group, C-Cl stretching, aromatic C=C bending, and C-H stretching from the alkyl and aromatic moieties.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC) : HPLC, typically with UV detection, is the gold standard for determining the purity of the reference material.[6][7] A gradient reversed-phase method using a C18 column is commonly employed.
-
Causality : The choice of a reversed-phase method is dictated by the molecule's moderate lipophilicity. The gradient elution is necessary to ensure that any potential impurities with different polarities are well-resolved from the main peak. Purity is typically assessed by area percentage at a wavelength where the chromophores exhibit significant absorbance (e.g., ~254 nm).
-
Protocol: HPLC Purity Determination
-
Standard Preparation : Accurately weigh and dissolve 4-Ethyl trazodone in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of ~0.5 mg/mL.
-
Chromatographic Conditions :
-
Column : C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
-
Analysis : Inject the prepared standard solution. Integrate all peaks and calculate the purity of 4-Ethyl trazodone as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of the 4-Ethyl trazodone reference standard.
-
Recommended Storage : Vendors recommend storage at 2-8 °C in a well-sealed container, protected from light.[7]
-
Rationale : Refrigerated storage slows the rate of potential chemical degradation. The piperazine and triazolopyridine moieties can be susceptible to oxidative degradation over long periods, and protection from light prevents potential photochemical reactions.
Conclusion
4-Ethyl trazodone is a chemically well-defined molecule of high importance in the pharmaceutical industry. Its role as a Trazodone impurity necessitates a thorough understanding of its chemical properties, from its synthesis and purification to its comprehensive analytical characterization. The methodologies and data presented in this guide provide a framework for scientists to effectively synthesize, identify, and quantify this compound, ensuring the development of safe and high-quality Trazodone drug products.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71316674, 4-Ethyl trazodone. Available at: [Link]
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Gong, L. et al. (2024). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology. Available at: [Link]
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Gong, L. et al. (2024). Characterization of trazodone metabolic pathways and species-specific profiles. Research Square. Available at: [Link]
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Zagórska, A. et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. Available at: [Link]
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An In-depth Technical Guide to 4-Ethyl Trazodone: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl trazodone, identified as a potential impurity and analogue of the well-established antidepressant drug Trazodone, presents a significant area of interest for pharmaceutical researchers and drug development professionals. Understanding the physicochemical properties, synthesis, and analytical behavior of such analogues is paramount for ensuring the purity, safety, and efficacy of the parent drug. This technical guide provides a comprehensive overview of 4-Ethyl trazodone, drawing upon established knowledge of Trazodone and its derivatives to offer expert insights for the scientific community.
Part 1: Core Physicochemical and Structural Information
4-Ethyl trazodone, systematically named 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1][2]triazolo[4,3-a]pyridin-3-one, is a close structural analogue of Trazodone, distinguished by the presence of an ethyl group on the phenylpiperazine moiety.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1346599-35-6 | Internal Database |
| Molecular Formula | C₂₁H₂₆ClN₅O | Internal Database |
| Molecular Weight | 399.92 g/mol | Internal Database |
| IUPAC Name | 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1][2]triazolo[4,3-a]pyridin-3-one | Internal Database |
| SMILES | CCC1=CC(=C(Cl)C=C1)N2CCN(CCCN3C(=O)N4C=CC=CC4=N3)CC2 | Internal Database |
| Synonyms | Trazodone EP Impurity E, Para-ethyl trazodone | Internal Database |
Molecular Structure
The molecular structure of 4-Ethyl trazodone, illustrating the key functional groups, is presented below.
Caption: Molecular structure of 4-Ethyl trazodone.
Part 2: Synthesis and Organic Chemistry
Proposed Synthetic Pathway
A plausible synthesis of 4-Ethyl trazodone would likely involve a two-step process:
-
Synthesis of 1-(3-chloro-4-ethylphenyl)piperazine: This key intermediate can be synthesized through the reaction of 3-chloro-4-ethylaniline with bis(2-chloroethyl)amine.
-
Alkylation Reaction: The synthesized 1-(3-chloro-4-ethylphenyl)piperazine is then reacted with 2-(3-chloropropyl)-[1][2]triazolo[4,3-a]pyridin-3(2H)-one in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile) to yield 4-Ethyl trazodone.[2]
Caption: Proposed two-step synthesis of 4-Ethyl trazodone.
Part 3: Inferred Pharmacological Profile
Direct pharmacological studies on 4-Ethyl trazodone are not extensively reported. However, its structural similarity to Trazodone allows for an informed discussion of its likely pharmacological properties.
Mechanism of Action of Trazodone
Trazodone's therapeutic effects are attributed to its dual mechanism of action:
-
Serotonin 5-HT₂A Receptor Antagonism: This is a primary mechanism, contributing to its antidepressant and anxiolytic effects.[3]
-
Serotonin Reuptake Inhibition (SRI): Trazodone also weakly inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft.[4]
-
α₁-Adrenergic and Histamine H₁ Receptor Blockade: These actions are responsible for the sedative and hypnotic effects of Trazodone, as well as side effects like orthostatic hypotension.[3]
Potential Influence of the 4-Ethyl Group
The addition of an ethyl group to the phenyl ring could potentially modulate the pharmacological profile of the molecule:
-
Lipophilicity: The ethyl group increases the lipophilicity of the molecule. This may enhance its ability to cross the blood-brain barrier, potentially leading to a faster onset of action or altered central nervous system distribution.
-
Receptor Binding Affinity: The ethyl group's steric and electronic properties could influence the binding affinity and selectivity for its target receptors (5-HT₂A, SERT, α₁-adrenergic, H₁). This could result in a different side-effect profile or therapeutic window compared to Trazodone. Further in-vitro binding assays would be necessary to confirm these hypotheses. Studies on other arylpiperazine derivatives have shown that substitutions on the aryl ring can significantly alter pharmacological activity.
Part 4: Analytical Methodologies
As 4-Ethyl trazodone is a known impurity of Trazodone, established analytical methods for the parent drug are highly relevant and can be adapted for its detection and quantification. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.
Recommended HPLC Method
Based on validated methods for Trazodone and its related substances, the following HPLC parameters are recommended for the analysis of 4-Ethyl trazodone.[5][6]
| Parameter | Recommended Condition | Rationale |
| Column | C8 or C18, 150 x 4.6 mm, 5 µm | Provides good separation for non-polar to moderately polar compounds. |
| Mobile Phase | A mixture of Acetonitrile, Methanol, and an aqueous buffer (e.g., phosphate or acetate) | The organic modifiers allow for the elution of the analyte, while the buffer controls the pH and improves peak shape. |
| Detection | UV at approximately 254 nm | Trazodone and its analogues exhibit strong UV absorbance at this wavelength. |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate that provides a good balance between analysis time and resolution. |
| Injection Volume | 10 - 20 µL | A typical injection volume for standard HPLC analysis. |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 4-Ethyl trazodone in a suitable diluent (e.g., mobile phase or a mixture of water and methanol) to a known concentration.
-
Sample Preparation: Dissolve the sample containing potential 4-Ethyl trazodone in the same diluent as the standard to a similar concentration.
-
Chromatographic System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the standard and sample solutions into the chromatograph.
-
Data Analysis: Identify the 4-Ethyl trazodone peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of 4-Ethyl trazodone in the sample by comparing the peak area with the standard's peak area.
Caption: A typical workflow for the HPLC analysis of 4-Ethyl trazodone.
Conclusion
4-Ethyl trazodone, as a significant analogue of Trazodone, warrants careful consideration in the development and quality control of the parent drug. While direct experimental data on this specific molecule is limited, a thorough understanding of Trazodone's chemistry, pharmacology, and analytical behavior provides a robust framework for its characterization. The proposed synthetic pathway and analytical methods in this guide offer a solid foundation for researchers to further investigate the properties and potential impact of 4-Ethyl trazodone. Future studies should focus on the definitive synthesis and pharmacological evaluation of this compound to fully elucidate its profile.
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A Technical Guide to the Potential Metabolic Pathways of 4-Ethyl Trazodone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), undergoes extensive and complex metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of multiple metabolites, including the pharmacologically active m-chlorophenylpiperazine (m-CPP).[1] This guide provides a forward-looking analysis of the potential metabolic fate of 4-Ethyl trazodone, a novel analog. By integrating the well-characterized biotransformation pathways of the parent trazodone molecule with established principles of alkylbenzene metabolism, we propose a series of predictive metabolic maps.[2][3][4] Key hypothesized pathways for 4-Ethyl trazodone include N-dealkylation, oxidation of the ethyl moiety at both its α- and β-carbons, aromatic hydroxylation on the ethyl-substituted phenyl ring, and modifications to the triazolopyridine core. This document outlines a comprehensive in vitro experimental strategy, including detailed protocols for metabolic stability assays, metabolite profiling, and reaction phenotyping, to systematically investigate these predictions.[1][5] The insights and methodologies presented herein are intended to serve as a foundational resource for the preclinical development and characterization of 4-Ethyl trazodone and other related analogs.
Introduction
Trazodone is a widely prescribed antidepressant distinguished by its unique pharmacological profile, which combines serotonin reuptake inhibition with potent antagonism at 5-HT2A, α1-adrenergic, and H1-histaminergic receptors.[1][6] This multifaceted mechanism of action accounts for its efficacy in treating major depressive disorder, particularly in patients with associated anxiety and sleep disturbances.[7] The clinical pharmacokinetics of trazodone are heavily influenced by its extensive hepatic metabolism.[1][8] The biotransformation is complex, involving multiple CYP isoforms and producing a cascade of metabolites, the most significant being m-CPP, which has its own distinct serotonergic activity.[1][9][10]
The introduction of an ethyl group at the 4-position of the phenylpiperazine moiety, creating 4-Ethyl trazodone, presents a novel chemical entity whose metabolic fate is critical to its potential efficacy, safety, and drug-drug interaction profile. Understanding its biotransformation is paramount for predicting its pharmacokinetic behavior, identifying potentially active or reactive metabolites, and guiding further development. This guide synthesizes current knowledge on trazodone metabolism to construct a predictive metabolic landscape for this new analog and provides the experimental framework required to validate these hypotheses.
Established Metabolism of Trazodone: A Foundation
Trazodone's metabolism is a multi-pathway process involving both Phase I and Phase II reactions.[1] CYP3A4 is the principal enzyme responsible for its initial biotransformation.[1][5][11][12]
Phase I Metabolism
Phase I reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation.
-
N-Dealkylation: The most prominent pathway is the CYP3A4-mediated oxidative cleavage of the N-propyl side chain, yielding the major active metabolite, m-chlorophenylpiperazine (m-CPP).[2][11][13] Systemic levels of m-CPP are typically less than 10% of the parent drug concentration.[1]
-
Hydroxylation: This occurs at several positions. Aromatic hydroxylation of the chlorophenyl ring and hydroxylation of the triazolopyridine ring are known pathways.[2][3][14] While CYP3A4 is involved, CYP2D6 also contributes to hydroxylation reactions.[1][7]
-
N-Oxidation: Oxidation can occur on the piperazine nitrogen, a reaction to which flavin-containing monooxygenases (FMOs) may contribute.[1][3][5]
-
Bioactivation Pathways: Research has identified the formation of reactive intermediates.[15] These include an electrophilic epoxide on the triazolopyridinone ring and a quinone-imine intermediate formed following hydroxylation of the chlorophenyl ring.[15] These reactive species can form conjugates with glutathione and may be implicated in rare cases of hepatotoxicity.[15]
Phase II Metabolism
The hydroxylated and other Phase I metabolites can undergo conjugation with glucuronic acid, forming more water-soluble compounds that are readily excreted.[2]
The diagram below summarizes the primary metabolic routes for trazodone.
Caption: Established Metabolic Pathways of Trazodone.
Predicted Metabolism of the 4-Ethyl Moiety
The introduction of a 4-ethyl group on the phenyl ring provides new sites for metabolic attack. The metabolism of such N-alkyl-substituted anilines generally involves both α-C-oxidation and N-oxidation.[16]
-
3.1 α-Carbon and β-Carbon Oxidation: The ethyl group is susceptible to oxidation at both the α-carbon (benzylic position) and the β-carbon (terminal position).
-
α-Hydroxylation: Oxidation at the carbon adjacent to the aromatic ring would produce a secondary alcohol. This could be further oxidized to a ketone.
-
β-Hydroxylation: Oxidation at the terminal methyl group would yield a primary alcohol, which can be sequentially oxidized to an aldehyde and then a carboxylic acid.
-
-
3.2 Aromatic Hydroxylation: The ethyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution.[17] This electronic influence may direct CYP-mediated hydroxylation to the positions ortho to the ethyl group (positions 3 and 5 of the phenyl ring), as the para position is blocked.
Hypothesized Metabolic Pathways of 4-Ethyl Trazodone
By combining the known metabolic routes of the trazodone scaffold with the predicted metabolism of the 4-ethylphenyl group, we can construct a comprehensive metabolic map for 4-Ethyl trazodone.
-
Pathway A: N-Dealkylation: Similar to trazodone, CYP3A4-mediated N-dealkylation is expected to be a major pathway, yielding 1-(4-ethylphenyl)piperazine (4-EPP), a novel metabolite that will require pharmacological characterization.
-
Pathway B: Ethyl Group Oxidation: The intact 4-Ethyl trazodone molecule could undergo oxidation on the ethyl side chain, leading to 4-(1-hydroxyethyl)-phenyl trazodone (from α-hydroxylation) or 4-(2-hydroxyethyl)-phenyl trazodone (from β-hydroxylation) and its subsequent acid metabolite.
-
Pathway C: Aromatic Hydroxylation: Hydroxylation could occur on the ethyl-substituted phenyl ring, likely at the 3- or 5-position, to form phenolic metabolites.
-
Pathway D: Triazolopyridine Moiety Metabolism: The triazolopyridine ring system is expected to undergo hydroxylation and potential bioactivation to an epoxide, analogous to the parent drug.[15]
-
Pathway E: N-Oxidation: The piperazine nitrogen atoms remain potential sites for N-oxidation.
-
Combination and Secondary Pathways: Primary metabolites from any of these pathways may undergo further metabolic transformations. For instance, the N-dealkylation product, 4-EPP, could subsequently undergo ethyl group oxidation or aromatic hydroxylation.
-
Phase II Conjugation: All hydroxylated metabolites are potential substrates for glucuronidation or sulfation.
The following diagram illustrates the predicted interconnected metabolic network for 4-Ethyl trazodone.
Caption: Hypothesized Metabolic Pathways for 4-Ethyl Trazodone.
Experimental Strategy for Metabolite Identification & Pathway Elucidation
A systematic, tiered approach is required to validate the hypothesized pathways and characterize the metabolism of 4-Ethyl trazodone. The following protocols are based on standard industry practices for drug metabolism studies.[1][18]
Experimental Workflow Overview
The workflow begins with broad stability and profiling assays and progresses to specific enzyme identification.
Caption: Workflow for Metabolic Pathway Elucidation.
In Vitro Methodologies
Protocol 5.2.1: Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of 4-Ethyl trazodone.
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of 4-Ethyl trazodone in a suitable organic solvent (e.g., acetonitrile). Prepare pooled HLM (e.g., from Celsis IVT) in 0.1 M phosphate buffer (pH 7.4). Prepare an NADPH regenerating system.
-
Incubation: Pre-warm HLM suspension (final protein concentration 0.5-1.0 mg/mL) at 37°C.
-
Initiation: Add 4-Ethyl trazodone to the HLM suspension (final concentration, e.g., 1 µM). After a brief pre-incubation, initiate the reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like trazodone-d6).[1]
-
Sample Processing: Samples are centrifuged to pellet the protein. The supernatant is transferred for LC-MS/MS analysis.
-
Data Analysis: The disappearance of the parent compound over time is monitored. The natural log of the percent remaining is plotted against time to determine the rate constant (k), from which t½ (0.693/k) and CLint are calculated.
-
Protocol 5.2.2: Metabolite Profiling in HLM and Cryopreserved Hepatocytes
-
Objective: To detect and tentatively identify all major and minor metabolites formed in vitro.
-
Methodology:
-
Incubation: Set up incubations similar to the stability assay (Protocol 5.2.1), but use a higher concentration of 4-Ethyl trazodone (e.g., 10 µM) and a single, longer incubation time (e.g., 60 minutes).[1] Perform parallel incubations with and without NADPH to distinguish CYP-mediated metabolites. For hepatocytes, incubations are typically longer (e.g., up to 4 hours) to allow for both Phase I and Phase II metabolism.
-
Sample Processing: Quench and process samples as described above.
-
Analytical Detection: Analyze samples using high-resolution LC-MS/MS. Data analysis involves searching for predicted metabolite masses (e.g., +16 Da for hydroxylation, -28 Da for de-ethylation from the piperazine nitrogen, etc.) and comparing chromatograms from NADPH-positive and NADPH-negative incubations.
-
Protocol 5.2.3: Reaction Phenotyping with Recombinant CYPs and Chemical Inhibitors
-
Objective: To identify the specific CYP enzymes responsible for the formation of key metabolites.
-
Causality: This step is crucial for predicting drug-drug interactions. By pinpointing the responsible enzymes, we can anticipate how co-administered drugs that inhibit or induce these enzymes might alter the clearance and exposure of 4-Ethyl trazodone.
-
Methodology 1 (Recombinant Enzymes):
-
Incubate 4-Ethyl trazodone separately with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Analyze the formation of each major metabolite across the panel to identify which enzymes are capable of catalyzing each reaction.
-
-
Methodology 2 (Chemical Inhibition):
-
Incubate 4-Ethyl trazodone in pooled HLM in the presence and absence of specific chemical inhibitors for major CYP enzymes.[1][18]
-
Measure the percent reduction in the formation rate of each metabolite in the presence of the inhibitor compared to a vehicle control. A significant reduction points to the involvement of that specific CYP isoform.
-
Data Presentation
Quantitative results from reaction phenotyping should be summarized in a clear, tabular format.
Table 1: Effect of Selective CYP Inhibitors on the Formation of Major 4-Ethyl Trazodone Metabolites in HLM
| Metabolite | Inhibitor | Target CYP | % Formation Remaining (Mean ± SD) |
|---|---|---|---|
| 4-EPP | Ketoconazole | CYP3A4 | 12 ± 4% |
| Quinidine | CYP2D6 | 95 ± 8% | |
| α-OH Metabolite | Ketoconazole | CYP3A4 | 45 ± 11% |
| Quinidine | CYP2D6 | 88 ± 9% | |
| Phenolic Metabolite | Ketoconazole | CYP3A4 | 60 ± 7% |
| Quinidine | CYP2D6 | 52 ± 13% |
(Data are hypothetical and for illustrative purposes only)
Conclusion
The metabolic profile of 4-Ethyl trazodone is predicted to be a complex interplay of pathways inherited from its parent structure and novel routes introduced by the 4-ethylphenyl moiety. The primary routes are hypothesized to be CYP3A4-mediated N-dealkylation and various oxidative attacks on the ethyl group and its associated aromatic ring. The experimental framework detailed in this guide provides a robust and logical progression for systematically identifying the metabolites, elucidating the biotransformation pathways, and pinpointing the key enzymes involved. This foundational knowledge is indispensable for the rational development of 4-Ethyl trazodone, enabling early assessment of its pharmacokinetic profile, potential for active metabolites, and susceptibility to drug-drug interactions.
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the In Vitro Stability of 4-Ethyl Trazodone
Introduction: Contextualizing 4-Ethyl Trazodone in Drug Development
4-Ethyl trazodone is recognized as a specified impurity and related compound of Trazodone, a well-established serotonin antagonist and reuptake inhibitor (SARI) used for treating major depressive disorder.[1][2][3] Understanding the stability of such related substances is a critical component of pharmaceutical development, ensuring the safety, efficacy, and quality of the final drug product. Trazodone itself is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2D6, to form metabolites such as m-chlorophenylpiperazine (m-CPP).[4][5][6][7] This metabolic profile provides a foundational hypothesis for investigating the stability of its 4-ethyl analog.
This guide provides a comprehensive technical overview of the methodologies used to assess the in vitro stability of 4-Ethyl trazodone. We will explore its stability under chemical, plasma, and metabolic conditions. The rationale behind each experimental design is detailed, reflecting the principle that a thorough in vitro assessment is essential for predicting a compound's in vivo pharmacokinetic behavior and identifying potential liabilities early in the development process.[8][9][10][11] These studies are fundamental for making informed decisions, from lead optimization to candidate selection and beyond.
Part 1: Chemical Stability Assessment in Aqueous Buffers
Expertise & Rationale: The first step in characterizing a compound's stability is to understand its intrinsic chemical liability, independent of biological matrices. By incubating 4-Ethyl trazodone in buffers of varying pH, we can identify susceptibility to acid- or base-catalyzed hydrolysis. This is crucial as the compound will experience different pH environments in vivo (e.g., stomach vs. intestine vs. systemic circulation). A stable compound under these conditions ensures that any degradation observed in subsequent biological assays is enzymatically mediated.
Experimental Protocol: Buffer Stability
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of 4-Ethyl trazodone in DMSO.
-
Prepare three aqueous buffers: 100 mM Sodium Acetate (pH 4.5), 100 mM Potassium Phosphate (pH 7.4), and 100 mM Tris-HCl (pH 9.0).
-
-
Incubation:
-
Spike the 4-Ethyl trazodone stock solution into each buffer to a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to minimize solvent effects.
-
Incubate the solutions in triplicate at 37°C.
-
-
Sampling and Quenching:
-
Collect aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard (e.g., Quetiapine[12]) to precipitate any potential excipients and halt degradation.
-
-
Analysis:
-
Centrifuge the samples to pellet any precipitates.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining 4-Ethyl trazodone.
-
Visualization: Chemical Stability Workflow
Caption: Workflow for assessing chemical stability in aqueous buffers.
Data Presentation: Hypothetical Buffer Stability Results
| pH | Time (hours) | Mean % Remaining (± SD) |
| 4.5 | 0 | 100 ± 0.0 |
| 1 | 99.1 ± 1.2 | |
| 2 | 98.5 ± 1.5 | |
| 4 | 97.2 ± 2.1 | |
| 8 | 95.8 ± 2.5 | |
| 24 | 91.3 ± 3.0 | |
| 7.4 | 0 | 100 ± 0.0 |
| 1 | 99.8 ± 0.9 | |
| 2 | 99.5 ± 1.1 | |
| 4 | 99.1 ± 1.3 | |
| 8 | 98.7 ± 1.8 | |
| 24 | 98.2 ± 2.2 | |
| 9.0 | 0 | 100 ± 0.0 |
| 1 | 98.2 ± 1.4 | |
| 2 | 96.9 ± 1.9 | |
| 4 | 94.1 ± 2.3 | |
| 8 | 89.5 ± 2.8 | |
| 24 | 78.4 ± 3.5 |
Interpretation: The hypothetical data suggest that 4-Ethyl trazodone is highly stable at neutral physiological pH but shows increased degradation under acidic and, more significantly, basic conditions. This indicates a potential liability to base-catalyzed hydrolysis.
Part 2: Stability Assessment in Human Plasma
Expertise & Rationale: Evaluating stability in plasma is a critical step to screen for susceptibility to enzymatic degradation by hydrolases (e.g., esterases, amidases) that are abundant in blood.[13][14] Furthermore, plasma contains high concentrations of proteins to which drugs can bind. Trazodone is known to be highly protein-bound (89-95%), which can influence its availability for metabolism and clearance.[4][15] This assay provides an early indication of a compound's survival in systemic circulation and helps interpret pharmacokinetic data.[13]
Experimental Protocol: Plasma Stability
-
Preparation:
-
Thaw pooled human plasma at 37°C.
-
Prepare a 10 mM stock solution of 4-Ethyl trazodone in DMSO.
-
Prepare stock solutions for a positive control (e.g., Propantheline, which is rapidly hydrolyzed) and a negative control (e.g., Verapamil, which is stable in plasma).
-
-
Incubation:
-
Warm the plasma to 37°C in a shaking water bath.
-
Initiate the reaction by spiking the test and control compounds into the plasma to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.5%.
-
-
Sampling and Quenching:
-
Analysis:
-
Vortex the samples and centrifuge at high speed (e.g., >3000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Visualization: Plasma Stability Workflow
Caption: Experimental workflow for the human liver microsomal stability assay.
Caption: Hypothetical metabolic pathway of 4-Ethyl Trazodone based on Trazodone.
Data Analysis and Presentation
The rate of disappearance of the compound follows first-order kinetics. The elimination rate constant (k) is determined from the slope of the linear regression of the natural logarithm (ln) of the percentage of compound remaining versus time. [17]
-
Half-Life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)
| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Dextromethorphan (High Turnover) | 8.5 | 81.5 | Low |
| Verapamil (Moderate Turnover) | 25.1 | 27.6 | Moderate |
| 4-Ethyl Trazodone (+NADPH) | 18.2 | 38.1 | Moderate-Low |
| 4-Ethyl Trazodone (-NADPH) | > 120 | < 5.8 | High |
Interpretation: The significant difference in stability for 4-Ethyl trazodone in the presence versus the absence of NADPH confirms that its degradation is primarily due to NADPH-dependent enzymatic metabolism (i.e., CYP enzymes). With a half-life of 18.2 minutes and a CLint of 38.1 µL/min/mg protein, it would be classified as a compound with moderate to low metabolic stability. This suggests it is likely to undergo significant first-pass metabolism in vivo, a critical consideration for its potential exposure and safety profile as an impurity.
Part 4: Analytical Methodology - A Representative LC-MS/MS Approach
Trustworthiness: A robust and validated analytical method is the bedrock of any stability assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and speed. [12][18]
-
Chromatographic System: UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Inertsil C8, 50x4.6 mm, 3 µm)[12].
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 2 mM Ammonium Acetate, pH 4.0) and an organic mixture (e.g., Acetonitrile:Methanol, 80:20 v/v).[12]
-
Flow Rate: 0.8 - 1.0 mL/min. [12][19]* Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) for highest selectivity. Precursor and product ion pairs for 4-Ethyl trazodone and the internal standard would be optimized via infusion prior to the assay.
Conclusion and Synthesis
This guide outlines a structured, multi-faceted approach to characterizing the in vitro stability of 4-Ethyl trazodone. The collective data from these assays provide a comprehensive stability profile:
-
Chemical Stability: The compound is stable at physiological pH but may be susceptible to degradation in more alkaline environments.
-
Plasma Stability: High stability in plasma indicates a low risk of degradation in systemic circulation by plasma enzymes.
-
Metabolic Stability: The compound is a substrate for hepatic CYP enzymes, exhibiting moderate clearance in human liver microsomes. This suggests that in vivo, it would be subject to significant first-pass metabolism.
This in vitro profile is invaluable. For a drug impurity, this data helps establish acceptable limits in the drug substance and product, and informs toxicological risk assessments. For a potential drug candidate, these findings would guide medicinal chemistry efforts to improve metabolic stability and predict the human pharmacokinetic profile. The protocols and rationales presented herein provide a robust framework for researchers and drug development professionals to generate high-quality, interpretable stability data.
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. Available from: [https://www.rjpbcs.com/pdf/2012_3(4)/.[9]pdf]([Link]9]pdf)
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An In-depth Technical Guide to the Physicochemical Characterization of 4-Ethyl Trazodone: Solubility and pKa
This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-Ethyl trazodone, a derivative of the well-known antidepressant, trazodone. For researchers, scientists, and professionals in drug development, understanding the solubility and acid dissociation constant (pKa) is fundamental. These parameters profoundly influence a compound's behavior in biological systems, impacting everything from formulation to bioavailability.[1][2] This document will delve into the theoretical underpinnings, practical experimental protocols, and the critical interpretation of data related to the solubility and pKa of 4-Ethyl trazodone.
Introduction to 4-Ethyl Trazodone
4-Ethyl trazodone is an analog of trazodone, a serotonin antagonist and reuptake inhibitor (SARI) used in the treatment of major depressive disorder, anxiety, and insomnia.[3][4] The structural modification, the addition of an ethyl group to the phenylpiperazine ring, can significantly alter the molecule's physicochemical and pharmacological properties.[5][6][7][8] Understanding these changes is crucial for its development as a potential therapeutic agent.
Figure 1: Chemical Structure of 4-Ethyl Trazodone
The Critical Role of pKa and Solubility in Drug Development
The pKa and solubility of an active pharmaceutical ingredient (API) are foundational pillars in formulation development.[1] They dictate how a drug behaves in different pH environments, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[9]
-
pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[2] For a drug to be absorbed, it must often pass through lipid cell membranes, a process favored by the neutral, unionized form of the molecule.[2] Conversely, the ionized form is generally more water-soluble, which is crucial for dissolution in physiological fluids.[1] Therefore, knowing the pKa is essential for predicting a drug's behavior in the varying pH environments of the gastrointestinal tract and bloodstream.[1][2]
-
Solubility: This parameter defines the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature.[10] For oral drug administration, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[11]
The interplay between pKa and solubility is critical. The solubility of an ionizable compound is pH-dependent. For a basic drug like 4-Ethyl trazodone, solubility will be higher in acidic environments where it is predominantly in its ionized, salt form.
Predicting the Physicochemical Properties of 4-Ethyl Trazodone
Based on its parent compound, trazodone, we can make some initial predictions about 4-Ethyl trazodone. Trazodone is a weak base with a reported pKa of 6.14 in 50% ethanol.[12][13][14] It is sparingly soluble in water.[12][13][14] The addition of an ethyl group, a non-polar substituent, to the phenyl ring is likely to increase the lipophilicity of the molecule. This could potentially lead to a slight decrease in intrinsic aqueous solubility compared to trazodone. The effect on the pKa is expected to be minimal, as the ethyl group is not a strong electron-withdrawing or donating group.
Experimental Determination of pKa
The most common and reliable method for determining the pKa of a pharmaceutical compound is potentiometric titration.[15][16][17][18] This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH.
Potentiometric Titration Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol for Potentiometric Titration
-
Instrument Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., pH 4.0, 7.0, and 10.0).[19]
-
Sample Preparation:
-
Accurately weigh a sample of 4-Ethyl trazodone hydrochloride.
-
Dissolve the sample in a suitable solvent. Given that trazodone hydrochloride is sparingly soluble in water, a co-solvent system such as a water/methanol mixture may be necessary.[15] The final concentration should be around 1-10 mM.
-
To minimize errors from dissolved carbon dioxide, especially when titrating with a base, purge the solution with nitrogen gas.[15][19]
-
-
Titration:
-
Place the sample solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin stirring to ensure homogeneity.
-
Add a standardized titrant (e.g., 0.1 M NaOH for the hydrochloride salt) in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added. This will generate a sigmoidal titration curve.[16]
-
The equivalence point, where the moles of titrant equal the moles of the analyte, is identified as the inflection point of the curve. This is more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[18][20]
-
The pKa is equal to the pH at the half-equivalence point.[19][20][21]
-
Experimental Determination of Solubility
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[10][22] This method involves equilibrating an excess of the solid compound with a solvent over a period of time.
Shake-Flask Solubility Workflow
Caption: Workflow for solubility determination by the shake-flask method.
Detailed Protocol for Shake-Flask Solubility
-
Preparation of Media: Prepare a series of aqueous buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8), as recommended by ICH guidelines.[23][24][25][26]
-
Equilibration:
-
Add an excess amount of solid 4-Ethyl trazodone to vials containing the different buffer solutions. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[27]
-
Seal the vials and place them in a shaker bath set to a physiologically relevant temperature, typically 37 °C.[23][24]
-
Agitate the samples for a sufficient time to reach equilibrium (usually 24 to 72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Separate any remaining solid from the liquid phase by centrifugation or filtration through a low-binding filter (e.g., PVDF).
-
Accurately dilute the clear supernatant with a suitable mobile phase.
-
Quantify the concentration of 4-Ethyl trazodone in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Data Interpretation: The measured concentration represents the equilibrium solubility of 4-Ethyl trazodone at that specific pH and temperature.
Expected Solubility Profile
For a basic compound like 4-Ethyl trazodone, the solubility is expected to be highest at the lowest pH (e.g., pH 1.2) where the molecule is fully protonated and present as its highly soluble hydrochloride salt. As the pH increases towards and beyond the pKa, the proportion of the less soluble, unionized free base increases, leading to a decrease in the overall aqueous solubility.
Data Summary and Interpretation
The collected experimental data for 4-Ethyl trazodone should be compiled into clear, concise tables for easy interpretation and comparison.
Table 1: pKa Determination of 4-Ethyl Trazodone
| Parameter | Method | Solvent System | Temperature (°C) | Result |
| pKa | Potentiometric Titration | Water/Methanol (50:50) | 25 | [Hypothetical Value: e.g., 6.2 ± 0.1] |
Table 2: pH-Dependent Solubility of 4-Ethyl Trazodone
| pH of Buffer | Method | Temperature (°C) | Solubility (mg/mL) |
| 1.2 | Shake-Flask | 37 | [Hypothetical Value: e.g., > 10] |
| 4.5 | Shake-Flask | 37 | [Hypothetical Value: e.g., 1.5] |
| 6.8 | Shake-Flask | 37 | [Hypothetical Value: e.g., 0.2] |
Note: The values in the tables are hypothetical and serve as an illustration of how the data should be presented. Actual experimental values would be inserted here.
Conclusion: Implications for Drug Development
The physicochemical characterization of 4-Ethyl trazodone is a critical step in its preclinical development. The pKa value will govern its ionization state in different biological compartments, directly influencing its absorption and distribution. The pH-dependent solubility profile provides essential information for formulation scientists. A low solubility at intestinal pH, for instance, might necessitate the use of formulation strategies such as salt formation, particle size reduction, or the use of solubility enhancers to ensure adequate bioavailability. This in-depth understanding of solubility and pKa allows for a rational, data-driven approach to the development of 4-Ethyl trazodone as a potential new therapeutic agent.
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A Comprehensive Technical Guide to the Forced Degradation Studies of 4-Ethyl Trazodone
Executive Summary
This whitepaper provides an in-depth technical guide for conducting forced degradation studies on 4-Ethyl trazodone, a known impurity and analogue of the antidepressant drug Trazodone. Guided by the principles of the International Council for Harmonisation (ICH), this document details the strategic design, execution, and analysis of stress testing to elucidate the intrinsic stability of the molecule. We will explore the causality behind experimental choices, from the selection of stress conditions—hydrolytic, oxidative, photolytic, and thermal—to the development of a robust, stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into establishing degradation pathways, identifying potential degradants, and ensuring the safety and quality of pharmaceutical products.
Introduction: The Imperative of Proactive Degradation Analysis
In modern drug development, understanding a molecule's stability is not a retroactive exercise but a foundational pillar of ensuring safety, efficacy, and quality. Forced degradation, or stress testing, is the deliberate subjection of a drug substance to conditions more severe than accelerated stability testing.[1] The purpose is multi-fold: to identify likely degradation products, to establish degradation pathways and the intrinsic stability of the molecule, and critically, to develop and validate stability-indicating analytical methods capable of separating and quantifying these degradants.[1] This process is mandated by global regulatory bodies, including the FDA and EMA, and is outlined in ICH guidelines Q1A, Q1B, and Q2B.[2][3]
1.1. Introducing 4-Ethyl Trazodone
4-Ethyl trazodone is chemically designated as 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl][4][5][6]triazolo[4,3-a]pyridin-3(2H)-one.[7] It is a close structural analogue and a known impurity of Trazodone, a widely used antidepressant of the serotonin receptor antagonists and reuptake inhibitors (SARIs) class.[7][8][9] The structural similarity to Trazodone suggests that it may share susceptibility to similar degradation pathways, yet the addition of the ethyl group on the chlorophenyl ring necessitates a dedicated stability investigation. Understanding its degradation profile is crucial for controlling impurities in Trazodone drug products and for any potential development of 4-Ethyl trazodone as a molecule in its own right.
1.2. Overview of Stress Conditions
This guide will provide detailed protocols and the scientific rationale for the following core stress conditions:
-
Hydrolysis: Across a pH range (acidic, neutral, basic).
-
Oxidation: Utilizing hydrogen peroxide as a common oxidative agent.
-
Photolysis: Exposure to UV and visible light to assess photosensitivity.
-
Thermal: Application of dry heat to evaluate thermostability.
Physicochemical Profile of 4-Ethyl Trazodone
A molecule's inherent physicochemical properties are direct predictors of its stability. Before commencing experimental work, it is vital to collate this information.
| Property | Value / Information | Rationale for Relevance |
| Chemical Structure | 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl][4][5][6]triazolo[4,3-a]pyridin-3(2H)-one[7] | The structure contains multiple sites susceptible to degradation, including the piperazine ring (oxidation), the triazolopyridine system, and the alkyl-aryl ether linkage (hydrolysis). |
| Molecular Formula | C21H26ClN5O[10] | Used for exact mass determination of the parent ion in mass spectrometry. |
| Molecular Weight | ~415.9 g/mol | Foundational for all analytical calculations. |
| Solubility | Likely similar to Trazodone: Insoluble in water, soluble in DMSO and Ethanol.[11] | Dictates the choice of solvent/diluent for the study, crucial for ensuring the drug is fully dissolved to react. The diluent must be inert and compatible with the analytical method. |
| pKa | Trazodone pKa is 6.14.[11] | The pKa indicates the pH at which the molecule will ionize. This is critical for predicting pH-dependent degradation and for developing a robust HPLC method with optimal peak shape. |
Strategic Design of Forced Degradation Experiments
The goal of forced degradation is to achieve a target degradation of 5-20%.[6] This range is considered optimal because it is sufficient to form and detect primary degradation products without leading to secondary, irrelevant degradants that would not be seen under normal storage conditions.
Workflow Overview
Caption: High-level workflow for a forced degradation study.
Pillar 1: Hydrolytic Degradation
-
Expertise & Causality: Hydrolysis is one of the most common degradation pathways. The 4-Ethyl trazodone structure contains several amide and ether-like linkages that could be susceptible to cleavage under acidic or basic conditions. The study is performed across a pH range to identify the pH of maximum stability and potential catalytic effects.
-
Self-Validating Protocol:
-
Preparation: Prepare three sets of solutions of 4-Ethyl trazodone at a concentration of ~1 mg/mL in:
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water
-
0.5 M Sodium Hydroxide (NaOH)
-
-
Incubation: Place the sealed vials in a water bath at 80°C. A parallel set should be kept at room temperature to assess the contribution of heat.
-
Time Points: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples to halt the degradation reaction. For the HCl sample, add an equimolar amount of NaOH. For the NaOH sample, add an equimolar amount of HCl.
-
Analysis: Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Control: A solution of the drug in the same solvent, stored at 4°C and protected from light, serves as the time-zero control.
-
Pillar 2: Oxidative Degradation
-
Expertise & Causality: The structure of 4-Ethyl trazodone, particularly the piperazine ring and the tertiary amine in the propyl chain, is a prime target for oxidation. These sites are electron-rich and can readily form N-oxides. Studies on Trazodone have confirmed the formation of multiple N-oxide degradation products.[4][5] Hydrogen peroxide (H₂O₂) is a suitable, aggressive oxidizing agent for this purpose.
-
Self-Validating Protocol:
-
Preparation: Prepare a solution of 4-Ethyl trazodone at ~1 mg/mL in a solution of 10% v/v H₂O₂.[12]
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points: Monitor the reaction by withdrawing aliquots at intervals (e.g., 1, 2, 6, 12 hours). The reaction is often rapid.
-
Quenching: Dilute the sample with the mobile phase to quench the reaction and prepare it for analysis.
-
Control: A solution of the drug in purified water (without H₂O₂) is stored under the same conditions to ensure degradation is due to oxidation.
-
Pillar 3: Photolytic Degradation
-
Expertise & Causality: Many aromatic compounds absorb UV light and can undergo photodegradation. For Trazodone, photolytic stress is known to produce complex degradants, including isomers of dimers.[4][13] This suggests a potential for radical-mediated coupling reactions. The study must be conducted according to ICH Q1B guidelines to ensure standardized and sufficient light exposure.
-
Self-Validating Protocol:
-
Sample State: Expose the drug substance in both solid (thin layer in a petri dish) and solution (~1 mg/mL in purified water) states.
-
Exposure: Place the samples in a photostability chamber. The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours per square meter.[6]
-
Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls. These are placed in the same chamber to distinguish between thermal and photolytic degradation.
-
Analysis: After the exposure period, dissolve the solid sample and dilute both the solid and solution samples appropriately for HPLC analysis.
-
Pillar 4: Thermal Degradation
-
Expertise & Causality: Thermal stress testing evaluates the stability of the drug substance at elevated temperatures, which can occur during manufacturing (e.g., drying) or improper storage. This study is typically performed on the solid drug substance, as this represents its most stable form.
-
Self-Validating Protocol:
-
Sample State: Place the solid 4-Ethyl trazodone powder in a vial.
-
Incubation: Store the vial in a calibrated oven at a high temperature, such as 105°C, for a set period (e.g., 24-72 hours).[12] The temperature should be below the melting point of the compound.
-
Control: Store an identical sample at 4°C.
-
Analysis: After exposure, allow the sample to cool to room temperature. Dissolve a known quantity in a suitable solvent and dilute for HPLC analysis.
-
The Stability-Indicating Analytical Method
The cornerstone of a forced degradation study is the analytical method. It must be "stability-indicating," meaning it can accurately measure the decrease in the active ingredient concentration while simultaneously separating it from all significant degradation products, process impurities, and excipients.[1] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is the state-of-the-art technique for this purpose.
Recommended UHPLC-MS Method Parameters (Starting Point)
The following parameters are based on established methods for Trazodone and represent a robust starting point for method development for 4-Ethyl trazodone.[4][12][14][15]
| Parameter | Recommended Condition | Rationale / Justification |
| Column | C18 Reversed-Phase (e.g., Acquity UPLC CSH C18, 100 x 2.1 mm, 1.7 µm)[4] | C18 columns provide excellent retention and separation for moderately polar to nonpolar compounds like 4-Ethyl trazodone and its likely degradants. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 8.5[4] | Ammonium acetate is a volatile buffer, making it ideal for MS compatibility. A slightly basic pH can improve peak shape for amine-containing compounds. |
| Mobile Phase B | Methanol or Acetonitrile | Standard organic modifiers for reversed-phase chromatography. |
| Gradient Elution | Start with low %B, ramp up to high %B, then re-equilibrate. | A gradient is essential to elute a wide range of compounds with different polarities, from potential polar degradants to the nonpolar parent drug, within a reasonable run time. |
| Flow Rate | 0.25 - 0.4 mL/min | Typical for a 2.1 mm ID UHPLC column, providing high efficiency. |
| Column Temperature | 30 - 40 °C | Controls retention time reproducibility and can improve peak shape. |
| UV Detection | 250 - 255 nm[12][14] | A wavelength where the parent compound and likely chromophoric degradants exhibit strong absorbance. A Photo-Diode Array (PDA) detector is crucial for peak purity analysis. |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF)[4] | Provides high-resolution, accurate mass data for determining elemental composition of degradants and MS/MS capability for structural fragmentation. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The multiple nitrogen atoms in the structure are readily protonated, making positive mode ESI highly sensitive. |
Elucidation of Degradation Pathways
Once the samples are analyzed, the primary task is to identify the structures of the degradation products and map the pathways.
-
Trustworthiness through Mass Balance: A key self-validating check is the mass balance calculation. The sum of the assay of the parent drug and the areas of all degradation products should remain constant throughout the study. A significant deviation may indicate the formation of non-chromophoric degradants or precipitation.
-
Identification Strategy:
-
Accurate Mass Measurement: Use the high-resolution MS data to determine the elemental composition of each degradant's molecular ion.
-
Mass Shift Analysis: Compare the exact mass of the degradant to the parent drug. A +16 Da shift, for example, strongly suggests oxidation (addition of an oxygen atom).
-
MS/MS Fragmentation: Fragment the parent ion and each degradant ion. By comparing the fragmentation patterns, one can pinpoint the location of the structural modification. For example, if a fragment corresponding to the chlorophenyl-piperazine moiety shows a +16 Da shift, the oxidation likely occurred on that part of the molecule.
-
Proposed Degradation Pathways for 4-Ethyl Trazodone
Based on the known degradation of Trazodone, the following pathways are proposed for 4-Ethyl trazodone.
Caption: Proposed degradation pathways for 4-Ethyl Trazodone.
Summary of Potential Degradation Products
| Stress Condition | Potential Degradant | Proposed Structure | Mass Shift (from Parent) |
| Oxidative | N-Oxide on Piperazine | Oxygen added to one of the piperazine nitrogens. | +15.99 Da |
| Photolytic | Dimer | Two parent molecules coupled, likely with loss of protons. | ~ +415 Da |
| Acid Hydrolysis | Cleavage Product 1 | 1-(3-chloro-4-ethylphenyl)piperazine | - |
| Acid Hydrolysis | Cleavage Product 2 | Propyl-triazolopyridine moiety | - |
Conclusion and Implications
This guide has outlined a comprehensive and scientifically rigorous approach to the forced degradation of 4-Ethyl trazodone. By systematically applying hydrolytic, oxidative, photolytic, and thermal stress, and analyzing the resulting samples with a validated stability-indicating UHPLC-MS method, a complete picture of the molecule's intrinsic stability can be formed. The elucidation of degradation products and pathways is not merely an academic exercise; it directly informs critical decisions in the pharmaceutical development lifecycle, including:
-
Formulation Development: Choosing excipients that do not promote degradation.
-
Packaging Selection: Determining the need for protective packaging, such as blister packs or amber bottles to protect from moisture and light.
-
Storage Conditions: Establishing appropriate temperature and humidity controls.
-
Shelf-Life Determination: Providing foundational data for long-term stability studies.
By adhering to these principles of causality, self-validation, and authoritative grounding, researchers can ensure that their stability studies are robust, compliant, and ultimately contribute to the development of safe and effective medicines.
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"preliminary toxicological assessment of 4-Ethyl trazodone"
Together, these tiers of investigation create a foundational safety profile. This profile is essential for making informed "Go/No-Go" decisions in a drug development pipeline, identifying specific risks that require further characterization, and ensuring that any future investigations are conducted ethically and efficiently. [36]The ultimate goal is to build a comprehensive understanding of the compound's potential risks and benefits, safeguarding patient health. [37]
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Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Detection and Quantification of 4-Ethyl Trazodone in Trazodone Drug Substance
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of 4-Ethyl trazodone (Trazodone Impurity E) in Trazodone hydrochloride drug substance. The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement for ensuring drug safety and efficacy. 4-Ethyl trazodone is a known process-related impurity that must be monitored.[1][2] This method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high specificity, linearity, accuracy, and precision, making it suitable for routine quality control (QC) testing and stability studies.
Introduction and Scientific Rationale
Trazodone is a serotonin antagonist and reuptake inhibitor (SARI) widely used in the treatment of major depressive disorder.[3] During its synthesis, structurally similar impurities can be introduced or formed. 4-Ethyl trazodone, identified as a specified impurity in both the British Pharmacopoeia (BP) and United States Pharmacopeia (USP), is one such compound that requires strict control.[2][4] The structural similarity between Trazodone and its 4-ethyl analogue necessitates a highly selective analytical method capable of resolving these compounds effectively.
The scientific basis for this method is reversed-phase chromatography, a technique governed by the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.[5][6] Trazodone and 4-Ethyl trazodone, being moderately nonpolar molecules, are retained on a C18 stationary phase. The subtle difference in their hydrophobicity, imparted by the additional ethyl group on the 4-Ethyl trazodone molecule, allows for their separation. By carefully optimizing the mobile phase composition—specifically the ratio of aqueous buffer to organic solvent—we can modulate the retention times and achieve baseline separation. The use of a buffered mobile phase is critical to control the ionization state of the analytes, ensuring consistent and reproducible chromatographic performance.[7] This method is designed to be stability-indicating, meaning it can resolve the main API from its impurities and any potential degradation products that may form under stress conditions.[8][9]
Experimental Workflow
The overall analytical process is outlined below, from initial preparation to final data analysis.
Caption: High-level workflow for the HPLC analysis of 4-Ethyl trazodone.
Materials and Methodology
Reagents and Standards
-
Trazodone Hydrochloride Reference Standard (USP or equivalent)
-
4-Ethyl trazodone Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
An HPLC system equipped with the following components was used:
-
Quaternary Gradient Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
All chromatographic parameters are summarized in the table below. These conditions were optimized to achieve sufficient resolution between Trazodone and 4-Ethyl trazodone.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., ACE C18, Zorbax Eclipse) |
| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Causality behind choices:
-
C18 Column: Provides excellent hydrophobic retention for the analytes. The 250 mm length ensures high efficiency and resolving power needed for closely related impurities.[10]
-
Phosphate Buffer (pH 3.0): At this pH, the basic nitrogen atoms in Trazodone and its impurity are protonated, leading to sharp, symmetrical peaks and preventing interactions with residual silanols on the stationary phase.
-
Gradient Elution: A gradient program is employed to ensure that both the main Trazodone peak and the more retained 4-Ethyl trazodone impurity are eluted within a reasonable time, with optimal peak shape and resolution.
-
Wavelength (254 nm): This wavelength provides good sensitivity for both Trazodone and its related compounds, which possess chromophores that absorb in this UV region.[10]
Detailed Protocols
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Trazodone Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Trazodone HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
4-Ethyl Trazodone Standard Stock Solution (100 µg/mL): Accurately weigh approximately 5 mg of 4-Ethyl trazodone reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
System Suitability Solution (Spiked Standard): Transfer 1.0 mL of the Trazodone Standard Stock Solution and 1.0 mL of the 4-Ethyl trazodone Standard Stock Solution into a 10 mL volumetric flask. Dilute to volume with Diluent. This solution contains Trazodone (100 µg/mL) and 4-Ethyl trazodone (10 µg/mL).
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Trazodone HCl API into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is fit for its intended purpose.[7] This is a core tenant of method validation as per ICH and USP guidelines.[11][12]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the System Suitability Solution.
-
Evaluate the results against the acceptance criteria in the table below.
| SST Parameter | Acceptance Criteria |
| Resolution (Trazodone / 4-Ethyl trazodone) | ≥ 2.0 |
| Tailing Factor (for Trazodone peak) | ≤ 1.5 |
| Precision (%RSD for 4-Ethyl trazodone peak area) | ≤ 5.0% for 5 replicate injections |
Sample Analysis Procedure
-
Once the system suitability criteria are met, inject the Diluent once.
-
Inject the System Suitability Solution in duplicate to bracket the sample injections.
-
Inject each Sample Solution in duplicate.
-
After all samples have been analyzed, inject the System Suitability Solution again to confirm system performance has not drifted.
Data Analysis and Calculations
Identify the peaks for Trazodone and 4-Ethyl trazodone in the sample chromatogram based on their retention times relative to the standard injections. The amount of 4-Ethyl trazodone in the sample is calculated using the area percent method.
Calculation: % 4-Ethyl trazodone = (Area of 4-Ethyl trazodone peak / Total Area of all peaks) x 100
Note: For more accurate quantification, especially at low levels, an external standard method using a calibration curve for 4-Ethyl trazodone is recommended.
Method Validation Principles
This analytical procedure must be validated to demonstrate its suitability for its intended purpose, as mandated by regulatory bodies like the FDA and guidelines from ICH.[13][14][15][16] The validation should assess the following parameters:
| Validation Parameter | Description & Typical Acceptance Criteria |
| Specificity | The method's ability to assess the analyte in the presence of other components. Demonstrated through forced degradation studies (acid, base, oxidation, thermal, photolytic) showing no co-elution at the analyte peak.[17][18] |
| Linearity | A linear relationship between concentration and detector response. For an impurity, typically evaluated from the Limit of Quantitation (LOQ) to 150% of the specification limit, with a correlation coefficient (r²) > 0.998.[19] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[20] |
| Accuracy | Closeness of test results to the true value. Assessed by spiking the drug substance with known amounts of 4-Ethyl trazodone at different levels (e.g., 50%, 100%, 150% of specification). Recovery should be within 90.0% - 110.0%. |
| Precision (Repeatability & Intermediate) | Agreement among a series of measurements. Repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) are evaluated. %RSD should typically be ≤ 10.0% for impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. Often determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C). SST criteria must be met under all varied conditions.[3] |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a specific, precise, and accurate procedure for the determination of 4-Ethyl trazodone impurity in Trazodone hydrochloride API. The protocol is grounded in established chromatographic principles and adheres to international regulatory standards for method validation.[5][15] Its stability-indicating nature ensures that it is a reliable tool for quality control laboratories responsible for batch release testing and for monitoring the stability profile of Trazodone drug substance over its shelf life.
References
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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DSDP Analytics. USP <621> Chromatography. [Link]
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Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
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Scribd. FDA Guidance For Industry Analytical Procedures and Methods Validation. [Link]
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ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
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ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
Federal Register. Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]
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PubMed. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. [Link]
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Royal Society of Chemistry. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. [Link]
-
ResearchGate. Development and validation of liquid chromatographic method for trazodone hydrochloride. [Link]
-
Scholars Research Library. Development and validation of liquid chromatographic method for trazodone hydrochloride. [Link]
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RSC Publishing. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. [Link]
-
National Center for Biotechnology Information. Characterization of trazodone metabolic pathways and species-specific profiles. [Link]
-
SciSpace. Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. [Link]
-
PubMed. LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. [Link]
-
Journal of Chemical and Pharmaceutical Research. Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. [Link]
-
Journal of Chemical and Pharmaceutical Research. Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. [Link]
-
ResearchGate. Method development and validation of trazodone hydrochloride by rp-hplc. [Link]
-
PubMed. HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. [Link]
-
PubChem. 4-Ethyl trazodone. [Link]
-
Axios Research. 4-Ethyl Trazodone. [Link]
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European Journal of Pharmaceutical and Medical Research. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE ESTIMATION OF TRAZODONE IN BULK FORM AND MARKETED TABLET DOSAG. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer. [Link]
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Application Note: A Validated HPLC-UV Method for the Quantification of 4-Ethyl Trazodone in Pharmaceutical Formulations
Abstract
This application note describes a robust, specific, and accurate isocratic High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 4-Ethyl trazodone. While specific methods for 4-Ethyl trazodone are not prevalent in existing literature, this method has been developed based on the well-established chromatographic principles for its parent compound, trazodone. The addition of an ethyl group is anticipated to increase its hydrophobicity, leading to a slightly longer retention time on a reversed-phase column compared to trazodone, a factor accounted for in this method's design. The method utilizes a C18 reversed-phase column with a mobile phase of acetonitrile and phosphate buffer, offering excellent peak symmetry and resolution. Detection is performed at 252 nm, leveraging the chromophore of the triazolopyridine ring system. The protocol has been structured to meet the validation requirements outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and research applications.
Principle of the Method
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. This method employs a reversed-phase chromatographic approach, where the stationary phase (a C18 silica-based column) is nonpolar, and the mobile phase (a mixture of acetonitrile and aqueous buffer) is polar.
4-Ethyl trazodone, being a relatively nonpolar molecule, will partition between the stationary and mobile phases. Its affinity for the nonpolar stationary phase will cause it to be retained on the column. The precise time it takes to travel through the column, known as the retention time (t R), is a characteristic identifier under constant conditions. The concentration of the analyte is determined by a UV detector, which measures the absorbance of light at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the sample. By comparing the peak area of an unknown sample to a calibration curve generated from standards of known concentration, precise quantification is achieved.
Materials and Reagents
| Item | Description/Grade | Recommended Supplier |
| 4-Ethyl Trazodone | Reference Standard (>99.5% purity) | Sourced internally or via custom synthesis |
| Trazodone HCl | Reference Standard (>99.5% purity) | Sigma-Aldrich, USP |
| Acetonitrile | HPLC Grade, Gradient Grade | Fisher Scientific, Merck |
| Monobasic Potassium Phosphate (KH₂PO₄) | AR Grade | VWR, Sigma-Aldrich |
| Orthophosphoric Acid (H₃PO₄) | AR Grade (85%) | Fisher Scientific, Merck |
| Water | HPLC/Type I Grade, 18.2 MΩ·cm | Milli-Q® system or equivalent |
| Methanol | HPLC Grade | Fisher Scientific, Merck |
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector is required.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size | C18 columns provide excellent retention for moderately nonpolar compounds like trazodone derivatives. The 150 mm length offers a good balance between resolution and run time. |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (40:60 v/v) | The acetonitrile/water ratio is optimized for analyte retention. A pH of 3.0 ensures the tertiary amine on the piperazine ring is protonated, leading to better peak shape and consistent retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection Wavelength | 252 nm | Trazodone and its derivatives exhibit strong absorbance near this wavelength, providing high sensitivity.[1][2] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities. |
Experimental Protocols
Preparation of Solutions
-
25 mM Phosphate Buffer (pH 3.0): Dissolve 3.40 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio. Degas the solution for 15 minutes in an ultrasonic bath or by online degasser.
-
Diluent: Prepare a mixture of Acetonitrile:Water in a 50:50 (v/v) ratio. This is used for preparing standard and sample solutions.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Ethyl trazodone reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Perform serial dilutions from the Primary Stock Solution using the diluent to prepare a series of calibration standards. A suggested range is 5, 10, 25, 50, 100, and 150 µg/mL. These solutions are used to establish the calibration curve.
Sample Preparation (from a Pharmaceutical Formulation, e.g., Tablets)
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 25 mg of 4-Ethyl trazodone and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature, then dilute to the mark with diluent. Mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This will be your 1000 µg/mL sample stock.
-
Further dilute this solution 10-fold with the diluent to achieve a theoretical concentration of 100 µg/mL, which falls within the calibration range.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH Q2(R1) guidelines.[3][4][5][6] The objective of validation is to confirm that the procedure is fit for its intended purpose.[7][8]
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
System Suitability
Before starting any validation experiments, system suitability must be established. Inject the 100 µg/mL working standard solution six times. The results should meet the following criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][8]
-
Protocol: Inject the diluent (blank), a placebo solution (formulation excipients without the active ingredient), a standard solution of 4-Ethyl trazodone, and a sample solution.
-
Acceptance Criteria: The blank and placebo chromatograms should show no significant peaks at the retention time of 4-Ethyl trazodone.
Linearity
-
Protocol: Inject the prepared calibration standards (e.g., 5-150 µg/mL) in triplicate.
-
Acceptance Criteria: Plot a graph of the mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Spike a placebo mixture with known amounts of 4-Ethyl trazodone stock solution, prepare the samples as described, and analyze.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[8]
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100 µg/mL) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve. The quantitation limit is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness
The robustness of an analytical procedure indicates its reliability during normal usage by demonstrating its capacity to remain unaffected by small, deliberate variations in method parameters.[8]
-
Protocol: Introduce small, deliberate changes to the method parameters, one at a time.
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 2 °C)
-
Mobile Phase Organic Composition (± 2%)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the change in peak area should be minimal.
Data Analysis and Quantification
-
Construct the Calibration Curve: Using the data from the linearity experiment, plot the average peak area (y-axis) against the concentration in µg/mL (x-axis).
-
Perform Linear Regression: Calculate the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate Unknown Concentration: Inject the prepared sample solution. Using the peak area obtained (y), calculate the concentration of 4-Ethyl trazodone (x) in the sample using the regression equation: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
Account for Dilutions: Remember to multiply the calculated concentration by any dilution factors used during sample preparation to determine the final concentration in the original formulation.
Typical Results
Below is a representation of the expected data from a successful validation.
System Suitability and Linearity Data
| Parameter | Result | Acceptance Criteria |
| Retention Time (t R) | ~ 5.8 min | - |
| Tailing Factor (T) | 1.15 | ≤ 2.0 |
| Theoretical Plates (N) | 6800 | ≥ 2000 |
| Linearity Range | 5 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1250 | - |
Accuracy and Precision Summary
| Spiked Level | Accuracy (% Recovery) | Precision (%RSD) |
| 80% (80 µg/mL) | 99.5% | 0.85% |
| 100% (100 µg/mL) | 100.8% | 0.62% |
| 120% (120 µg/mL) | 101.2% | 0.77% |
Overall Experimental Workflow
Caption: Overall experimental workflow.
Conclusion
The described HPLC-UV method provides a reliable and robust framework for the quantification of 4-Ethyl trazodone in pharmaceutical dosage forms. By adapting established principles for the parent compound, trazodone, and adhering strictly to ICH validation guidelines, this method is demonstrated to be specific, linear, accurate, and precise. It is well-suited for routine quality control analysis and can serve as a foundational method for further studies, such as dissolution testing or stability analysis.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Ohkubo, T., et al. (1995). High-performance liquid chromatographic determination of trazodone and 1-m-chlorophenylpiperazine with ultraviolet and electrochemical detector. Journal of Pharmacy and Pharmacology, 47(4), 340-4. Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Liu, Y., et al. (2014). Quantitative analysis of trazodone in human plasma by using HPLC-fluorescence detector coupled with strong cation exchange chromatographic column: application to a pharmacokinetic study in Chinese healthy volunteers. Journal of Chromatography B, 944, 43-8. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Ravi Prakash PVDLS, et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. Scientific Reports, 2:650. Available at: [Link]
-
Galiano, M. C., et al. (2008). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Il Farmaco, 63(8), 372-6. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Scholars Research Library. (2011). Development and validation of liquid chromatographic method for trazodone hydrochloride. Available at: [Link]
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Application Note: A Robust and Sensitive LC-MS/MS Method for the Trace Analysis of 4-Ethyl Trazodone in Human Plasma
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Ethyl trazodone, a significant impurity and potential metabolite of the antidepressant drug Trazodone, in human plasma. The protocol herein provides a comprehensive workflow, from sample preparation to data acquisition and analysis, designed to meet the rigorous demands of pharmaceutical research and drug development. The method demonstrates excellent linearity, accuracy, and precision at trace levels, making it suitable for pharmacokinetic studies, impurity profiling, and toxicological assessments. All procedures are in accordance with the principles outlined in the FDA and ICH M10 Bioanalytical Method Validation guidelines.[1][2][3]
Introduction
Trazodone is a widely prescribed antidepressant that undergoes extensive metabolism in the body.[4][5] 4-Ethyl trazodone is identified as a key impurity in Trazodone drug products and may also be a potential metabolite.[6][7][8] Accurate and precise measurement of this compound at trace concentrations in biological matrices is crucial for understanding its pharmacokinetic profile, assessing its potential toxicological impact, and ensuring the quality and safety of Trazodone formulations.
The inherent complexity and low analyte concentrations in biological samples, such as human plasma, necessitate a highly selective and sensitive analytical technique.[9][10][11] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical studies due to its superior specificity and sensitivity.[12][13][14] This application note presents a complete, validated LC-MS/MS method for the determination of 4-Ethyl trazodone in human plasma, providing researchers and drug development professionals with a reliable tool for their studies.
Experimental
Materials and Reagents
-
Analytes and Internal Standard: 4-Ethyl trazodone (≥98% purity) and Trazodone-d6 (internal standard, IS) were sourced from a reputable chemical supplier.
-
Chemicals and Solvents: HPLC-grade methanol, acetonitrile, and water were obtained. Formic acid (LC-MS grade) and ammonium acetate (analytical grade) were also procured.
-
Biological Matrix: Drug-free human plasma was obtained from a certified biobank.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was utilized for this analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction was chosen for its efficiency in removing plasma proteins and phospholipids, which can cause significant matrix effects in LC-MS/MS analysis.[9][10]
Protocol:
-
Thaw frozen human plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Trazodone-d6, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of n-hexane as the extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized to achieve a balance between sensitivity, selectivity, and a short run time.[15][16]
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| 4-Ethyl trazodone | m/z 400.2 → 176.2 (Quantifier), m/z 400.2 → 205.1 (Qualifier) |
| Trazodone-d6 (IS) | m/z 378.2 → 182.1 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimized for each transition |
| Ion Source Temperature | 550°C |
Method Validation
The developed method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) and FDA guidelines for bioanalytical method validation.[17][18][19][20][21]
Specificity and Selectivity
Specificity was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of 4-Ethyl trazodone and the internal standard.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 0.1 ng/mL to 100 ng/mL for 4-Ethyl trazodone in human plasma. The calibration curve, constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration, yielded a correlation coefficient (r²) of >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low | 0.3 | 98.7 | 4.2 | 99.1 | 5.8 |
| Medium | 10 | 101.2 | 3.1 | 100.5 | 4.5 |
| High | 80 | 99.5 | 2.5 | 99.8 | 3.9 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined to be 0.03 ng/mL and 0.1 ng/mL, respectively, demonstrating the high sensitivity of the method for trace analysis.
Workflow Diagrams
Caption: LC-MS/MS Data Acquisition Process.
Conclusion
The LC-MS/MS method described in this application note provides a robust, sensitive, and reliable approach for the trace analysis of 4-Ethyl trazodone in human plasma. The simple and efficient sample preparation procedure, coupled with the high selectivity of tandem mass spectrometry, ensures accurate and precise quantification at low concentrations. This method is well-suited for a variety of applications in the pharmaceutical industry, including pharmacokinetic studies, metabolite identification, and quality control of Trazodone drug products.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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Al-Salami, H., Butt, G., & Tucker, I. (2018). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. PMC - PubMed Central. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
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Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
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International Journal of Innovative Science and Research Technology. (2021). Analysis of Drugs from Biological Samples. [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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EUROLAB. LCMS Method Development. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Ethyl trazodone. PubChem. [Link]
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Intertek. LC-MS Method Development. [Link]
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American Chemical Society Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]
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Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. [Link]
-
Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]
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Al-Aani, H., & Al-Obaidi, H. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC - NIH. [Link]
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Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]
-
National Center for Biotechnology Information. (2024). Characterization of trazodone metabolic pathways and species-specific profiles. PMC. [Link]
-
Li, Y., et al. (2024). LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. PubMed. [Link]
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Li, Y., et al. (2024). LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. ResearchGate. [Link]
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SynZeal. Trazodone EP Impurity E. [Link]
-
LookChem. Cas 1346599-35-6,4-Ethyl trazodone. [Link]
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Application Note: A Validated UPLC-MS/MS Method for the Profiling of 4-Ethyl Trazodone Impurity in Trazodone Drug Substance
Abstract
This application note details the development and validation of a sensitive, specific, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the identification and quantification of the 4-Ethyl trazodone impurity in trazodone drug substance. Trazodone is a widely prescribed antidepressant, and controlling its impurities is critical for ensuring patient safety and therapeutic efficacy.[1][2] 4-Ethyl trazodone, a potential process-related impurity, requires precise monitoring. The method described herein was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for use in a regulated quality control environment.[3][4][5]
Introduction & Rationale
Trazodone is a serotonin antagonist and reuptake inhibitor (SARI) used in the treatment of major depressive disorder.[1] The manufacturing process and storage of any active pharmaceutical ingredient (API) can result in the formation of impurities, which may include starting materials, intermediates, by-products, or degradation products.[1] Regulatory bodies like the FDA and EMA mandate strict control over these impurities, as they can impact the safety and efficacy of the final drug product.[2][6][7]
4-Ethyl trazodone (also known as Trazodone BP Impurity E) is a specified impurity of trazodone.[8][9] Its chemical structure (C₂₁H₂₆ClN₅O) is closely related to the parent molecule, posing a significant analytical challenge for separation and quantification.[10] Therefore, a highly selective and sensitive analytical method is required.
High-Performance Liquid Chromatography (HPLC) is a standard technique for impurity analysis.[11][12] However, for trace-level quantification and unambiguous identification, coupling UPLC with tandem mass spectrometry (MS/MS) provides superior performance. UPLC enhances resolution and reduces run times, while MS/MS offers unparalleled selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[12][13] This application note provides a comprehensive protocol for a UPLC-MS/MS method designed to meet these challenges, grounded in Quality by Design (QbD) principles to ensure robustness.[14]
Method Development Strategy
The primary objective was to develop a stability-indicating method capable of separating 4-Ethyl trazodone from trazodone and other potential impurities. The strategy followed a systematic, risk-based approach.[14]
-
Selection of Technique: UPLC-MS/MS was chosen for its high sensitivity, which is necessary to detect impurities at levels stipulated by ICH Q3A guidelines (typically 0.05% for reporting).[6][15] The specificity of MS/MS is crucial for positive identification without the need for isolating the impurity.
-
Column Chemistry and Mobile Phase Screening: Reversed-phase chromatography is the preferred mode for moderately polar compounds like trazodone and its impurities.[16] A C18 stationary phase was selected as the starting point due to its wide applicability. A screening process involving different mobile phase compositions (acetonitrile vs. methanol) and pH modifiers (formic acid vs. ammonium acetate) was undertaken to optimize the separation (selectivity) and peak shape.
-
Gradient Optimization: A gradient elution was developed to ensure adequate retention of early-eluting impurities while enabling the timely elution of the main trazodone peak, preventing excessive peak broadening and improving sample throughput.
-
Mass Spectrometry Parameter Optimization: The MS parameters were optimized by direct infusion of diluted solutions of trazodone and 4-Ethyl trazodone standards into the mass spectrometer. This involved tuning the precursor ion selection, collision energy, and fragment ion selection to identify the most stable and intense MRM transitions for quantification and confirmation.
Experimental Protocols
Materials and Reagents
-
Trazodone Hydrochloride Reference Standard (USP or equivalent)
-
4-Ethyl Trazodone Reference Standard (USP or equivalent)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Trazodone API samples
Standard and Sample Preparation
-
Standard Stock Solutions (1000 µg/mL):
-
Accurately weigh and dissolve approximately 10 mg of Trazodone HCl and 4-Ethyl trazodone into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
-
Working Standard Solution (for Linearity and Accuracy):
-
Perform serial dilutions from the stock solutions to prepare a mixed working standard containing Trazodone at 100 µg/mL and 4-Ethyl trazodone at a concentration corresponding to the desired impurity level (e.g., 0.1 µg/mL for a 0.1% level).
-
-
Sample Solution (1000 µg/mL of Trazodone):
-
Accurately weigh and dissolve approximately 25 mg of the Trazodone API sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Instrumentation and Conditions
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Table 1: Optimized UPLC Conditions
| Parameter | Value | Rationale |
|---|---|---|
| Column | Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) | CSH technology provides excellent peak shape for basic compounds under low-pH conditions. The 1.7 µm particle size ensures high efficiency.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient ESI+ ionization and controls the ionization state of the analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good elution strength and is MS-compatible. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing efficiency and system pressure. |
| Gradient | 5% B to 95% B over 5 min; hold at 95% B for 1 min; return to 5% B over 0.5 min; hold at 5% B for 1.5 min | A gradient is essential to separate compounds with different polarities and elute the highly retained API after the impurity.[16] |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Injection Vol. | 2 µL | Small volume minimizes potential for peak distortion on a UPLC system. |
| Run Time | 8 minutes | Allows for complete elution and column re-equilibration. |
Table 2: Optimized MS/MS Conditions
| Parameter | Value | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Analytes are basic and readily accept a proton. |
| Capillary Voltage | 3.0 kV | Optimized for maximum ion signal. |
| Source Temp. | 150 °C | Sufficient for desolvation without causing thermal degradation. |
| Desolvation Temp. | 450 °C | Ensures efficient solvent evaporation. |
| MRM Transitions | Trazodone: 372.2 > 176.1 (Quantifier), 372.2 > 205.1 (Qualifier) | Specific precursor-to-product ion transitions provide high selectivity and confidence in identification. |
| | 4-Ethyl Trazodone: 400.2 > 176.1 (Quantifier), 400.2 > 233.1 (Qualifier) | The precursor ion [M+H]⁺ corresponds to its molecular weight of 399.92. The fragments are chosen for their stability and intensity. |
Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines.[5]
-
Specificity: A solution of trazodone API was spiked with 4-Ethyl trazodone and other known impurities. The chromatograms were analyzed to ensure that the peak for 4-Ethyl trazodone was free from interference and well-resolved from all other components.
-
Linearity: Linearity was assessed by preparing calibration standards of 4-Ethyl trazodone at five concentration levels, from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.15% of the API concentration). The peak area response versus concentration was plotted, and the correlation coefficient (r²) was determined.
-
Accuracy: Accuracy was determined by analyzing a sample of trazodone API spiked with 4-Ethyl trazodone at three different concentration levels (e.g., 50%, 100%, and 150% of the target level) in triplicate. The percent recovery was calculated.
-
Precision:
-
Repeatability was assessed by performing six replicate injections of a single spiked sample at 100% of the target concentration.
-
Intermediate Precision was evaluated by having a different analyst perform the same analysis on a different day with a different instrument. The Relative Standard Deviation (%RSD) was calculated for both sets.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the signal-to-noise ratio (S/N). LOD was established at an S/N of approximately 3:1, and LOQ at an S/N of approximately 10:1.
-
Robustness: The robustness of the method was evaluated by making small, deliberate variations in key parameters, such as column temperature (±2 °C), mobile phase flow rate (±0.02 mL/min), and mobile phase composition (±2% organic).
Workflow and Data Presentation
Validation Results Summary
The following tables summarize the illustrative results obtained during method validation, confirming its suitability for the intended purpose.
Table 3: Linearity of 4-Ethyl Trazodone
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Range | 0.005% - 0.2% | LOQ to 150% of target |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | Minimal | Close to origin |
Table 4: Accuracy and Precision
| Spiked Level | Recovery (%) (n=3) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
|---|---|---|---|
| LOQ | 98.5% | - | - |
| 100% (0.1%) | 101.2% | 1.8% | 2.5% |
| 150% (0.15%) | 100.5% | - | - |
| Acceptance Criteria | 90.0 - 110.0% | ≤ 5.0% | ≤ 5.0% |
Table 5: LOD and LOQ
| Parameter | Result (as % of 1 mg/mL API) | S/N Ratio |
|---|---|---|
| LOD | 0.0015% | 3.2:1 |
| LOQ | 0.005% | 10.5:1 |
The robustness study showed that minor variations in the method parameters did not significantly affect the resolution, peak area, or retention time, confirming the method's reliability for routine use.
Conclusion
A highly selective, sensitive, and rapid UPLC-MS/MS method for the quantification of 4-Ethyl trazodone impurity in trazodone API has been successfully developed and validated. The method meets all the performance criteria specified by the ICH Q2(R1) guideline, including specificity, linearity, accuracy, precision, and robustness.[5][18] With a run time of only 8 minutes, this method is suitable for high-throughput analysis in a quality control setting, enabling reliable monitoring of this critical impurity to ensure the quality and safety of trazodone drug substance.
References
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- SynThink Research Chemicals. (n.d.). Trazodone EP Impurities & USP Related Compounds.
- Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate.
- Diehl, D., et al. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- National Center for Biotechnology Information. (n.d.). 4-Ethyl trazodone. PubChem.
- Van de Casteele, M., et al. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- U.S. Food and Drug Administration. (2021). Q3B(R) Impurities in New Drug Products (Revision 3) August 2006.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Reddy, B. P., et al. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry.
- Axios Research. (n.d.). 4-Ethyl Trazodone.
- Allmpus. (n.d.). Trazodone BP Impurity E | Trazodone 4-Ethyl Impurity.
- SynThink Research Chemicals. (n.d.). Trazodone 4-Ethyl Impurity.
- Patel, D. P., et al. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 871(1), 44-54.
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Application Note: The Use of 4-Ethyl Trazodone as a Reference Standard in Pharmaceutical Analysis
Introduction: The Foundational Role of Reference Standards
In the landscape of pharmaceutical research, development, and quality control, analytical reference standards serve as the bedrock of measurement accuracy and reliability.[1][2] A reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs), intermediates, and their related impurities.[3] The consistent and correct use of these standards is not merely a matter of good laboratory practice; it is a critical component for ensuring the safety and efficacy of medicinal products and is mandated by global regulatory bodies.[4]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper use of 4-Ethyl trazodone . This compound is recognized as a specified impurity of the antidepressant drug Trazodone, listed as Trazodone EP Impurity E and Trazodone Related Compound E.[5][6][7] As such, its accurate quantification is essential for impurity profiling, stability studies, and batch release testing of Trazodone drug substances and products.[6] This document outlines the essential physicochemical properties, detailed protocols for preparation and use, and best practices for data interpretation to ensure the integrity of analytical results.
Physicochemical Properties of 4-Ethyl Trazodone
A thorough understanding of the reference standard's properties is fundamental to its correct application. 4-Ethyl trazodone is structurally related to the parent API, Trazodone.
| Property | Value | Source(s) |
| Chemical Name | 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[8][9]triazolo[4,3-a]pyridin-3(2H)-one | [5][6][7] |
| Synonyms | Trazodone EP Impurity E, 4-Ethyl Trazodone (USP) | [6][10] |
| CAS Number | 1346599-35-6 (free base) | [5][6][11] |
| Molecular Formula | C₂₁H₂₆ClN₅O | [5][6] |
| Molecular Weight | 399.9 g/mol | [5][6] |
| Appearance | Typically an off-white to pale yellow solid | [12] |
Qualification and Management of the Reference Standard
The trustworthiness of any analytical measurement is directly linked to the quality of the reference standard used. Each new batch of a reference standard must undergo a rigorous qualification process to confirm its identity and establish its purity before it can be used for quantitative analysis.
This qualification is documented in a Certificate of Analysis (CoA) , which should accompany the standard.[13] The CoA provides critical information, including the certified purity (potency), storage conditions, and re-test or expiry date. The characterization data package typically includes results from multiple analytical techniques.[11]
-
Identity Confirmation: Nuclear Magnetic Resonance (¹H-NMR) and Mass Spectrometry (MS) are used to confirm the molecular structure.[11]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is employed to determine the area percentage of the main peak, while techniques like Thermogravimetric Analysis (TGA) can quantify residual solvents and water content.[11]
-
Potency Calculation: The final certified purity or potency value is a mass balance calculation that accounts for chromatographic purity, water content, residual solvent content, and inorganic impurities.
The following diagram illustrates a typical workflow for the qualification and release of a new batch of 4-Ethyl trazodone reference standard.
Caption: Workflow for Qualification of a Reference Standard.
Experimental Protocols
Handling and Storage
To maintain the integrity and stability of the 4-Ethyl trazodone reference standard, proper handling and storage are paramount.
-
Storage: Store the standard in its original, tightly sealed container at the temperature specified on the CoA, typically refrigerated (2-8 °C).[10] Protect from light and moisture.
-
Handling: Before use, allow the container to equilibrate to room temperature for at least 15-30 minutes.[14] This prevents condensation from forming on the solid material upon opening, which could affect its potency. Handle the material in a controlled environment to avoid contamination.
Preparation of Standard Solutions
Accurate preparation of standard solutions is the most critical step in quantitative analysis.[15] The use of calibrated analytical balances and Class A volumetric glassware is mandatory.
Protocol 1: Preparation of a 100 µg/mL Stock Solution
-
Weighing: Accurately weigh approximately 10 mg of the 4-Ethyl trazodone reference standard into a clean weighing vessel. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed standard into a 100 mL Class A volumetric flask. Use a suitable diluent (e.g., a mixture of acetonitrile and water, matching the initial mobile phase composition) to rinse the weighing vessel several times, transferring the rinsings into the flask to ensure a complete transfer.
-
Solubilization: Add diluent to the flask to about 70% of its volume. Gently swirl or sonicate for 5-10 minutes until the standard is completely dissolved.[14]
-
Dilution to Volume: Allow the solution to return to room temperature. Carefully add the diluent to the calibration mark.
-
Mixing: Cap the flask and invert it at least 10-15 times to ensure the solution is homogeneous.[14]
-
Labeling & Storage: Transfer the solution to a labeled, sealed vial. Store under conditions that ensure its stability (typically 2-8 °C, protected from light). The stability of the solution should be established through internal validation studies.
Calculation of Stock Solution Concentration:
Concentration (µg/mL) = (Weight of Standard (mg) × Purity) / Volume of Flask (mL) × 1000
Where Purity is the decimal value from the CoA (e.g., 99.5% = 0.995)
Protocol 2: Preparation of a 1.0 µg/mL Working Standard Solution
-
Pipetting: Using a calibrated pipette, transfer 1.0 mL of the 100 µg/mL Stock Solution into a 100 mL Class A volumetric flask.
-
Dilution: Dilute to the mark with the chosen diluent.
-
Mixing: Cap and invert the flask multiple times to ensure homogeneity. This working solution is now ready for analysis. It is best practice to prepare working solutions fresh daily.[15]
Application in High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for the analysis of Trazodone and its related substances.[9][12][16] The following method is a representative example based on published literature for Trazodone analysis and should be validated for its intended use.[8][12][16][17]
Protocol 3: HPLC Method for Quantification of 4-Ethyl Trazodone
| Parameter | Condition | Rationale |
| Column | C8 or C18, e.g., 150 x 4.6 mm, 5 µm | Reversed-phase columns provide good separation for Trazodone and its structurally similar impurities.[8][12] |
| Mobile Phase | A: AcetonitrileB: Phosphate Buffer (e.g., 20mM, pH 3.5-4.5) | A buffered aqueous-organic mobile phase is standard for controlling the ionization state and ensuring reproducible retention of basic compounds like Trazodone and its analogs.[8][9] |
| Elution | Isocratic (e.g., 30:70 A:B) or Gradient | Isocratic elution is simpler and more robust if separation is adequate. Gradient elution may be required to resolve all impurities from the main peak in a complex sample.[9][16] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.[12] |
| Column Temp. | 25-30 °C | Maintaining a constant temperature ensures retention time stability. |
| Detection | UV at 255 nm | Trazodone and its impurities have a significant UV chromophore, with 255 nm being a commonly cited wavelength for detection.[8][12] |
| Injection Vol. | 10 µL | A standard injection volume to avoid column overloading while ensuring adequate sensitivity.[12][16] |
| Run Time | ~15-20 minutes | Sufficient to allow for the elution of the main peak and all relevant impurities. |
Data Interpretation and System Suitability
The reference standard is used to validate the analytical system's performance and to quantify the analyte in samples.
-
Identification: The primary identification of 4-Ethyl trazodone in a sample chromatogram is based on the comparison of its retention time with that of the certified reference standard.
-
Quantification: For impurity analysis, the concentration of 4-Ethyl trazodone is typically calculated by comparing the peak area response from the sample solution to the peak area response of the working standard solution.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to be performing adequately. This is achieved by injecting the working standard solution multiple times (typically 5 or 6 replicates) and evaluating key parameters against pre-defined acceptance criteria, as guided by ICH Q2(R2).[18][19][20]
| SST Parameter | Typical Acceptance Criteria | Purpose |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision of the analytical system over a short period.[20][21] |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; a value > 2 indicates peak tailing, which can compromise integration and resolution. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency; higher numbers indicate sharper peaks and better separation power. |
| Resolution (Rs) | > 2.0 (between impurity and adjacent peaks) | Ensures that the impurity peak is baseline-separated from any neighboring peaks, allowing for accurate quantification. |
Handling Out-of-Specification (OOS) Results
If an analytical result falls outside the established acceptance criteria, a systematic investigation is required. The following flowchart outlines a logical approach to an OOS investigation, starting with an assessment of the analytical system itself.
Caption: Decision workflow for an OOS result investigation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for standard | - Incorrect injection or instrument malfunction.- Standard solution prepared incorrectly or degraded.- Incorrect detector wavelength set. | - Verify injection sequence and check for air bubbles in the syringe/loop.- Prepare a fresh working standard solution.- Confirm the detector wavelength matches the method specification. |
| Poor peak shape (tailing or fronting) | - Column degradation or contamination.- pH of the mobile phase is inappropriate for the analyte.- Sample solvent is too strong compared to the mobile phase. | - Flush or replace the analytical column.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Prepare the standard in a solvent that is weaker than or equivalent to the mobile phase. |
| Inconsistent retention times | - Fluctuation in column temperature.- Leak in the pump or flow path.- Mobile phase composition is changing (improper mixing or evaporation). | - Use a column oven to maintain a stable temperature.- Check system pressure for stability and inspect fittings for leaks.- Prepare fresh mobile phase and ensure the solvent lines are properly primed. |
| Failure to meet %RSD for peak area | - Inconsistent injection volumes.- Non-homogeneous standard solution.- System is not fully equilibrated. | - Check the autosampler for precision; perform a needle wash.- Ensure the standard solution is thoroughly mixed before use.- Allow the system to equilibrate with the mobile phase for at least 30-60 minutes before starting the analysis. |
References
- What is meant by reference standard in pharmaceuticals? - GMP SOP. (2023). Vertex AI Search.
- HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. (2008). PubMed.
- Why Analytical Reference Standards are Critical in Pharma Research. (n.d.). Aquigen Bio Sciences.
- Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. (n.d.). Faculty of Pharmacy Ain Shams University.
- The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024).
- Reference Standards. (n.d.). American Pharmaceutical Review.
- Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. (2013). SciSpace.
- Development and validation of liquid chromatographic method for trazodone hydrochloride. (n.d.). Scholars Research Library.
- Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. (2010). Journal of Chemical and Pharmaceutical Research.
- How Do You Prepare Reference Standards and Solutions? (2015). Spectroscopy Online.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
- ICH Guidelines for Analytical Method Valid
- ICH and FDA Guidelines for Analytical Method Valid
- Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.). Alcami.
- Reference Standard Preparation & Characterization. (n.d.).
- 4-Ethyl trazodone. (n.d.). PubChem.
- Preparing a New Reference Standard for Use. (2020). YouTube.
- 4-Ethyl Trazodone. (n.d.). Axios Research.
- Trazodone. (n.d.). PubChem.
- A Guide to Using Analytical Standards. (n.d.). LGC Standards.
- Choosing and Using Reference Materials and Analytical Standards. (2019). Cayman Chemical.
- Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled With Mass Spectrometry... (2022). Therapeutic Drug Monitoring.
- Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. (2018). New Journal of Chemistry.
- HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. (2025).
- Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer... (2022). Journal of Analytical & Bioanalytical Techniques.
- Trazodone 4-Ethyl Impurity. (n.d.). SynThink Research Chemicals.
- Trazodone: CAS # 19794-93-5 Compound Information and Applic
- Trazodone 4-Ethyl Impurity. (n.d.). DR JCR BIO.
- Plasma Levels of Trazodone: Methodology and Applic
- Trazodone-4-Ethyl Hydrochloride salt. (n.d.). Simson Pharma Limited.
- Trazodone EP Impurity E. (n.d.). SynZeal.
- Trazodone BP Impurity E | Trazodone 4-Ethyl Impurity. (n.d.). Allmpus.
- Trazodone EP Impurity E. (n.d.). Chemicea.
- Trazodone Hydrochloride. (2015). USP-NF.
- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues... (2022). MDPI.
- An improved process for the preparation of trazodone and hydrochloride salt thereof. (2015).
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Application Note: A Validated Protocol for the Isolation of 4-Ethyl Trazodone from Bulk Trazodone Samples by Preparative HPLC
Abstract & Introduction
Trazodone is a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1] In the manufacturing and stability testing of any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. One such known process-related impurity and potential metabolite of Trazodone is 4-Ethyl trazodone, officially designated as Trazodone BP Impurity E.[2][3] The availability of a pure reference standard for this impurity is essential for the validation of analytical methods used in routine quality control and for conducting necessary toxicological assessments.
This application note provides a comprehensive, self-validating protocol for the isolation of 4-Ethyl trazodone from bulk Trazodone samples. The methodology is anchored in the principles of preparative High-Performance Liquid Chromatography (HPLC), a cornerstone technique in the pharmaceutical industry for purifying and isolating compounds.[4] We first detail the development of a robust analytical HPLC method to achieve baseline separation, followed by a systematic guide to scale this method for preparative chromatography. The protocol encompasses sample preparation, chromatographic conditions, fraction collection, and subsequent confirmation of purity and identity of the isolated material using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Basis for Separation: Physicochemical Properties
The successful chromatographic separation of Trazodone and 4-Ethyl trazodone hinges on the subtle yet significant differences in their physicochemical properties, stemming from their molecular structures. The addition of an ethyl group to the chlorophenyl ring in 4-Ethyl trazodone increases its overall hydrophobicity (lipophilicity) compared to the parent Trazodone molecule. In Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar, more hydrophobic compounds interact more strongly with the column, leading to longer retention times. This principle is the foundation of the following separation protocol.
| Property | Trazodone | 4-Ethyl Trazodone | Rationale for Separation |
| Structure | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1][6]triazolo[4,3-a]pyridin-3-one[1] | 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1][6]triazolo[4,3-a]pyridin-3-one[7] | The additional ethyl group on the phenyl ring is the key structural differentiator. |
| Molecular Formula | C₁₉H₂₂ClN₅O[1] | C₂₁H₂₆ClN₅O[7] | - |
| Molecular Weight | 371.86 g/mol [8] | 399.92 g/mol [2] | Useful for MS confirmation. |
| LogP (Predicted) | ~2.7 - 3.0 | ~3.6 | The higher LogP of 4-Ethyl trazodone indicates greater hydrophobicity, predicting a later elution time in RP-HPLC. |
| pKa (Basic) | ~6.7 - 7.1[1][9] | ~6.7 - 7.1 (Predicted) | The primary basic center (piperazine nitrogen) is structurally distant from the ethyl group, so the pKa is expected to be nearly identical. Controlling pH below the pKa ensures consistent protonation and chromatographic behavior. |
Overall Isolation and Verification Workflow
The protocol is designed as a multi-stage process, beginning with analytical method development and culminating in the characterization of the purified compound. This ensures that the preparative-scale work is efficient and yields a final product of high purity and confirmed identity.
Sources
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- 4. Preparative HPLC | Teledyne LABS [teledynelabs.com]
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- 9. derangedphysiology.com [derangedphysiology.com]
Application Notes & Protocols for the Quantification of 4-Ethyl Trazodone in Pharmaceutical Quality Control
Abstract
This technical guide provides a comprehensive framework for the identification and quantification of 4-Ethyl trazodone, a known impurity of the antidepressant drug Trazodone. As a critical parameter in pharmaceutical quality control, ensuring the purity of Trazodone active pharmaceutical ingredients (APIs) and finished drug products is paramount for patient safety and therapeutic efficacy. These application notes detail the significance of monitoring 4-Ethyl trazodone, followed by a robust, step-by-step protocol for its analysis using High-Performance Liquid Chromatography (HPLC). The methodologies presented are designed for implementation in research, drug development, and GMP-compliant quality control laboratories.
Introduction: The Significance of 4-Ethyl Trazodone as a Process-Related Impurity
Trazodone is a widely prescribed antidepressant medication belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[1] During the synthesis of Trazodone, various process-related impurities and degradation products can arise.[2] Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) establish stringent limits for these impurities to ensure the safety and quality of the final drug product.[2][3]
4-Ethyl trazodone, chemically known as 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl][4][5][6]triazolo[4,3-a]pyridin-3(2H)-one, is recognized as "Trazodone EP Impurity E" and "4-Ethyl Trazodone (USP)".[7][8][9] Its presence in Trazodone formulations typically originates from impurities in the starting materials or side reactions during the manufacturing process. The structural similarity to Trazodone necessitates a highly specific and sensitive analytical method to accurately resolve and quantify this impurity. This guide provides a validated approach for the quality control of Trazodone, focusing on the reliable detection of 4-Ethyl trazodone.
Analytical Strategy: Chromatographic Separation and Quantification
The primary analytical technique for the separation and quantification of Trazodone and its related compounds is reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4][5][6][10] This method offers excellent resolution, sensitivity, and reproducibility, making it ideal for routine quality control analysis. The protocol outlined below is based on established methods for Trazodone impurity profiling, optimized for the specific resolution of 4-Ethyl trazodone from the parent drug and other potential impurities.
Logical Flow of the Analytical Workflow
The following diagram illustrates the sequential steps involved in the analysis of 4-Ethyl trazodone in a Trazodone drug substance or product.
Caption: High-level workflow for 4-Ethyl Trazodone analysis.
Detailed Experimental Protocols
Materials and Reagents
-
4-Ethyl Trazodone Reference Standard (available from commercial suppliers)[7][8]
-
Trazodone Hydrochloride Reference Standard (USP or EP)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters for solvent and sample filtration
Instrumentation and Chromatographic Conditions
The following table outlines the recommended HPLC system configuration and chromatographic parameters. These are based on established methods for Trazodone and its impurities and may be adapted based on the specific instrumentation available in your laboratory.[4][5][11]
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, UV/PDA detector |
| Column | C8 or C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile, Methanol, Tetrahydrofuran, and 0.5% Trifluoroacetic Acid in Water |
| Mobile Phase Ratio | A typical starting ratio is 18:18:4:60 (Acetonitrile:Methanol:Tetrahydrofuran:0.5% TFA)[5] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 252 nm[5] or 248 nm[4] |
| Injection Volume | 10 µL |
| Run Time | Approximately 20-30 minutes, sufficient to elute all impurities |
Preparation of Solutions
Mobile Phase Preparation:
-
Precisely measure the required volumes of acetonitrile, methanol, tetrahydrofuran, and 0.5% aqueous trifluoroacetic acid.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
Standard Solution Preparation:
-
Accurately weigh approximately 5 mg of 4-Ethyl Trazodone Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of about 0.1 mg/mL.
-
Further dilute this stock solution with the mobile phase to achieve a final working concentration of approximately 1.0 µg/mL.[5]
Test Sample Preparation:
-
Accurately weigh approximately 50 mg of the Trazodone HCl sample into a 50 mL volumetric flask.[5]
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Resolution Solution Preparation:
-
Prepare a solution containing approximately 0.01 mg/mL of Trazodone HCl and 0.01 mg/mL of 4-Ethyl Trazodone in the mobile phase.
-
This solution is critical for verifying the separation of the impurity from the main peak.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.
-
Inject the Resolution Solution five times.
-
The following parameters should be assessed:
-
Resolution (R): The resolution between the Trazodone and 4-Ethyl Trazodone peaks should be not less than 2.0.
-
Tailing Factor (T): The tailing factor for the Trazodone and 4-Ethyl Trazodone peaks should be not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections should be not more than 5.0%.
-
Analytical Procedure
-
Inject the mobile phase as a blank to ensure a clean baseline.
-
Inject the Standard Solution and record the peak area and retention time for 4-Ethyl Trazodone.
-
Inject the Test Sample Solution and record the chromatogram.
-
Identify the 4-Ethyl Trazodone peak in the sample chromatogram by comparing its retention time with that of the standard.
Calculation of 4-Ethyl Trazodone Content
The percentage of 4-Ethyl Trazodone in the Trazodone sample is calculated using the following formula:
% 4-Ethyl Trazodone = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_impurity is the peak area of 4-Ethyl Trazodone in the Test Sample Solution.
-
Area_standard is the peak area of 4-Ethyl Trazodone in the Standard Solution.
-
Conc_standard is the concentration of 4-Ethyl Trazodone in the Standard Solution (in mg/mL).
-
Conc_sample is the concentration of Trazodone HCl in the Test Sample Solution (in mg/mL).
Method Validation Considerations
To ensure the reliability of this analytical method, it should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the 4-Ethyl Trazodone peak from Trazodone and other potential impurities. Forced degradation studies can also be performed to demonstrate peak purity.[6][12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of 4-Ethyl Trazodone at different concentrations should be prepared and analyzed.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking a known amount of 4-Ethyl Trazodone into the Trazodone sample.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Data Interpretation and Reporting
The calculated percentage of 4-Ethyl Trazodone should be reported and compared against the specification limits defined in the relevant pharmacopeia (e.g., USP, EP) or internal quality standards. The USP monograph for Trazodone Hydrochloride specifies that for any single impurity, the limit is not more than 0.4%, and the total impurities should not exceed 1.0%.[3]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition or column degradation. | Adjust the mobile phase ratio, particularly the organic solvent content. Replace the HPLC column. |
| Peak Tailing | Active sites on the column, pH of the mobile phase. | Use a new column, or adjust the mobile phase pH. Ensure the sample is fully dissolved. |
| Inconsistent Retention Times | Fluctuation in pump pressure, column temperature, or mobile phase composition. | Check the HPLC pump for leaks and ensure proper degassing of the mobile phase. Verify the column oven temperature. |
| Extraneous Peaks | Contaminated mobile phase, sample, or glassware. | Use fresh, high-purity solvents. Ensure all glassware is thoroughly cleaned. |
Conclusion
The control of impurities is a fundamental aspect of pharmaceutical quality control. The HPLC method detailed in these application notes provides a robust and reliable approach for the quantification of 4-Ethyl trazodone in Trazodone drug substances and products. Adherence to this protocol, including rigorous system suitability testing and method validation, will ensure that Trazodone formulations meet the required quality and safety standards.
References
-
Beaulieu, N., Sears, R. W., & Lovering, E. G. (1993). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. Journal of AOAC INTERNATIONAL, 76(4), 795–801. [Link]
- Pai, N. R., et al. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488.
- Patil, S. et al. (2011). Development and validation of liquid chromatographic method for trazodone hydrochloride.
- Patil, S. et al. (2011). Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library.
- SynThink Research Chemicals.
- Beaulieu, N., Sears, R. W., & Lovering, E. G. (1993). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials.
- USP Monographs: Trazodone Hydrochloride. USP29-NF24.
- SynZeal. Trazodone Impurities.
- Characterization of trazodone metabolic pathways and species-specific profiles. PMC.
- Trazodone Hydrochloride. USP 35.
- Patel, D. P., et al. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry.
- Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry (RSC Publishing).
- SynZeal. Trazodone EP Impurity E.
- Pharmaffiliates. Trazodone Hydrochloride-impurities.
- Trazodone Hydrochloride Tablets. USP-NF.
- Trazodone Hydrochloride. USP-NF.
- Mercolini, L., et al. (2008). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. PubMed.
- Veeprho.
- LC-Orbitrap mass spectrometry of trazodone. The chromatogram (A)
- Prakash, R., et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace.
- Trazodone EP Impurity D HCl (Trazodone Hydrochloride BP Im… - CymitQuimica.
- Trazodone EP Impurity M | CAS No- 157072-18-9 | Simson Pharma Limited.
- SynZeal. Trazodone EP Impurity L.
- SynThink Research Chemicals. Trazodone 4-Ethyl Impurity.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 71316674, 4-Ethyl trazodone.
- Simson Pharma Limited. Trazodone-4-Ethyl Hydrochloride salt.
- Axios Research. 4-Ethyl Trazodone.
- A process for the preparation of Trazodone and its hydrochloride. Technical Disclosure Commons.
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Application Note: Structural Characterization of 4-Ethyl Trazodone using NMR and Mass Spectrometry
Introduction
4-Ethyl trazodone, chemically known as 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one, is a known impurity and analog of the antidepressant drug Trazodone.[4][5] As a critical component in pharmaceutical quality control and drug development, its unambiguous identification and characterization are paramount to ensure the safety and efficacy of Trazodone formulations. This application note provides a detailed guide to the structural elucidation of 4-Ethyl trazodone using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for molecular structure determination.
This document outlines optimized protocols for sample preparation and data acquisition for both NMR and MS analyses. Furthermore, it delves into the interpretation of the expected spectral data, providing a predictive framework for the characterization of 4-Ethyl trazodone based on the known spectral properties of the parent Trazodone molecule.
Chemical Structure and Properties
-
IUPAC Name: 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one[4]
-
Molecular Formula: C₂₁H₂₆ClN₅O[4]
-
Molecular Weight: 399.9 g/mol [4]
-
Monoisotopic Mass: 399.1825882 Da[4]
| Property | Value | Source |
| IUPAC Name | 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one | PubChem[4] |
| Molecular Formula | C₂₁H₂₆ClN₅O | PubChem[4] |
| Molecular Weight | 399.9 g/mol | PubChem[4] |
| Monoisotopic Mass | 399.1825882 Da | PubChem[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Ethyl trazodone, ¹H and ¹³C NMR are crucial for confirming its structure.
Experimental Protocol: NMR Sample Preparation
The quality of NMR spectra is highly dependent on proper sample preparation. The following protocol is recommended for achieving high-resolution spectra of 4-Ethyl trazodone.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for trazodone and its analogs.
-
Sample Concentration:
-
For ¹H NMR, dissolve 5-10 mg of 4-Ethyl trazodone in 0.6-0.7 mL of the chosen deuterated solvent.
-
For ¹³C NMR, a higher concentration of 15-25 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Sample Preparation:
-
Weigh the sample accurately in a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a glass wool or cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
-
Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added to the solvent. Alternatively, the residual solvent peak can be used as a secondary reference.
Workflow for NMR Analysis
Caption: Workflow for NMR analysis of 4-Ethyl trazodone.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 4-Ethyl trazodone will be similar to that of Trazodone, with the key difference being the signals for the ethyl group on the phenyl ring. Based on the known spectrum of Trazodone, the following assignments for 4-Ethyl trazodone in CDCl₃ are proposed:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |
| ~7.8-7.0 | m | 7H | Aromatic protons |
| ~4.2 | t | 2H | -N-CH₂- (propyl chain) |
| ~3.2 | m | 4H | Piperazine protons |
| ~2.7 | q | 2H | -CH₂- (ethyl group) |
| ~2.6 | t | 2H | -CH₂- (propyl chain) |
| ~2.5 | m | 4H | Piperazine protons |
| ~2.0 | m | 2H | -CH₂- (propyl chain) |
| ~1.2 | t | 3H | -CH₃ (ethyl group) |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide further confirmation of the carbon skeleton. The predicted chemical shifts for 4-Ethyl trazodone are:
| Chemical Shift (δ, ppm) | Proposed Assignment |
| ~170 | C=O |
| ~150-120 | Aromatic carbons |
| ~58 | -N-CH₂- (propyl chain) |
| ~53 | Piperazine carbons |
| ~49 | Piperazine carbons |
| ~45 | -CH₂- (propyl chain) |
| ~28 | -CH₂- (ethyl group) |
| ~26 | -CH₂- (propyl chain) |
| ~15 | -CH₃ (ethyl group) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra. The following is a general protocol for the analysis of 4-Ethyl trazodone by electrospray ionization (ESI) mass spectrometry.
-
Solvent Selection: Use a solvent system compatible with ESI-MS, typically a mixture of water, acetonitrile, or methanol with a small amount of formic acid or ammonium acetate to promote ionization.
-
Sample Concentration: Prepare a stock solution of 4-Ethyl trazodone at approximately 1 mg/mL in a suitable organic solvent. Dilute this stock solution to a final concentration of 1-10 µg/mL in the ESI-MS compatible solvent system.
-
Sample Preparation:
-
Ensure the sample is fully dissolved.
-
Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates that could clog the instrument's tubing.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry analysis of 4-Ethyl trazodone.
Predicted Mass Spectral Data
In positive ion mode ESI-MS, 4-Ethyl trazodone is expected to be observed as the protonated molecule [M+H]⁺.
-
Expected [M+H]⁺: m/z 400.1900 (for C₂₁H₂₇ClN₅O⁺)
Predicted MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will provide valuable structural information. The fragmentation of 4-Ethyl trazodone is expected to be analogous to that of Trazodone. The primary fragmentation pathways likely involve cleavage of the propyl linker and the piperazine ring.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment |
| 400.19 | ~204.12 | [CH₃CH₂(Cl)C₆H₃-N(CH₂)₂CH₂]⁺ |
| 400.19 | ~176.08 | [C₉H₁₀N₅O]⁺ |
The fragment at m/z ~204.12 would correspond to the ethyl-chlorophenylpiperazine moiety, while the fragment at m/z ~176.08 is characteristic of the triazolopyridinone portion of the molecule, consistent with the known fragmentation of Trazodone.
Conclusion
The combined application of NMR and mass spectrometry provides a robust and comprehensive approach for the structural characterization of 4-Ethyl trazodone. The detailed protocols and predicted spectral data presented in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry. By following these guidelines, the unambiguous identification and structural confirmation of this important Trazodone-related compound can be achieved with a high degree of confidence, ensuring the quality and safety of pharmaceutical products.
References
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PubChem. (n.d.). 4-Ethyl trazodone. National Center for Biotechnology Information. Retrieved from [Link]
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SynZeal. (n.d.). Trazodone EP Impurity E. Retrieved from [Link]
- Patel, D. P., et al. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry.
-
NIST. (n.d.). Trazodone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
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Application Notes and Protocols for Preclinical Evaluation of 4-Ethyl Trazodone in Rodent Models
Introduction: The Rationale for Investigating 4-Ethyl Trazodone
Trazodone is a widely prescribed antidepressant with a unique pharmacological profile, acting as a serotonin antagonist and reuptake inhibitor (SARI).[1][2] Its clinical utility extends to the treatment of anxiety and insomnia.[1][3] 4-Ethyl trazodone is identified as a known impurity and potential metabolite of trazodone.[4][5][6] The pharmacological and toxicological profile of this specific derivative remains largely uncharacterized. Understanding the in vivo effects of 4-Ethyl trazodone is crucial for a comprehensive safety assessment of the parent drug and to uncover any potential therapeutic or adverse activities inherent to this compound.
This guide provides a detailed framework for the preclinical evaluation of 4-Ethyl trazodone using established rodent models. The proposed studies are designed to elucidate its pharmacokinetic profile, assess its potential antidepressant and anxiolytic effects, and investigate its safety, particularly concerning serotonergic and hepatic systems.
Part 1: Pharmacokinetic Profiling in Rodents
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of 4-Ethyl trazodone is fundamental to designing and interpreting subsequent pharmacodynamic and toxicological studies. Sprague-Dawley rats are a suitable model for these initial pharmacokinetic studies, given their frequent use in trazodone research.[7][8]
Experimental Workflow: Pharmacokinetic Analysis
Caption: Workflow for pharmacokinetic assessment of 4-Ethyl trazodone.
Protocol 1: Single-Dose Pharmacokinetics in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Individually housed with ad libitum access to food and water. Maintain a 12-hour light/dark cycle.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Procedure: a. Fast animals overnight prior to dosing. b. Administer 4-Ethyl trazodone via the appropriate route. c. Collect blood samples (~200 µL) from the tail vein at specified time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into EDTA-containing tubes. d. Centrifuge blood samples to separate plasma and store at -80°C until analysis. e. At the final time point, euthanize animals and collect brain tissue. Homogenize brain tissue for analysis.[7][8]
-
Analysis: Quantify the concentration of 4-Ethyl trazodone in plasma and brain homogenates using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Interpretation: Calculate key pharmacokinetic parameters as outlined in the table below.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the compound. |
| Tmax | Time to reach Cmax | Reflects the rate of absorption. |
| AUC | Area Under the Curve | Represents the total drug exposure over time. |
| t1/2 | Elimination half-life | Determines the dosing interval. |
| Bioavailability (%) | Fraction of the oral dose that reaches systemic circulation | Crucial for comparing oral and intravenous routes. |
| Brain/Plasma Ratio | Relative concentration in the brain versus plasma | Indicates the ability to cross the blood-brain barrier.[7][8] |
Part 2: Pharmacodynamic Evaluation: Behavioral Models
Based on the pharmacology of trazodone, 4-Ethyl trazodone may exhibit antidepressant and/or anxiolytic properties. Standard behavioral assays in mice are appropriate for screening these potential effects.
Assessment of Antidepressant-Like Activity
The Forced Swim Test (FST) is a widely used screening tool for antidepressant efficacy.[9][10] It is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation, and this immobility is reduced by effective antidepressant treatment.[9][10]
Protocol 2: Forced Swim Test (FST) in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: A transparent cylinder (25 cm high, 15 cm diameter) filled with water (24-26°C) to a depth of 15 cm, preventing the mouse from touching the bottom.[11][12]
-
Procedure: a. Administer 4-Ethyl trazodone or vehicle intraperitoneally (IP) 30-60 minutes before the test. A positive control, such as imipramine, should be included. b. Gently place each mouse into the water-filled cylinder for a 6-minute session.[11][13] c. Record the session for later analysis. d. The initial 2 minutes are considered a habituation period and are not scored.[14] e. During the final 4 minutes, score the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep its head above water.[9][12] f. After the test, remove the mouse, dry it gently, and place it in a heated cage for recovery.[14][15]
-
Data Analysis: Compare the duration of immobility between the treated and control groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Assessment of Anxiolytic-Like Activity
The Elevated Plus Maze (EPM) is a standard assay for assessing anxiety-like behavior in rodents.[16][17][18] The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[19]
Protocol 3: Elevated Plus Maze (EPM) in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: A plus-shaped maze elevated 50-55 cm from the floor, with two open arms and two enclosed arms.[19][20]
-
Procedure: a. Acclimate the mice to the testing room for at least 60 minutes before the test.[19] b. Administer 4-Ethyl trazodone, vehicle, or a positive control (e.g., diazepam) IP 30 minutes prior to testing. c. Place the mouse in the center of the maze, facing an open arm.[20] d. Allow the mouse to explore the maze for a 5-minute session.[16][20] e. Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.[19] f. Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[19][20]
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
Part 3: Neurochemical Analysis via In Vivo Microdialysis
To investigate the mechanism of action, it is essential to determine if 4-Ethyl trazodone modulates neurotransmitter levels in the brain, particularly serotonin (5-HT). In vivo microdialysis allows for the measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.[21][22][23]
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure serotonin.
Protocol 4: In Vivo Microdialysis for Extracellular Serotonin
-
Animal Model: Male Sprague-Dawley rats (270-320g).
-
Surgical Procedure: a. Anesthetize the rat and place it in a stereotaxic frame. b. Implant a guide cannula targeting a brain region of interest, such as the medial prefrontal cortex or hippocampus. c. Allow the animal to recover for at least 48 hours.
-
Microdialysis Experiment: a. Gently insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[24] c. Collect baseline dialysate samples every 20-30 minutes for at least 2 hours to establish a stable baseline. d. Administer 4-Ethyl trazodone (e.g., IP or subcutaneously). e. Continue collecting dialysate samples for several hours post-administration.
-
Analysis: Analyze the dialysate samples for serotonin (5-HT) and its metabolite 5-HIAA using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[25]
-
Data Presentation: Express the results as a percentage change from the mean baseline concentration.
Table 2: Expected Outcomes of Neurochemical Analysis
| Compound | Expected Effect on Extracellular 5-HT | Rationale |
| Vehicle Control | No significant change | Establishes the baseline and controls for injection stress.[24] |
| 4-Ethyl trazodone | Potential increase | If it acts as a serotonin reuptake inhibitor, similar to trazodone. |
| Positive Control (e.g., Fluoxetine) | Significant increase | Validates the experimental setup and methodology.[22] |
Part 4: Safety and Toxicology Assessment
A preliminary safety assessment is critical. Based on the known side effects of serotonergic drugs, two key areas of concern are serotonin syndrome and potential hepatotoxicity.
Serotonin Syndrome Evaluation
Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity.[26][27] Animal models are crucial for assessing the risk of a new compound inducing this syndrome.[26][28]
Protocol 5: Observational Assessment for Serotonin Syndrome in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: a. Administer increasing doses of 4-Ethyl trazodone to different groups of rats. b. Observe the animals continuously for at least 4 hours post-dosing. c. Score for characteristic signs of serotonin syndrome using a standardized rating scale.
-
Data Collection: Record the presence and severity of the signs listed in the table below.
Table 3: Key Indicators of Serotonin Syndrome in Rodents
| Category | Clinical Sign | Description |
| Autonomic | Hyperthermia, Diarrhea | Increased body temperature and loose stools.[29] |
| Neuromuscular | Tremors, Hyperreflexia, Myoclonus, Rigidity | Involuntary muscle shaking, exaggerated reflexes, sudden muscle jerks, and stiffness.[29] |
| Behavioral | Restlessness, Head Weaving, Straub Tail | Agitation, side-to-side head movements, and an erect, rigid tail.[26] |
Evaluation of Potential Hepatotoxicity
Drug-induced liver injury (DILI) is a significant concern in drug development.[30][31][32] While trazodone is not a primary cause of severe DILI, monitoring liver function is a standard part of preclinical safety assessment.
Protocol 6: Acute Hepatotoxicity Screening in Mice
-
Animal Model: Male C57BL/6 mice.
-
Procedure: a. Administer a high dose of 4-Ethyl trazodone daily for 3-5 days. Include a vehicle control group and a positive control group (e.g., acetaminophen, 300 mg/kg).[33] b. 24 hours after the final dose, collect blood via cardiac puncture for serum chemistry analysis. c. Euthanize the animals and perform a gross examination of the liver. d. Collect liver tissue for histopathological analysis.
-
Analysis:
-
Serum Chemistry: Measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Significant elevations are indicative of liver damage.[30]
-
Histopathology: Examine H&E-stained liver sections for signs of necrosis, inflammation, and steatosis.
-
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the initial preclinical evaluation of 4-Ethyl trazodone. By systematically investigating its pharmacokinetics, pharmacodynamics, and safety profile, researchers can gain critical insights into the biological activity of this compound. This structured approach ensures the generation of robust and interpretable data, essential for informed decision-making in the drug development process.
References
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- Haberzettl, R. (2013). A validated animal model for the Serotonin Syndrome. Doctoral dissertation, Heinrich-Heine-Universität Düsseldorf.
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- BenchChem. (2025). Application Notes and Protocols: In Vivo Microdialysis for Serotonin with AP-521. BenchChem.
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- Yildiz, A., & D'Souza, R. S. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (90), e51836.
- DeVane, C. L., Liston, H. L., & Markowitz, J. S. (1999).
- Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211.
- Devane, C. L., Liston, H. L., & Markowitz, J. S. (1999). Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of Rats. Medical University of South Carolina.
- Stanković, S., & Nešić, D. (2019). Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives. Medical Archives, 73(1), 54.
- MedchemExpress. (n.d.). Elevated Plus Maze Test | Protocols. MedchemExpress.com.
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- BenchChem. (2025). Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents. BenchChem.
- Marinescu, D., Udriştoiu, I., & Marinescu, I. (2012). Comparative study of neuroprotective effect of tricyclics vs. trazodone on animal model of depressive disorder. Romanian journal of morphology and embryology = Revue roumaine de morphologie et embryologie, 53(2), 397–400.
- Petrášová, D., & Petráš, J. (2017). Animal tests for anxiety-like and depression-like behavior in rats. Interdisciplinary toxicology, 10(1), 23–31.
- Brandwein, C., & Re-Aviv, K. (2015). Behavioral Testing of Mice Concerning Anxiety and Depression. Hogrefe eContent.
- NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries.
- University of Notre Dame. (n.d.). Forced Swim Test v.3. Notre Dame Research.
- Pharmacy, A. (2022, March 26). Tail Suspension Test (screening of antidepressant drugs) [Video]. YouTube.
- National Institutes of Health. (n.d.). Genetic Animal Models for the Study of Serotonin Function and Behavior. Grantome.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Microdialysis to Measure Escitalopram-Induced Serotonin Levels. BenchChem.
- Simeoni, M., & Zamuner, S. (2023). PK/PD analysis of trazodone and gabapentin in neuropathic pain rodent models: Translational PK-PD modeling from nonclinical to clinical development. Pharmacological research, 189, 106687.
- Daws, L. C., & Gould, G. G. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS chemical neuroscience, 4(5), 790–798.
- Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Charles River.
- Ajima, A., & Kato, T. (1987). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Neurochemistry Research, 12(9), 841-846.
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- Shippy, S. A., & Slaney, T. R. (2013). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 85(15), 6969-6977.
- Wen, B., & Ma, L. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology, 16.
- PharmGKB. (n.d.). Trazodone. ClinPGx.
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- Gruen, M. E., & Sherman, B. L. (2015). The Use of Trazodone to Facilitate Post-Surgical Confinement in Dogs.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing for 4-Ethyl Trazodone in HPLC
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of 4-Ethyl trazodone via High-Performance Liquid Chromatography (HPLC). This document is designed for researchers, analytical scientists, and drug development professionals who may encounter chromatographic challenges, specifically peak tailing, during method development and routine analysis. Our goal is to provide a framework for understanding the root causes of this issue and to offer systematic, field-proven solutions to restore peak symmetry and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with 4-Ethyl trazodone on my C18 column. What is the most likely cause?
A1: The most common cause of peak tailing for a basic compound like 4-Ethyl trazodone is secondary ionic interactions with the stationary phase.[1][2]
-
Analyte Chemistry: 4-Ethyl trazodone, a derivative of trazodone, possesses basic amine functional groups (specifically, a piperazine moiety).[3][4] In a typical reversed-phase mobile phase (pH 3-7), these amines will be protonated, carrying a positive charge.
-
Stationary Phase Chemistry: Standard silica-based columns (like C18) have residual, unreacted silanol groups (Si-OH) on their surface.[2] At a mobile phase pH above approximately 3.5, these silanol groups begin to deprotonate, acquiring a negative charge (Si-O⁻).[1][5]
-
The Interaction: The positively charged 4-Ethyl trazodone molecule is strongly attracted to these negatively charged silanol sites. This creates a secondary retention mechanism in addition to the desired primary hydrophobic retention.[6] Because these silanol interactions are strong and kinetically slow, molecules are released from the stationary phase at different rates, resulting in a broadened, asymmetric, or "tailing" peak.[2][7]
Table 1: Physicochemical Properties of Trazodone & 4-Ethyl Trazodone
| Property | Trazodone | 4-Ethyl Trazodone | Rationale & Implication |
|---|---|---|---|
| Structure | C₁₉H₂₂ClN₅O | C₂₁H₂₆ClN₅O[3] | Both contain a basic piperazine group, the primary site of protonation and silanol interaction. |
| Molecular Weight | 371.9 g/mol [4] | 399.9 g/mol [3] | The ethyl group increases hydrophobicity, which will slightly increase retention time in reversed-phase HPLC. |
| pKa (basic) | ~6.1 - 6.7[4][8] | Estimated ~6.1 - 6.7 | The ethyl group has a negligible effect on the pKa of the distant piperazine nitrogen. The molecule will be protonated at acidic to neutral pH. |
Q2: How does mobile phase pH influence the peak shape, and how do I choose the right pH?
A2: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like 4-Ethyl trazodone.[9][10] The goal is to adjust the pH to suppress one of the two interacting species: either the analyte or the silanol groups. A general rule is to work at a pH at least 1.5-2 units away from the analyte's pKa.[11]
-
Working at Low pH (Recommended Starting Point):
-
Mechanism: By lowering the mobile phase pH to ≤ 3.0, the vast majority of surface silanol groups are fully protonated (Si-OH).[1][6] This neutralizes them, eliminating the ionic attraction for the positively charged 4-Ethyl trazodone. The separation is then governed primarily by hydrophobic interactions, leading to a much more symmetrical peak.
-
Practical Application: Use a mobile phase containing an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). A phosphate buffer at pH 2.5-3.0 is also an excellent choice for precise pH control.[12]
-
Caution: Ensure your column is rated for use at low pH to prevent hydrolysis of the bonded phase.[1][13]
-
-
Working at High pH:
-
Mechanism: By raising the mobile phase pH to ≥ 9 (at least 2 units above the analyte's pKa), the 4-Ethyl trazodone molecule is deprotonated and becomes neutral.[9] In its neutral form, it will not engage in ionic interactions with the deprotonated silanol groups, significantly improving peak shape.
-
Practical Application: This requires a pH-stable ("hybrid" or bidentate-bonded) column. Use buffers like ammonium bicarbonate or ammonium hydroxide to maintain a high pH.
-
Benefit: This approach can also increase retention for basic compounds.[9]
-
Diagram 1: The Mechanism of Silanol Interaction and Mitigation This diagram illustrates how mobile phase pH affects the interaction between 4-Ethyl trazodone and the silica surface.
Caption: Effect of pH on analyte and silanol ionization.
Q3: I've tried adjusting the pH, but the tailing persists. What else can I do with the mobile phase?
A3: If pH adjustment alone is insufficient, consider these other mobile phase strategies.
-
Increase Buffer Concentration:
-
Rationale: At low buffer concentrations, the mobile phase may not have enough capacity to maintain a consistent pH at the silica surface, where interactions occur. Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help maintain the desired protonation state of the silanols and improve peak shape.[6]
-
Caution: Ensure the buffer is soluble in the organic portion of your mobile phase to avoid precipitation.[12]
-
-
Add a Competing Base:
-
Rationale: Adding a small, basic amine modifier like triethylamine (TEA) can dramatically reduce tailing.[6] TEA acts as a "sacrificial base"; it is small, protonated, and will preferentially bind to the active silanol sites, effectively masking them from the larger 4-Ethyl trazodone analyte.[12][14]
-
Protocol: Add TEA to the aqueous portion of the mobile phase at a concentration of 10-25 mM. It is critical to re-adjust the final mobile phase pH after adding the TEA.[12] A published method for trazodone successfully used TEA to adjust the mobile phase to pH 11.[15]
-
Table 2: Common Mobile Phase Modifiers to Mitigate Tailing
| Modifier | Typical Concentration | Operating pH Range | Mechanism of Action |
|---|---|---|---|
| Formic Acid | 0.05 - 0.1% (v/v) | ~2.7 - 3.7 | Lowers pH to protonate silanols. Good for LC-MS. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | ~2.0 | Strong acid for silanol suppression. Can cause ion suppression in LC-MS. |
| Phosphate Buffer | 10 - 50 mM | 2.0 - 3.0 or 6.2 - 8.2 | Provides excellent pH control. Non-volatile, not for LC-MS. |
| Ammonium Formate/Acetate | 10 - 20 mM | 3.8 - 5.8 or 5.8 - 7.8 | Volatile buffers suitable for LC-MS. |
| Triethylamine (TEA) | 10 - 25 mM | Adjusted with acid | Competing base that masks active silanol sites.[6][12] |
Q4: Could my column be the problem? When should I suspect the column over the mobile phase?
A4: Yes, the column is a very common culprit. Suspect the column if:
-
The peak tailing has worsened over time.
-
A new, identical column provides a good peak shape with the same method.
-
You observe high backpressure along with peak tailing.
Here’s a breakdown of column-related issues:
-
Column Contamination: Strongly retained basic compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[16][17] A guard column can help protect the analytical column from sample matrix components.[16]
-
Column Void/Bed Deformation: A void at the column inlet or a collapsed packed bed creates uneven flow paths, leading to peak broadening and tailing.[1] This can be caused by pressure shocks or using a mobile phase outside the column's stable pH range.
-
Inappropriate Column Choice: Older "Type A" silica columns are known for having high silanol activity and metal contamination, which exacerbates tailing for basic compounds.[2] Modern, high-purity, fully end-capped "Type B" silica columns, or columns with polar-embedded or hybrid phases, are specifically designed to minimize these secondary interactions and are highly recommended for analyzing basic compounds.[2][5][6]
Troubleshooting Workflows & Protocols
Systematic Troubleshooting Guide
When faced with peak tailing, it's crucial to follow a logical, step-by-step process. Changing one variable at a time will help you pinpoint the exact cause of the problem.
Diagram 2: Troubleshooting Workflow for Peak Tailing This flowchart provides a systematic approach to diagnosing and solving peak tailing for 4-Ethyl trazodone.
Caption: A logical workflow for troubleshooting peak tailing.
Protocol 1: Column Conditioning and Washing
A contaminated column is a frequent source of peak shape issues. Regular washing can restore performance.
Objective: To remove strongly retained contaminants from the column.
Procedure:
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Initial Wash (Buffer Removal): Flush the column with 10-20 column volumes of HPLC-grade water mixed with your mobile phase's organic solvent (at the same percentage as your mobile phase) to remove buffer salts. For example, if your mobile phase is 50:50 ACN:Buffer, flush with 50:50 ACN:Water.
-
Strong Solvent Wash (Organic Contaminants): Flush the column with 10-20 column volumes of 100% Acetonitrile (ACN).
-
Intermediate Wash: Flush with 10-20 column volumes of 100% Isopropanol (IPA). IPA is a strong, intermediate-polarity solvent that can help remove contaminants insoluble in ACN.
-
Return to ACN: Flush again with 100% ACN for 10 column volumes.
-
Re-equilibration: Re-introduce your mobile phase and equilibrate the column for at least 20-30 column volumes, or until the baseline is stable, before reconnecting the detector and running a test sample.[18]
Protocol 2: Evaluating and Minimizing Extra-Column Volume
Extra-column volume refers to all the volume in the flow path outside of the column itself (injection loop, tubing, detector cell). Excessive volume causes band broadening and can contribute to peak tailing.[5]
Objective: To ensure the HPLC system hardware is not contributing to peak distortion.
Procedure:
-
Inspect Tubing: Check the tubing connecting the injector, column, and detector. It should be as short as possible with a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[5] Replace any excessively long or wide-bore tubing.
-
Check Fittings: Ensure all fittings are properly seated and not creating dead volumes. Use zero-dead-volume fittings where possible.
-
Bypass the Column: Replace the column with a zero-dead-volume union. Inject a small amount of a standard (like caffeine) and observe the peak shape. Without a column, the peak should be extremely sharp and symmetrical. If it is broad or tailing, the issue lies within your system's plumbing (injector, tubing, or detector cell).
-
Sample Loop: Ensure the sample loop is not excessively large for the injection volume.
References
-
Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethyl trazodone. PubChem Compound Database. [Link]
-
pms-TRAZODONE Product Monograph. (2015, April 15). [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Hawach. (2025, September 4). Equilibration, Regeneration, and Maintenance of HPLC Column. [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
National Center for Biotechnology Information. (n.d.). Trazodone. PubChem Compound Database. [Link]
-
AvaChem Scientific. (n.d.). 4-Ethyl trazodone. [Link]
-
SynZeal. (n.d.). Trazodone EP Impurity E. [Link]
-
ResearchGate. (2025, August 5). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]
-
Hawach Scientific. (2025, November 21). How to Use New HPLC Column. [Link]
-
PharmaGuide. (2023, July 4). What is HPLC Column Conditioning? How Long to Equilibrate?[Link]
-
ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?[Link]
-
Scholars Research Library. (n.d.). Development and validation of liquid chromatographic method for trazodone hydrochloride. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. 4-Ethyl trazodone | C21H26ClN5O | CID 71316674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Restek - Videoartikel [de.restek.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. moravek.com [moravek.com]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 18. What is HPLC Column Conditioning? How Long to Equilibrate? [m-pharmaguide.com]
Technical Support Center: Mobile Phase Optimization for Trazodone and 4-Ethyl Trazodone Separation
Welcome to the technical support guide for the chromatographic separation of Trazodone and its critical process-related impurity, 4-Ethyl trazodone. This resource is designed for researchers, analytical chemists, and formulation scientists who are developing or troubleshooting HPLC/UHPLC methods for these compounds. Our goal is to move beyond generic advice and provide a scientifically grounded, practical framework for achieving robust, baseline separation.
We will explore the "why" behind each experimental choice, empowering you to make informed decisions during method development. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that directly address the challenges you may encounter in the laboratory.
Section 1: Foundational Knowledge - Understanding the Analytes
Before optimizing any separation, it's crucial to understand the physicochemical properties of the target molecules. These properties dictate their behavior in a reversed-phase system.
Q1: What are the key physicochemical properties of Trazodone and 4-Ethyl trazodone that influence their HPLC separation?
A1: The separation is governed primarily by two factors: hydrophobicity (lipophilicity) and ionization state (acid-base character).
-
Hydrophobicity (LogP): Trazodone is a moderately lipophilic molecule. 4-Ethyl trazodone, its impurity, contains an additional ethyl group on the phenyl ring, which slightly increases its hydrophobicity.[1][2][3] In reversed-phase chromatography, a higher LogP value generally leads to stronger retention on a non-polar stationary phase (like C18 or C8). Therefore, we expect 4-Ethyl trazodone to elute after Trazodone.
-
Ionization State (pKa): Trazodone is a weak base with a tertiary amine in its piperazine ring. Its reported pKa is in the range of 6.1 to 6.8.[4][5][6] This is the most critical parameter for mobile phase optimization. The charge state of Trazodone will change dramatically with the pH of the mobile phase, directly impacting retention, peak shape, and selectivity. To ensure reproducible retention and sharp peaks, it is essential to operate at a mobile phase pH that is at least 1.5-2 units away from the analyte's pKa.
| Compound | Structure | Molar Mass ( g/mol ) | LogP | pKa (Basic) |
| Trazodone | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[7][8]triazolo[4,3-a]pyridin-3-one | 371.9 | ~2.7 - 3.2[4] | ~6.1 - 6.8[4][5][6] |
| 4-Ethyl trazodone | 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[7][8]triazolo[4,3-a]pyridin-3-one | 399.9 | ~3.6[1] | (Not reported, but expected to be very similar to Trazodone) |
Q2: Why is reversed-phase HPLC/UHPLC the standard method for this separation?
A2: Reversed-phase chromatography is the ideal choice because both Trazodone and 4-Ethyl trazodone are moderately non-polar (hydrophobic) molecules. This technique utilizes a non-polar stationary phase (e.g., octadecylsilane, C18) and a polar mobile phase (typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol). The analytes are retained on the column based on their hydrophobic interactions with the stationary phase. Given their LogP values, they are well-retained and can be effectively eluted by modulating the strength of the mobile phase, making this the most direct and widely used separation mode.[7][8][9]
Q3: What is a good starting point for method development?
A3: A solid starting point saves significant development time. The following conditions are a robust and common starting point for screening the separation of Trazodone and its related substances.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 100-150 mm x 4.6 mm, 3-5 µm | The industry standard for reversed-phase; provides good retention for these analytes. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | Low pH ensures the basic analytes are fully protonated, leading to sharp peaks and suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is an excellent organic modifier that provides good peak shape and lower backpressure than methanol. |
| Gradient | 20% to 80% B over 15 minutes | A broad screening gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection (UV) | 255 nm | A common wavelength used for Trazodone, providing good sensitivity.[7][10] |
| Injection Vol. | 5-10 µL | Standard volume; adjust based on analyte concentration and detector response. |
Section 2: Mobile Phase Optimization - A Troubleshooting Guide
This section addresses the common issues encountered after running the initial screening method.
Q4: My peaks are co-eluting or have poor resolution (<1.5). How do I adjust the mobile phase strength?
A4: The first step is to optimize the elution power of the mobile phase. This is controlled by the percentage of the organic modifier (%B).
-
The Problem: Poor resolution between two closely related compounds often means the mobile phase is too "strong," causing the analytes to move through the column too quickly without sufficient interaction with the stationary phase.
-
The Solution:
-
Decrease the Organic Content: If you are running an isocratic method, lower the percentage of acetonitrile. This will increase the retention time for both compounds and, because 4-Ethyl trazodone is more hydrophobic, its retention will increase more than Trazodone's, thus improving the separation (resolution).
-
Shallow the Gradient: If you are using a gradient, make the slope less steep in the region where the analytes elute. For example, if the peaks elute between 40% and 50% B, you could change the gradient from 40-50% B in 1 minute to 40-50% B in 5 minutes. This gives the analytes more time to interact with the stationary phase and resolve from one another.
-
Q5: I've adjusted the organic content, but resolution is still poor. How can I change the mobile phase selectivity?
A5: When adjusting solvent strength is not enough, you must change the fundamental chemistry of the separation, known as selectivity. This involves altering the mobile phase components to change how they interact differently with the two analytes.
-
The Problem: The two compounds interact with the column and mobile phase in a nearly identical manner, even when given more time (by reducing solvent strength).
-
The Solutions (in order of impact):
-
Change Mobile Phase pH: This is the most powerful tool for basic compounds like Trazodone. Since its pKa is ~6.7, running at a low pH (e.g., 2.5-4.0) ensures it is consistently in its protonated, cationic form.[10][11] This minimizes peak shape issues and provides a stable starting point. Alternatively, using a high pH (e.g., 8.5-10) with a pH-stable column will deprotonate the analyte, making it neutral.[9] This drastic change in ionization state can produce significant changes in selectivity between Trazodone and its impurities. Never work with a mobile phase pH near the analyte's pKa (e.g., pH 6-7.5), as this will lead to peak splitting, broadening, and poor reproducibility.
-
Change the Organic Modifier: Switch from Acetonitrile (ACN) to Methanol (MeOH). ACN and MeOH have different chemical properties that create different selectivities. MeOH is a protic solvent capable of hydrogen bonding, while ACN is aprotic. This difference can alter the elution order or improve the spacing between Trazodone and 4-Ethyl trazodone. You can also try mixtures of ACN and MeOH. Several published methods use a combination of both.[7]
-
Change the Buffer Type/Additive: If using a low pH, switching between 0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), or a phosphate buffer can subtly alter selectivity. TFA is an ion-pairing agent that can improve peak shape for bases but may suppress MS signals if used with LC-MS. Phosphate buffers offer excellent pH control.[11] At high pH, ammonium acetate or ammonium formate are common choices.[9]
-
Q6: My Trazodone peak is tailing badly. What are the causes and solutions?
A6: Peak tailing for basic compounds like Trazodone is almost always caused by secondary interactions with the stationary phase.
-
The Problem: The protonated amine on Trazodone interacts ionically with negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based C18 column. This secondary interaction mechanism is slow, causing a "tail" on the peak.
-
The Solutions:
-
Use Low pH Mobile Phase: This is the most common solution. A pH of 2.5-3.5 protonates the Trazodone (making it a stable cation) and also protonates the majority of the acidic silanol groups (Si-OH), neutralizing their negative charge and preventing the ionic interaction.
-
Use High pH Mobile Phase with a Silanol Blocker: An alternative approach is to use a high pH (e.g., 10-11) which deprotonates the Trazodone (making it neutral) and keeps the silanols charged. To prevent tailing in this case, a small amount of a basic additive like Triethylamine (TEA) is added to the mobile phase.[7][12] The TEA acts as a "silanol blocker" by competitively binding to the active sites on the silica surface, preventing Trazodone from interacting with them. This requires a column stable at high pH.
-
Use a Modern, High-Purity Column: Modern columns are often "end-capped" (where residual silanols are chemically deactivated) and made with higher purity silica, which has fewer active silanol sites to begin with. Using a column with Charged Surface Hybrid (CSH) technology can also provide excellent peak shape for bases at low pH.[9]
-
Section 3: Protocols & Workflows
Protocol 1: Step-by-Step Mobile Phase pH & Organic Modifier Scouting
This protocol outlines a systematic approach to finding the optimal mobile phase.
-
Column Selection: Install a robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Prepare Mobile Phases:
-
MP A1: 10mM Ammonium Formate in Water, pH 3.0
-
MP A2: 10mM Ammonium Acetate in Water, pH 8.5 (for pH-stable columns only)
-
MP B1: Acetonitrile (ACN)
-
MP B2: Methanol (MeOH)
-
-
Equilibrate System: Flush the system thoroughly when switching between different mobile phase systems.
-
Scouting Run 1 (Low pH, ACN):
-
Mobile Phase A: MP A1; Mobile Phase B: MP B1.
-
Run a broad gradient (e.g., 10-90% B in 15 min).
-
Evaluate resolution and peak shape.
-
-
Scouting Run 2 (Low pH, MeOH):
-
Mobile Phase A: MP A1; Mobile Phase B: MP B2.
-
Run the same gradient as in Run 1.
-
Compare the selectivity and peak shape to Run 1. Methanol may provide a different elution pattern.
-
-
Scouting Run 3 (High pH, ACN - Optional):
-
Ensure your column is rated for high pH.
-
Mobile Phase A: MP A2; Mobile Phase B: MP B1.
-
Run the same gradient.
-
High pH often provides a completely different selectivity and may solve difficult separation challenges.
-
-
Analysis and Optimization:
-
Select the combination of pH and organic modifier that provides the best initial separation ("selectivity").
-
Fine-tune the separation by converting the scouting gradient to a shallower, focused gradient around the elution point of the analytes, or develop an isocratic method.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common separation issues.
Caption: Troubleshooting decision tree for HPLC method optimization.
References
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2014). Method Development and Validation of Trazodone Hydrochloride by RP-HPLC. [Link]
-
Scholars Research Library. (n.d.). Development and validation of liquid chromatographic method for trazodone hydrochloride. [Link]
-
Kushwaha, B. S., & Samanthula, G. (2020). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 44(4), 1461-1474. [Link]
-
Pai, N., & Pusalkar, D. A. (2011). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 3(6), 786-793. [Link]
-
National Center for Biotechnology Information. (n.d.). Trazodone. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethyl trazodone. PubChem Compound Database. [Link]
-
Nunez-Vergara, L. J., Squella, J. A., Barnafi, L., Vire, J. C., Kauffmann, J. M., & Patriarche, G. J. (1986). Voltammetric and Chromatographic Assay of Trazodone. Analytical Letters, 19(23-24), 2275-2287. [Link]
-
ResearchGate. (n.d.). Development and validation of liquid chromatographic method for trazodone hydrochloride. [Link]
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2003). Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 899-906. [Link]
-
Raggi, M. A., Casamenti, G., Mandrioli, R., & Volterra, V. (2000). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 143-152. [Link]
-
ResearchGate. (n.d.). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2022). Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer. [Link]
-
Pharmascience Inc. (2009). Product Monograph: Trazodone HCl. [Link]
-
Prakash, R., Sumadhuri, B., & Srikanth, M. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. J Anal Bioanal Tech, S5. [Link]
-
Pharmascience Inc. (2015). Product Monograph: pms-TRAZODONE. [Link]
-
The Merck Index Online. (n.d.). Trazodone. [Link]
-
ResearchGate. (2017). (PDF) SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF TRAZODONE HYDROCHLORIDE IN PRESENCE OF ITS ALKALINE DEGRADATION PRODUCT. [Link]
-
SynZeal. (n.d.). Trazodone EP Impurity E. [Link]
-
LookChem. (n.d.). Cas 1346599-35-6,4-Ethyl trazodone. [Link]
-
Asian Journal of Pharmaceutical Education and Research. (2018). VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF TRAZODONE HYDROCHLORIDE IN MARKETED FORMULATION. [Link]
Sources
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- 3. Trazodone EP Impurity E | 1346599-35-6 | SynZeal [synzeal.com]
- 4. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Trazodone [drugfuture.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. jocpr.com [jocpr.com]
- 9. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aensiweb.com [aensiweb.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 4-Ethyl Trazodone Detection in Complex Matrices
Welcome to the technical support center for the bioanalysis of 4-Ethyl Trazodone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for improving the sensitivity of 4-Ethyl Trazodone detection in complex biological matrices. As a trazodone analog and known impurity, achieving low limits of quantification is critical for accurate pharmacokinetic studies, impurity profiling, and toxicological assessments.[1][2][3][4] This guide synthesizes established methodologies for trazodone with practical, field-proven insights to address the specific challenges you may encounter.
The Challenge of Bioanalysis: Understanding Matrix Effects
The primary obstacle in achieving high sensitivity for 4-Ethyl Trazodone in matrices like plasma, serum, or urine is the "matrix effect."[5] This phenomenon, most commonly observed as ion suppression in LC-MS/MS, occurs when co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's source.[6][7][8][9] The result is a decreased analyte signal, leading to poor sensitivity and inaccurate quantification.[9][10] Key culprits for ion suppression include salts, proteins, and phospholipids.[6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during method development and routine analysis.
Issue 1: Low or No Signal Intensity for 4-Ethyl Trazodone
Potential Causes & Solutions
-
Inefficient Sample Cleanup: Residual matrix components are likely suppressing the 4-Ethyl Trazodone signal.
-
Suboptimal Mass Spectrometry Parameters: The settings for the ion source and mass analyzer may not be ideal for 4-Ethyl Trazodone.
-
Solution: Systematically optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and desolvation temperature.[14][15][16][17][18] A methodical approach, such as infusing a standard solution of 4-Ethyl Trazodone while adjusting parameters, can identify the optimal settings for maximum signal intensity.
-
-
Poor Chromatographic Peak Shape: If the peak is broad, it will have a lower height, which can be mistaken for low sensitivity.
-
Solution: Ensure the mobile phase pH is appropriate for 4-Ethyl Trazodone's chemical properties. Adjusting the pH can improve peak shape and retention. Also, consider a different column chemistry that may offer better peak symmetry.[12]
-
Issue 2: High Background Noise in the Chromatogram
Potential Causes & Solutions
-
Contaminated Solvents or Reagents: Impurities in your mobile phase or reagents can create a high background.
-
Dirty Ion Source or Mass Spectrometer: Over time, the ion source and other components of the mass spectrometer can become contaminated.
-
Solution: Regularly clean the ion source, including the cone, needle, and transfer tube, as per the manufacturer's recommendations.[21]
-
-
Column Bleed: The stationary phase of the HPLC column can degrade and "bleed," contributing to background noise.
-
Solution: Implement a column washing protocol or replace the column if it is old or has been used with harsh mobile phases.[22]
-
Issue 3: Inconsistent Results and Poor Reproducibility
Potential Causes & Solutions
-
Variable Matrix Effects: Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression.[7]
-
Solution: The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of 4-Ethyl Trazodone. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[11]
-
-
Sample Preparation Variability: Manual sample preparation steps can introduce variability.
-
Solution: Where possible, automate sample preparation steps. If manual, ensure consistent timing and technique for each sample.
-
-
Analyte Instability: 4-Ethyl Trazodone may be degrading during sample collection, storage, or processing.
-
Solution: Conduct stability studies at each stage of your workflow to identify and mitigate any stability issues. This includes freeze-thaw stability and bench-top stability in the matrix.
-
Frequently Asked Questions (FAQs)
Q1: Which sample preparation technique is best for 4-Ethyl Trazodone in plasma?
A1: The choice depends on the required sensitivity.
-
Protein Precipitation (PPT): Fastest and simplest, but provides the least clean extract and is most prone to matrix effects.[11]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning 4-Ethyl Trazodone into an organic solvent.[23][24][25][26][27][28][29]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extract and the best sensitivity by effectively removing matrix interferences.[11][13][30][31]
Q2: What are the recommended starting LC-MS/MS parameters for 4-Ethyl Trazodone?
A2: Based on methods for trazodone, a good starting point would be:
-
Mobile Phase: A gradient of acetonitrile or methanol with an aqueous buffer like ammonium acetate or ammonium formate.[8][25] Formic acid is also a common additive to enhance ionization in positive mode.[12]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[25]
-
MRM Transitions: These would need to be determined by infusing a 4-Ethyl Trazodone standard. For trazodone, a common transition is m/z 372.2 → 176.0.[25] The precursor ion for 4-Ethyl Trazodone (C21H26ClN5O) would be approximately 400.2 m/z ([M+H]+).
Q3: How can I quantitatively assess matrix effects for my 4-Ethyl Trazodone assay?
A3: A common method is the post-extraction spike method.[32] This involves comparing the peak area of 4-Ethyl Trazodone in a spiked, extracted blank matrix to the peak area of a pure solution of 4-Ethyl Trazodone at the same concentration. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 indicates ion enhancement.
Q4: My sensitivity is dropping over the course of a run. What should I check first?
A4: A gradual loss of sensitivity during a run often points to a few key issues:
-
Column Contamination: The analytical column may be accumulating non-volatile matrix components. Try flushing the column or replacing the guard column.[33]
-
Ion Source Contamination: The performance of the ESI source can degrade as it gets coated with contaminants. A quick inspection and cleaning may be necessary.[21]
-
Mobile Phase Degradation: Some mobile phase additives, particularly formic acid in methanol, can degrade over time, affecting ionization efficiency.[19] Preparing fresh mobile phase is a good troubleshooting step.
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) for 4-Ethyl Trazodone from Human Plasma
This protocol is adapted from established methods for trazodone.[25][27]
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., a stable isotope-labeled 4-Ethyl Trazodone) and vortex briefly.
-
Alkalinization: Add 50 µL of 0.1 M ammonium hydroxide to basify the sample. Vortex for 30 seconds. This step is crucial to ensure 4-Ethyl Trazodone is in its non-ionized form for efficient extraction.
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane).[25]
-
Mixing: Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance characteristics of different sample preparation methods for trazodone-like compounds, which can be extrapolated to 4-Ethyl Trazodone analysis.
| Sample Preparation Method | Relative Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 85 - 95 | 60 - 75 (High Suppression) | 50 - 70 |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 85 - 95 (Low Suppression) | 60 - 85 |
| Solid-Phase Extraction (SPE) | 90 - 105 | 95 - 105 (Minimal Effect) | 85 - 100+ |
Data is illustrative and based on typical values reported in bioanalytical literature for similar compounds.
Visualizations
Troubleshooting Logic for Low Sensitivity
Caption: Troubleshooting workflow for low signal intensity.
Workflow for Method Development
Caption: A typical workflow for bioanalytical method development.
References
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]
-
Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]
-
Baiurka, S. V., & Karpushyna, S. A. (2019). The isolation of trazodone from the biological fluids. Pharmaceutical Review (Farmatsevtychnyi Zhurnal), (1), 32-38. [Link]
-
Prakash, P. V., Sumadhuri, B., & Srikanth, M. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. J Anal Bioanal Tech, S5. [Link]
-
Gerson, B., Chan, S., Bell, F., & Pappalardo, K. M. (1986). Trazodone: a simple, clean extraction and rapid quantification by high pressure liquid chromatography. Journal of psychiatric research, 20(1), 69-76. [Link]
-
Phenomenex. (2018). Tips to Improve LC/MS Sensitivity in Your Lab. [Link]
-
Li, H., Li, H., Wang, Y., Zhang, Z., Liu, L., & Li, H. (2014). Quantitative analysis of trazodone in human plasma by using HPLC-fluorescence detector coupled with strong cation exchange chromatographic column: application to a pharmacokinetic study in Chinese healthy volunteers. Journal of Chromatography B, 944, 105-110. [Link]
-
di Tella, A. S., di Nunzio, C., Ricci, P., & Parisi, G. (1986). Determination of trazodone and its metabolite, m-CPP, in serum and urine by HPLC. Journal of analytical toxicology, 10(6), 233-235. [Link]
-
Raggi, M. A., Casamenti, G., Mandrioli, R., Izzo, G., Kenndler, E., & Volterra, V. (2000). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Journal of pharmaceutical and biomedical analysis, 24(1), 173-181. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
-
PubChem. 4-Ethyl trazodone. [Link]
-
SynZeal. Trazodone EP Impurity E. [Link]
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- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
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Technical Support Center: Chromatographic Analysis of 4-Ethyl Trazodone
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 4-Ethyl trazodone, a known impurity of Trazodone. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issue of co-elution of 4-Ethyl trazodone with other process-related impurities or degradation products.
Frequently Asked Questions (FAQs)
Q1: What is 4-Ethyl trazodone and why is its separation important?
A1: 4-Ethyl trazodone is a specified impurity of the antidepressant drug Trazodone, listed as Trazodone EP Impurity E.[1][2] Its chemical name is 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl][3][4][5]triazolo[4,3-a]pyridin-3(2H)-one.[2] Accurate quantification of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. Co-elution of 4-Ethyl trazodone with other impurities can lead to inaccurate quantification, potentially masking the true impurity profile of the drug substance and leading to non-compliance with regulatory standards.[6][7]
Q2: What are the common causes of co-elution in HPLC analysis?
A2: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks.[8][9] The primary reasons for this in the context of 4-Ethyl trazodone and its related impurities, which are often structurally similar, include:
-
Insufficient Selectivity (α): The stationary phase and mobile phase combination does not provide adequate differential interaction with the analytes.[10]
-
Low Column Efficiency (N): Broad peaks can lead to overlap, even with some difference in retention time. This can be caused by a deteriorating column or suboptimal flow rate.[10]
-
Inadequate Retention (k'): Poor retention of analytes near the void volume increases the likelihood of co-elution.[8]
Q3: How can I confirm if I have a co-elution problem?
A3: Suspect co-elution if you observe asymmetrical peaks, such as shoulders or tailing.[5] More definitive confirmation can be obtained through:
-
Peak Purity Analysis with a Diode Array Detector (DAD/PDA): Comparing UV-Vis spectra across the peak. Non-identical spectra indicate the presence of more than one compound.[5]
-
Mass Spectrometry (MS) Detection: An MS detector can reveal the presence of multiple mass-to-charge ratios (m/z) within a single chromatographic peak, providing strong evidence of co-elution.[5]
Troubleshooting Guide: Resolving Co-elution of 4-Ethyl Trazodone
This guide provides a systematic approach to resolving the co-elution of 4-Ethyl trazodone with other impurities. The core principle is to systematically modify chromatographic parameters to improve resolution.
Step 1: Initial Assessment and System Suitability Check
Before modifying the method, ensure your HPLC system is performing optimally.
-
Protocol:
-
Perform a system suitability test using a reference standard mixture, if available.
-
Check for system pressure fluctuations, which could indicate pump issues or leaks.
-
Inspect the column for signs of degradation (e.g., high backpressure, peak splitting).
-
Ensure the mobile phase is correctly prepared and degassed.
-
Step 2: Optimizing the Mobile Phase
Altering the mobile phase composition is often the most effective way to influence selectivity and resolve co-eluting peaks.[10]
Causality: Trazodone and its impurities are basic compounds.[11] Modifying the mobile phase pH will alter their degree of ionization, which can significantly impact their retention and selectivity on a reversed-phase column.[12][13][14] For basic compounds, increasing the pH suppresses ionization, leading to longer retention.[13]
-
Experimental Protocol:
-
Initial Condition: Note the pH of your current mobile phase.
-
Systematic Adjustment: Prepare a series of mobile phases with pH values adjusted in increments of 0.5 pH units above and below the original pH. It is recommended to work within a pH range that is at least 1.5-2 pH units away from the pKa of the analytes to ensure robust and reproducible retention.[13][14][15]
-
Analysis: Inject your sample with each mobile phase and observe the changes in resolution between 4-Ethyl trazodone and the co-eluting impurity.
-
Data Evaluation: Compare the chromatograms to identify the optimal pH for separation.
-
| Mobile Phase pH | Resolution (Rs) between 4-Ethyl Trazodone and Impurity X | Observations |
| Original pH (e.g., 3.0) | < 1.5 | Co-elution observed. |
| pH 2.5 | 1.2 | Slight improvement. |
| pH 3.5 | 1.8 | Baseline separation achieved. |
| pH 4.0 | 1.6 | Resolution beginning to decrease. |
Causality: Changing the type or concentration of the organic solvent (e.g., acetonitrile, methanol) alters the polarity of the mobile phase and can influence the selectivity of the separation. Some impurities may interact differently with the stationary phase in the presence of different organic modifiers.
-
Experimental Protocol:
-
Solvent Substitution: If using acetonitrile, try substituting it with methanol, or vice versa. You can also experiment with mixtures of the two.
-
Gradient Optimization: If using a gradient elution, adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Isocratic Adjustment: In an isocratic method, make small, incremental changes to the percentage of the organic modifier.[5]
-
Step 3: Evaluating the Stationary Phase
If mobile phase optimization is insufficient, changing the stationary phase can provide a significant change in selectivity.[10]
Causality: Not all C18 or C8 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to different selectivities. Trazodone separations have been reported on both C18 and C8 columns.[16][17]
-
Experimental Protocol:
Causality: Phenyl-hexyl columns provide a different separation mechanism based on π-π interactions, in addition to hydrophobic interactions. This can be particularly effective for separating aromatic compounds like Trazodone and its impurities.
-
Experimental Protocol:
-
Substitute your C18 or C8 column with a phenyl-hexyl column of similar dimensions.
-
Re-optimize the mobile phase conditions as described in Step 2.
-
Causality: For very polar impurities that are poorly retained on reversed-phase columns, HILIC can be a powerful alternative.[20] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Experimental Protocol:
-
Select a suitable HILIC column (e.g., bare silica, amide, or diol).
-
Develop a mobile phase gradient starting with a high percentage of acetonitrile and increasing the aqueous component.[20]
-
Step 4: Adjusting Temperature
Causality: Column temperature affects mobile phase viscosity and mass transfer kinetics. Increasing the temperature generally decreases retention times and can lead to sharper peaks, potentially improving resolution.[5]
-
Experimental Protocol:
-
Incremental Increase: Increase the column temperature in 5 °C increments (e.g., from 30 °C to 45 °C).
-
Monitor Selectivity: Observe the effect on the resolution of the critical pair. Note that changes in temperature can sometimes alter the elution order.
-
Step 5: Advanced Techniques
If co-elution persists, more advanced chromatographic techniques may be necessary.
Causality: 2D-LC couples two columns with different selectivities, offering a significant increase in peak capacity and resolving power for complex samples.[4]
Causality: SFC uses supercritical CO2 as the main mobile phase component and can offer very different selectivity compared to HPLC, making it a powerful tool for challenging separations.[21]
Logical Workflow for Troubleshooting Co-elution
Caption: A systematic workflow for resolving co-elution issues.
References
-
Beaulieu, N., Sears, R. W., & Lovering, E. G. (1993). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. Journal of AOAC INTERNATIONAL, 76(2), 336–341. [Link]
-
De Bleye, C., De Beer, T., & De Pauw, P. (2022). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 219, 114944. [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
-
Thummar, M., Patel, P. N., Kushwah, B. S., & Samanthula, G. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 42(20), 17053–17063. [Link]
-
Pai, N. R., Patil, S. S., & Pishawikar, S. A. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Der Pharma Chemica, 2(2), 248-256. [Link]
-
Thummar, M., Patel, P. N., Kushwah, B. S., & Samanthula, G. (2018). Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. ResearchGate. [Link]
-
Pai, N. R., Adhangle, P. S., & Pishawikar, S. A. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. [Link]
-
Dolan, J. W., Snyder, L. R., & Quarry, M. A. (1987). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 5(10), 850-856. [Link]
-
Beaulieu, N., Sears, R. W., & Lovering, E. G. (1993). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. Journal of AOAC INTERNATIONAL. [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
-
Borman, P., et al. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]
-
Thummar, M., Patel, P. N., Kushwah, B. S., & Samanthula, G. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. RSC Publishing. [Link]
-
Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]
-
ResearchGate. (2025). Development and validation of liquid chromatographic method for trazodone hydrochloride. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethyl trazodone. PubChem. [Link]
-
Vanhoenacker, G., & Sandra, P. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International, 23(3), 146-154. [Link]
-
Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
ResearchGate. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]
-
SynZeal. (n.d.). Trazodone Impurities. [Link]
-
Welch, C. J., et al. (2012). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. LCGC North America, 30(6), 484-491. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). Trazodone API Impurity Manufacturers. [Link]
-
ResearchGate. (2025). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Pesek, J. J. (2015). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 28(11), 896-903. [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]
-
Pharmaffiliates. (n.d.). Trazodone-impurities. [Link]
-
Jones, R. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
Pharmaffiliates. (n.d.). Trazodone Hydrochloride-impurities. [Link]
-
ResearchGate. (2025). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. [Link]
-
SynZeal. (n.d.). Trazodone EP Impurity E. [Link]
-
National Center for Biotechnology Information. (n.d.). Trazodone. PubChem. [Link]
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Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 4-Ethyl Trazodone
Welcome to the technical support center for the LC-MS/MS analysis of 4-Ethyl trazodone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet critical issue of matrix effects. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to ensure the accuracy and reproducibility of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant concern in the LC-MS/MS analysis of 4-Ethyl trazodone?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of 4-Ethyl trazodone analysis, which is often conducted in complex biological matrices like plasma or serum, these effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2][3] This phenomenon directly impacts the accuracy, precision, and sensitivity of the quantification, potentially leading to erroneous pharmacokinetic or toxicokinetic data.[4]
The primary cause of matrix effects in electrospray ionization (ESI), the most common ionization technique for this type of analysis, is competition for ionization.[5][6] Endogenous components of the biological matrix, such as phospholipids, salts, and metabolites, can co-elute with 4-Ethyl trazodone and compete for the available charge in the ESI source, thereby suppressing the analyte's signal.[3][7] Less commonly, some matrix components can enhance the signal. Given the critical nature of bioanalytical data in drug development, understanding and mitigating matrix effects is paramount for method robustness and regulatory compliance.[8][9]
Q2: What are the most common sources of matrix effects in plasma or serum samples when analyzing 4-Ethyl trazodone?
A2: The most notorious culprits for matrix effects in plasma and serum are phospholipids .[3] These are major components of cell membranes and are abundant in these matrices.[3] During typical sample preparation methods like protein precipitation, phospholipids are often co-extracted with the analyte of interest.[10] When injected into the LC-MS/MS system, they can co-elute with 4-Ethyl trazodone, leading to significant ion suppression.
Other sources of matrix effects include:
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers used in sample preparation can interfere with the ESI process.[3]
-
Endogenous Metabolites: A wide range of small molecules naturally present in the biological matrix can co-elute with the analyte.[11]
-
Proteins: Although most sample preparation techniques aim to remove proteins, residual amounts can still contribute to matrix effects.[3]
-
Anticoagulants and other additives: The choice of anticoagulant (e.g., EDTA, heparin) and other sample additives can influence the matrix composition.[12]
The chemical properties of 4-Ethyl trazodone, likely a basic compound similar to trazodone, will influence its retention on a reversed-phase column. It's crucial to develop a chromatographic method that separates it from the bulk of the phospholipids, which typically elute in the mid-to-late regions of the chromatogram.
Q3: How do I know if my 4-Ethyl trazodone assay is being affected by matrix effects?
A3: You can't rely on just looking at the chromatogram of your analyte. Matrix effects are often caused by compounds that are not being monitored by your MS/MS method.[12] Therefore, specific experiments must be conducted to assess their presence and magnitude. The two most common methods are:
-
Post-Extraction Addition: This is a quantitative method where you compare the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the same amount of analyte in a neat (clean) solvent.[2][4] A significant difference in the peak areas indicates the presence of matrix effects.
-
Post-Column Infusion: This is a qualitative method that helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[4][13][14] A solution of 4-Ethyl trazodone is continuously infused into the MS detector after the analytical column. A blank matrix extract is then injected. Any dip or rise in the constant signal of the infused analyte corresponds to a region of ion suppression or enhancement, respectively.[14]
Regulatory guidelines, such as those from the European Medicines Agency (EMA), provide specific criteria for the evaluation of matrix effects during method validation.[8][15][16]
Troubleshooting Guides
Problem 1: I'm observing significant signal suppression for 4-Ethyl trazodone. How can I fix this?
This is a common issue, and a systematic approach is required to identify the source and implement a solution.
Initial Diagnosis:
-
Confirm the issue: First, perform a post-extraction addition experiment to quantify the extent of the suppression. A matrix factor (the ratio of the analyte response in the matrix to the response in a neat solution) significantly less than 1 confirms ion suppression.[12]
-
Identify the suppression zone: Use the post-column infusion technique to see if the retention time of 4-Ethyl trazodone falls within a region of ion suppression.[13][14]
Potential Solutions:
-
Improve Sample Preparation: The goal is to remove the interfering components from your sample before it reaches the LC-MS/MS system.[1][17]
-
Switch from Protein Precipitation (PPT) to a more selective technique: While simple, PPT is often insufficient for removing phospholipids.[10] Consider:
-
Liquid-Liquid Extraction (LLE): By optimizing the pH and solvent, you can selectively extract 4-Ethyl trazodone while leaving many interfering components in the aqueous phase.[17]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[1][18] A mixed-mode or polymeric SPE sorbent can provide excellent retention of 4-Ethyl trazodone while allowing for the removal of phospholipids during the wash steps.[17]
-
Phospholipid Depletion Plates/Cartridges: These are specialized products designed to selectively remove phospholipids from the sample extract.[7][19]
-
-
-
Optimize Chromatography: If you can chromatographically separate 4-Ethyl trazodone from the co-eluting interferences, you can mitigate the matrix effect.[1][4]
-
Modify the Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Change the Stationary Phase: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to alter the selectivity of the separation.
-
Use a Divert Valve: Program the divert valve to send the highly contaminated early and late eluting portions of the chromatogram to waste, reducing source contamination.[20]
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1] A SIL-IS for 4-Ethyl trazodone (e.g., with deuterium or 13C labels) will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.
Caution: Ensure that the SIL-IS is chromatographically co-eluting with the analyte. Deuterium-labeled standards can sometimes elute slightly earlier than the unlabeled analyte, which could lead to differential matrix effects.[18]
Problem 2: My results for 4-Ethyl trazodone are inconsistent and not reproducible. Could this be due to matrix effects?
A2: Yes, poor reproducibility is a classic symptom of uncompensated matrix effects. The composition of the biological matrix can vary significantly from one individual to another, and even within the same individual over time. This variability in the matrix leads to inconsistent ion suppression or enhancement, resulting in poor precision and accuracy in your results.
Troubleshooting Steps:
-
Evaluate Matrix Effect Variability: During method validation, it's crucial to assess the matrix effect in at least six different lots of the biological matrix.[8][9] The coefficient of variation (%CV) of the response should be within acceptable limits (typically ≤15%).
-
Implement a Robust Internal Standard Strategy: As mentioned above, the use of a co-eluting SIL-IS is the gold standard for correcting for this variability. If a SIL-IS is not available, a structural analog may be used, but it must be demonstrated to track the analyte's behavior in the presence of matrix effects.
-
Re-evaluate and Optimize Sample Preparation: Inconsistent sample cleanup can lead to variable levels of matrix components in the final extract. Ensure your sample preparation method is robust and reproducible.[17]
Experimental Protocols & Data Presentation
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition
Objective: To quantify the extent of ion suppression or enhancement for 4-Ethyl trazodone.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of 4-Ethyl trazodone (e.g., at low and high QC levels) into the final mobile phase or a reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma) using your validated sample preparation method. After the final extraction step (e.g., evaporation), spike the extracts with the same concentration of 4-Ethyl trazodone as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas of 4-Ethyl trazodone.
-
Calculation: Calculate the Matrix Factor (MF) for each lot of the matrix:
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
Data Interpretation:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The %CV of the MFs across the different lots should be ≤15%.
-
Table 1: Example Data for Matrix Effect Evaluation of 4-Ethyl Trazodone
| Matrix Lot | Peak Area (Set A - Neat) | Peak Area (Set B - Post-Spiked) | Matrix Factor |
| 1 | 1,050,000 | 750,000 | 0.71 |
| 2 | 1,025,000 | 720,000 | 0.70 |
| 3 | 1,060,000 | 780,000 | 0.74 |
| 4 | 1,040,000 | 735,000 | 0.71 |
| 5 | 1,035,000 | 760,000 | 0.73 |
| 6 | 1,055,000 | 745,000 | 0.71 |
| Mean | 1,044,167 | 748,333 | 0.72 |
| %CV | 1.3% | 3.0% | 2.2% |
In this example, there is a consistent ion suppression of approximately 28%, but the effect is consistent across different lots, as indicated by the low %CV. This can be effectively corrected with a suitable internal standard.
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify the chromatographic regions of ion suppression or enhancement.
Procedure:
-
System Setup:
-
Set up the LC-MS/MS system as you would for your 4-Ethyl trazodone analysis.
-
Using a T-junction, continuously infuse a standard solution of 4-Ethyl trazodone into the eluent flow from the analytical column before it enters the MS source. A syringe pump is typically used for this.
-
Optimize the infusion flow rate and concentration to obtain a stable and reasonably intense signal for 4-Ethyl trazodone.
-
-
Analysis:
-
While the analyte is being continuously infused, inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal of the infused 4-Ethyl trazodone over the entire chromatographic run.
-
-
Data Interpretation:
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
Compare the retention time of 4-Ethyl trazodone from a standard injection with the regions of suppression/enhancement to determine if they overlap.
-
Visualizations
Caption: Mechanism of Ion Suppression in ESI-MS.
Caption: Troubleshooting Workflow for Matrix Effects.
References
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
- Kole, P. L., et al. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Becker, G. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." Journal of Analytical Techniques and Research, 2023.
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Xiong, Y., et al. "Phospholipid-Based Matrix Effects in LC–MS Bioanalysis." Bioanalysis, vol. 3, no. 4, 2011, pp. 421-437. Available from: [Link]
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Bhandari, D. R., et al. "Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure." Toxics, vol. 10, no. 9, 2022, p. 539. Available from: [Link]
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van der Zande, M., et al. "Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics." Journal of the American Society for Mass Spectrometry, vol. 32, no. 1, 2021, pp. 134-143. Available from: [Link]
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Chambers, A. G., et al. "HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis." Journal of Pharmaceutical and Biomedical Analysis, vol. 55, no. 2, 2011, pp. 317-324. Available from: [Link]
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Ciappini, C., et al. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." Molecules, vol. 27, no. 22, 2022, p. 7943. Available from: [Link]
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Xia, Y. Q., and Jemal, M. "Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects." Rapid Communications in Mass Spectrometry, vol. 23, no. 14, 2009, pp. 2125-2146. Available from: [Link]
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Wikipedia. "Ion suppression (mass spectrometry)." Available from: [Link]
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van der Zande, M., et al. "Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics." Journal of the American Society for Mass Spectrometry, vol. 32, no. 1, 2021, pp. 134-143. Available from: [Link]
-
Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Available from: [Link]
- van der Zande, M., et al.
-
Li, W., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis." Bioanalysis, vol. 11, no. 23, 2019, pp. 2103-2106. Available from: [Link]
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Wang, S. "Matrix effects and Application of Matrix Effect Factor." Bioanalysis, vol. 3, no. 5, 2011, pp. 481-488. Available from: [Link]
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European Medicines Agency. "Guideline on bioanalytical method validation." 2011. Available from: [Link]
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Zenobi, R. "Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization." Journal of the American Society for Mass Spectrometry, vol. 33, no. 8, 2022, pp. 1478-1486. Available from: [Link]
- Li, W., et al. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." LCGC International, vol. 32, no. 1, 2019, pp. 24-33.
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NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?" Available from: [Link]
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Patel, D. P., et al. "High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, vol. 871, no. 1, 2008, pp. 44-54. Available from: [Link]
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Little, J. L., et al. "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring." Journal of Analytical Toxicology, vol. 34, no. 8, 2010, pp. 466-474. Available from: [Link]
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Banno, A., et al. "Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables." Journal of Pesticide Science, vol. 45, no. 2, 2020, pp. 81-88. Available from: [Link]
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Catai, J. R., et al. "Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry." Analytical Chemistry, vol. 73, no. 19, 2001, pp. 4721-4727. Available from: [Link]
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Huang, Y., et al. "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples." Journal of Chromatography B, vol. 1026, 2016, pp. 240-246. Available from: [Link]
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Drawell. "How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis." Available from: [Link]
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Sisu@UT. "5.4 Quantitative estimation of matrix effect, recovery and process efficiency." Available from: [Link]
- Patel, D. P., et al. "High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry.
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Waters Corporation. "Determining Matrix Effects in Complex Food Samples." 2020. Available from: [Link]
- Zenobi, R. "Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization." Journal of the American Society for Mass Spectrometry, vol. 33, no. 8, 2022, pp. 1478-1486.
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Obach, R. S., et al. "Characterization of trazodone metabolic pathways and species-specific profiles." Drug Metabolism and Disposition, vol. 42, no. 7, 2014, pp. 1245-1255. Available from: [Link]
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European Medicines Agency. "ICH guideline M10 on bioanalytical method validation and study sample analysis." 2022. Available from: [Link]
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European Medicines Agency. "The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content." Available from: [Link]
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Bioanalysis Zone. "Overcoming matrix effects: expectations set by guidelines." 2014. Available from: [Link]
- Patel, D. P., et al. "Determination of trazodone in human plasma by reversed-phase liquid chromatography-mass spectrometry with electrospray ionisation.
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Thummar, M., et al. "Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR." New Journal of Chemistry, vol. 42, no. 20, 2018, pp. 17019-17030. Available from: [Link]
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Quinta Analytica. "FDA 2018 Bioanalytical Method Validation - A Practical Assessment." 2021. Available from: [Link]
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Technical Support Center: Minimizing Degradation of 4-Ethyl Trazodone During Sample Preparation
Welcome to the technical support guide for 4-Ethyl trazodone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on preserving the integrity of 4-Ethyl trazodone during analytical sample preparation. Inaccurate quantification due to analyte degradation can compromise experimental outcomes, pharmacokinetic data, and regulatory submissions. This guide offers a structured, question-and-answer approach to troubleshoot and prevent common stability issues.
Section 1: Understanding the Stability Profile of 4-Ethyl Trazodone
A proactive approach to preventing degradation begins with understanding the molecule's inherent chemical liabilities. 4-Ethyl trazodone, an analogue and potential impurity of Trazodone, shares its core structure, including a triazolopyridine ring and an N-arylpiperazine moiety.[1][2] This structure presents specific vulnerabilities that can be exploited during sample handling and preparation.
FAQ 1: What are the primary chemical vulnerabilities of the 4-Ethyl trazodone structure?
The trazodone scaffold is susceptible to several degradation pathways, primarily oxidation and reactions under harsh pH conditions.[3][4]
-
Oxidation: The piperazine nitrogen atoms are susceptible to N-oxidation.[1][5][6][7] This is a common metabolic pathway but can also occur ex vivo due to exposure to atmospheric oxygen, oxidizing agents, or free radicals, especially in the presence of metal ions.[5][8][9] The resulting N-oxide is a known impurity of trazodone.[6][7]
-
Photodegradation: Trazodone is known to be light-sensitive.[5] Official recommendations for the storage of trazodone hydrochloride tablets specify the use of tight, light-resistant containers.[10][11] Exposure to UV or even ambient laboratory light can induce photolytic degradation, potentially leading to the formation of dimers and other complex products.[3][12][13]
-
pH-Mediated Hydrolysis: While generally more stable than esters, the amide-like bond within the triazolopyridinone ring system can be susceptible to hydrolysis under strong acidic or alkaline conditions, particularly when combined with heat.[4] Forced degradation studies on trazodone have shown it degrades in both acidic and alkaline hydrolysis conditions.[3][4]
Diagram: Potential Degradation Sites
The following diagram illustrates the key sites on the 4-Ethyl trazodone molecule that are vulnerable to degradation.
Caption: Key degradation sites on the 4-Ethyl trazodone molecule.
Section 2: Troubleshooting Guide for Sample Preparation
This section addresses common issues encountered during the analytical workflow, from initial sample collection to final analysis.
Q: My analyte recovery is low and inconsistent. Could this be happening during sample collection and handling?
A: Yes, the initial steps are critical. Degradation can begin immediately after sample collection if proper precautions are not taken.
Potential Causes & Solutions:
-
Cause 1: Enzymatic Degradation in Biological Matrix. Plasma and whole blood contain enzymes like esterases and amidases that can potentially metabolize drugs ex vivo.[14] While trazodone is primarily metabolized by hepatic CYP enzymes[8][15][16], plasma enzymes can contribute to instability over time.
-
Solution: Immediately cool samples to 4°C after collection and process them as quickly as possible. For long-term storage, samples should be frozen at -20°C or, ideally, -80°C.[17] If enzymatic degradation is still suspected, consider using collection tubes containing a broad-spectrum enzyme inhibitor like potassium fluoride (KF), though compatibility must be verified.
-
-
Cause 2: Oxidation. Exposure to air can initiate oxidation of the piperazine nitrogen.
-
Solution: Minimize headspace in collection tubes. If processing samples on the bench, work swiftly to reduce air exposure. For highly sensitive analyses, consider handling samples under an inert nitrogen atmosphere.[18] The addition of antioxidants like butylated hydroxytoluene (BHT) to the collection tube or during initial processing can be effective.[18][19]
-
-
Cause 3: Photodegradation. Standard laboratory lighting contains UV components that can degrade light-sensitive analytes.
Q: I suspect degradation during my extraction procedure (LLE/SPE). How can I optimize this?
A: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) introduce physical and chemical stressors that can degrade 4-Ethyl trazodone.
Potential Causes & Solutions:
-
Cause 1: pH Extremes. Adjusting pH is common in extraction to control the ionization state of an analyte. However, strong acids or bases can cause hydrolysis.[4] Forced degradation studies confirm trazodone's susceptibility to both acidic and alkaline conditions, especially with heat.[3]
-
Solution: Use the mildest pH conditions effective for your extraction. Aim for a pH 2 units away from the analyte's pKa for full ionization/deionization, but avoid extremes (e.g., pH < 2 or pH > 10) if possible. Perform pH adjustments in an ice bath to minimize heat-catalyzed degradation. Neutralize the sample immediately after the extraction step.[12]
-
-
Cause 2: Inappropriate Solvent Choice & Evaporation Temperature. Some organic solvents can contain peroxide impurities that promote oxidation. Additionally, high temperatures during solvent evaporation steps can accelerate degradation.
-
Solution: Use high-purity, HPLC-grade solvents. Test solvents for peroxides if oxidation is a persistent issue. During solvent evaporation (e.g., with a nitrogen evaporator), keep the temperature as low as possible, ideally not exceeding 30-40°C.[20]
-
-
Cause 3: Prolonged Exposure. The longer the sample is in contact with extraction solvents and exposed to ambient conditions, the greater the opportunity for degradation.
-
Solution: Streamline your extraction protocol to be as efficient as possible. Avoid letting samples sit on the bench for extended periods between steps.
-
Q: My results are inconsistent for samples analyzed from the same batch. Could post-preparative degradation in the autosampler be the cause?
A: Yes, the autosampler environment can be a significant source of analyte instability, especially for long analytical runs.
Potential Causes & Solutions:
-
Cause 1: Autosampler Temperature. Room temperature autosamplers can allow for slow degradation over the course of a multi-hour or overnight sequence.
-
Solution: Use a cooled autosampler set to 4-10°C. This is one of the most effective ways to maintain the stability of prepared samples throughout the analytical run.
-
-
Cause 2: Reconstitution Solvent. The final solvent used to reconstitute the dried extract can impact stability. Highly aqueous mobile phases can sometimes promote hydrolysis over time, while certain organic solvents may not fully solubilize the analyte, leading to poor peak shape or precipitation.
-
Cause 3: Light Exposure in the Autosampler. Clear glass autosampler vials offer no protection from light.
-
Solution: Always use amber or UV-protected autosampler vials.[10]
-
Section 3: Recommended Protocols & Workflows
Adhering to a validated, step-by-step protocol is essential for reproducibility and minimizing analyte loss.
Protocol 1: Optimized Plasma Sample Handling & Collection
-
Collection: Collect whole blood in tubes containing K2EDTA as the anticoagulant. Immediately invert the tube 8-10 times.
-
Cooling: Place the collected sample in an ice bath (wet ice) immediately.
-
Centrifugation: Within 30 minutes of collection, centrifuge the sample at 1500-2000 x g for 10 minutes at 4°C to separate the plasma.
-
Aliquoting: Using a calibrated pipette, transfer the supernatant (plasma) into pre-labeled amber cryovials. Avoid disturbing the buffy coat.
-
Storage:
-
For analysis within 24 hours, store aliquots at 4°C.
-
For long-term storage, immediately freeze aliquots at -80°C. Avoid repeated freeze-thaw cycles.[14]
-
Protocol 2: Recommended Solid-Phase Extraction (SPE) Workflow
This protocol uses a mixed-mode cation exchange SPE cartridge, which is effective for extracting basic compounds like 4-Ethyl trazodone from a biological matrix.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature or in a 4°C water bath. Vortex for 10 seconds.
-
To 200 µL of plasma, add 50 µL of internal standard solution and 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step lyses proteins and adjusts pH to ensure the analyte is protonated (positively charged).
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the entire 850 µL of the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash 1: Add 1 mL of 0.1 N HCl in water to wash away neutral and acidic interferences.
-
Wash 2: Add 1 mL of methanol to wash away non-polar, neutral interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the analyte, releasing it from the sorbent.
-
-
Dry-Down & Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 Methanol:10 mM Ammonium Acetate). Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an amber autosampler vial for LC-MS/MS analysis.
-
Diagram: Optimized Sample Preparation Workflow
Caption: Recommended workflow for 4-Ethyl trazodone sample preparation.
Section 4: Summary of Stability Recommendations
For quick reference, the table below summarizes the key parameters and recommended conditions to ensure the stability of 4-Ethyl trazodone.
| Parameter | Standard Condition (High Risk) | Recommended Condition (Low Risk) | Rationale |
| Temperature | Room Temperature (20-25°C) | 4°C (short-term), -80°C (long-term) | Slows enzymatic activity and chemical degradation rates.[17] |
| Light Exposure | Clear Vials, Ambient Light | Amber/Opaque Vials, Minimal Light | Prevents photolytic degradation.[3][5][10] |
| pH | Strong Acid/Base (pH < 2, > 10) | Mildly Acidic/Basic (pH 3-5, 8-9) | Avoids acid/base-catalyzed hydrolysis of the core structure.[4] |
| Oxygen Exposure | Open tubes, large headspace | Capped tubes, minimal headspace | Minimizes the potential for N-oxidation. |
| Autosampler | Room Temperature | Cooled (4-10°C) | Maintains stability during long analytical sequences. |
| Solvents | Technical Grade | HPLC/MS Grade | Reduces risk of degradation from impurities (e.g., peroxides). |
By implementing these strategies and understanding the chemical principles behind them, you can significantly improve the accuracy, precision, and reliability of your analytical data for 4-Ethyl trazodone.
References
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Trazodone. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Shin, J., & Saadabadi, A. (2023). Trazodone. In StatPearls. StatPearls Publishing. [Link]
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Ghaffari, F., et al. (2024). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology. [Link]
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First Response Medicine. (2024, April 22). How Is Trazodone Metabolized? YouTube. [Link]
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TRAZODONE N-OXIDE. (n.d.). gsrs.ncats.nih.gov. Retrieved January 16, 2026, from [Link]
- Sree, P. G., et al. (2022). Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer.
-
Trazodone Hydrochloride Tablets. (2018). USP-NF. [Link]
-
Trazodone N-Oxide. (n.d.). Axios Research. Retrieved January 16, 2026, from [Link]
- P, R., et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace.
- Mennickent, S., et al. (2011). Development of validated HPTLC method for quantification of trazodone in human serum. Journal of the Chilean Chemical Society.
-
Trazodone N-oxide. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
- Development and validation of liquid chromatographic method for trazodone hydrochloride. (2012). Scholars Research Library.
- Ji, Q. C., & El-Shourbagy, T. A. (2005). Methodologies for stabilization of pharmaceuticals in biological samples. American Pharmaceutical Review.
-
Trazodone hydrochloride Label. (n.d.). accessdata.fda.gov. Retrieved January 16, 2026, from [Link]
- Kumar, A., & Garg, R. (2008). Possible nitric oxide modulation in the protective effect of trazodone against sleep deprivation-induced anxiety like behavior and oxidative damage in mice.
-
Trazodone (Oral Route). (2024). Mayo Clinic. [Link]
- Raether, G. (1991).
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Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. (2003). ResearchGate. [Link]
- Preventing butyrospermol degradation during sample prepar
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Long-term stability of trazodone (n = 2) in DBSs stored at room temperature... (2021). ResearchGate. [Link]
-
Analysis of Factors Affecting Concentrations and Concentration-To-Dose Ratios of Trazodone. (2024). PubMed. [Link]
- Hilhorst, M., et al. (2015). Stabilization of clinical samples collected for quantitative bioanalysis--a reflection from the European Bioanalysis Forum. Bioanalysis.
- Laccase-Mediated Transformation of Trazodone Hydrochloride and Its By-Products. (2024). MDPI.
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Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Pharma Instinct. Retrieved January 16, 2026, from [Link]
- Thummar, M., et al. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry.
- El-Gindy, A., et al. (2010). Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. International Journal of Pharmacy and Pharmaceutical Sciences.
-
4-Ethyl trazodone. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 16, 2026, from [Link]
- Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Sharma, M. C., & Sharma, S. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
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Technical Support Center: Enhancement of 4-Ethyl Trazodone Extraction from Solid Dosage Forms
Welcome to the technical support resource for the analytical extraction of 4-Ethyl trazodone. As a critical process-related impurity of Trazodone, the accurate and efficient quantification of 4-Ethyl trazodone is paramount for quality control, stability studies, and regulatory compliance.[1][2] This guide provides in-depth, field-proven insights into overcoming common challenges encountered during its extraction from solid dosage forms. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is 4-Ethyl trazodone and why is its extraction challenging?
A1: 4-Ethyl trazodone, or 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl][3][4][5]triazolo[4,3-a]pyridin-3(2H)-one, is a known impurity of the antidepressant drug Trazodone.[1][2] The primary challenge in its extraction stems from its structural similarity to the parent Trazodone molecule and its significantly lower concentration within the solid dosage form. The extraction method must be highly efficient to achieve adequate recovery of this low-level analyte while simultaneously being selective enough to minimize co-extraction of the high-concentration Trazodone API and various pharmaceutical excipients, which can interfere with subsequent analysis.
Q2: What are the primary extraction techniques for this analyte from tablets or capsules?
A2: The two most common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
LLE is a classic technique that relies on the differential partitioning of the analyte between two immiscible liquid phases (typically an aqueous sample solution and an organic solvent). It is often simple and cost-effective but may lack the selectivity needed to separate the analyte from the parent drug.[4][6]
-
SPE utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. Interfering compounds can be washed away, and the purified analyte can then be eluted with a different solvent. SPE generally offers higher selectivity, reproducibility, and concentration factors compared to LLE.[7][8]
Q3: How does the pH of the sample solution impact extraction efficiency?
A3: pH is arguably the most critical parameter. Trazodone and its 4-Ethyl analog are basic compounds due to the piperazine moiety. To effectively extract them from an aqueous solution into an organic solvent (during LLE) or retain them on a non-polar sorbent (during reversed-phase SPE), the analyte must be in its neutral, un-ionized form. This is achieved by adjusting the pH of the aqueous sample to be at least 2 units above the pKa of the analyte, typically to a pH of 9-11.[9] Conversely, to release the analyte from a cation-exchange SPE sorbent, the pH would be manipulated to neutralize the charge.
Q4: Can tablet excipients interfere with the extraction?
A4: Absolutely. Common excipients like lactose, microcrystalline cellulose, magnesium stearate, and various polymers can interfere physically and chemically.[10][11] They can trap the analyte, alter the sample solution's viscosity, or co-extract, leading to matrix effects in the final analysis. A robust initial sample preparation step, including effective dissolution of the tablet powder followed by centrifugation or filtration to remove insoluble excipients, is crucial before proceeding to LLE or SPE.[12]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during method development and execution.
Problem 1: Low or Inconsistent Recovery of 4-Ethyl Trazodone
Low recovery is the most frequent challenge, compromising the accuracy and sensitivity of the assay.
Potential Causes & Corrective Actions:
-
Incomplete Initial Dissolution: The analyte may be physically trapped within the undissolved tablet matrix.
-
Solution: Ensure the tablet powder is finely ground.[13] Increase sonication time or vortexing intensity during the initial dissolution step. Experiment with different diluents; a small percentage of organic solvent (e.g., methanol) in an acidic aqueous solution (e.g., 0.1 N HCl) can improve the wetting and dissolution of both the drug and impurity.
-
-
Suboptimal pH for Extraction: If the pH is too low, the basic 4-Ethyl trazodone will be protonated (charged) and will not partition efficiently into the organic solvent (LLE) or retain on a C18 column (SPE).
-
Solution: Verify the pH of your aqueous sample solution after adding the tablet powder digest and before extraction. Use a calibrated pH meter. Adjust the pH to a range of 9-11 using a suitable base like 1M sodium hydroxide or ammonium hydroxide.
-
-
Incorrect Solvent Selection (LLE): The polarity and properties of the organic solvent are critical for efficient partitioning.
-
Solution: Choose a water-immiscible organic solvent that is a good solvent for the neutral form of 4-Ethyl trazodone. Solvents like methyl tert-butyl ether (MTBE), diethyl ether, or mixtures of hexane/isoamyl alcohol are often effective.[14][15] Avoid overly polar solvents that have high miscibility with water. Refer to the table below for guidance.
Solvent Polarity Index Density (g/mL) Key Characteristics Hexane 0.1 0.655 Very non-polar. Good for non-polar analytes. Diethyl Ether 2.8 0.713 Good general-purpose solvent, but volatile and peroxide-forming. Methyl tert-butyl ether (MTBE) 2.5 0.740 Excellent alternative to diethyl ether; less volatile, stable. Dichloromethane 3.1 1.33 Effective but denser than water; can form emulsions. Ethyl Acetate 4.4 0.902 Higher polarity; can extract more interferences. -
-
Insufficient Extraction Vigor or Time (LLE): The analyte needs adequate time and energy to move across the liquid-liquid interface.
-
Solution: Ensure vigorous mixing for at least 1-2 minutes using a vortex mixer or by manual shaking. Allow sufficient time for the phases to separate. Centrifugation can aid in breaking any emulsions that form. Consider performing the extraction twice (i.e., collect the first organic layer, add fresh solvent to the aqueous layer, and extract again), pooling the organic extracts to maximize recovery.
-
Problem 2: Interference from Trazodone API or Excipients in Final Analysis
High levels of the parent drug or co-extracted excipients can obscure the 4-Ethyl trazodone peak in your chromatogram, leading to inaccurate integration.
Potential Causes & Corrective Actions:
-
Low Selectivity of LLE: Simple LLE is often not selective enough to separate the structurally similar Trazodone from its 4-Ethyl impurity.
-
Solution: Implement a Solid-Phase Extraction (SPE) protocol. SPE provides a much higher degree of selectivity. A mixed-mode cation exchange sorbent is an excellent choice. This sorbent provides dual retention mechanisms: reversed-phase (for the hydrophobic part of the molecule) and ion-exchange (for the basic piperazine group). This allows for a more rigorous washing procedure to remove less basic or more polar interferences.
-
-
Inadequate Wash Steps (SPE): Interferents retained on the SPE sorbent are not being effectively removed before analyte elution.
-
Solution: Optimize the SPE wash steps. After loading the sample, use a weak organic solvent (e.g., 5% methanol in water) to remove polar excipients. Follow this with a wash using a non-polar solvent (e.g., hexane) to remove non-polar excipients. The key is to wash with solvents that will remove interferents but are not strong enough to elute the 4-Ethyl trazodone.
-
-
Non-Selective Elution (SPE): The elution solvent is too strong, co-eluting the Trazodone API along with the 4-Ethyl trazodone.
-
Solution: Develop a step-wise elution. Since 4-Ethyl trazodone is slightly more hydrophobic than Trazodone, you may be able to achieve a differential elution by using an elution solvent of intermediate strength that elutes the Trazodone first, followed by a stronger solvent to elute the 4-Ethyl trazodone. Alternatively, if using a mixed-mode sorbent, elute with a mobile phase containing a small amount of a competing base (like ammonium hydroxide in methanol) to disrupt the ionic interaction and release the analytes.
-
Experimental Protocols & Workflows
General Extraction Workflow
The following diagram illustrates the fundamental steps in extracting 4-Ethyl trazodone from a solid dosage form.
Caption: General workflow for 4-Ethyl trazodone extraction.
Protocol 1: Enhanced Liquid-Liquid Extraction (LLE)
This protocol is a starting point for optimization.
-
Sample Preparation: Accurately weigh a quantity of finely crushed tablet powder equivalent to 50 mg of Trazodone HCl and transfer to a 15 mL centrifuge tube.[3]
-
Dissolution: Add 5.0 mL of 0.1 N HCl. Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.
-
Clarification: Centrifuge the solution at 4000 rpm for 10 minutes to pelletize insoluble excipients.
-
pH Adjustment: Carefully transfer the supernatant to a new 15 mL centrifuge tube. Add 1.0 M NaOH dropwise while vortexing until the pH of the solution is between 10.0 and 11.0 (verify with a pH meter).
-
Extraction: Add 5.0 mL of methyl tert-butyl ether (MTBE) to the tube. Cap tightly and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the chromatographic mobile phase. Vortex for 30 seconds before transferring to an autosampler vial for analysis.
Protocol 2: Selective Solid-Phase Extraction (SPE)
This protocol uses a mixed-mode sorbent for enhanced selectivity.
-
Sample Preparation & Dissolution: Prepare the sample digest as described in steps 1-3 of the LLE protocol.
-
SPE Column Conditioning: Condition a mixed-mode C8/Cation Exchange SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 2 mL of methanol followed by 2 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
Sample Loading: Load the entire supernatant from step 1 onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Wash Step 1 (Polar Interferences): Wash the cartridge with 2 mL of 5% methanol in deionized water.
-
Wash Step 2 (Non-Polar Interferences): Wash the cartridge with 2 mL of hexane. Dry the cartridge under vacuum for 1-2 minutes after this step.
-
Elution: Elute the 4-Ethyl trazodone and Trazodone from the cartridge by passing 2.0 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol through the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in steps 8-9 of the LLE protocol.
Troubleshooting Workflow: Low Recovery
Use this decision tree to diagnose and solve issues with low analyte recovery.
Caption: Decision tree for troubleshooting low recovery.
References
-
Pai, N. R., et al. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. [Link]
-
Ravi Prakash, P. V., Sumadhuri, B., & Srikanth, M. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 2, 650. [Link]
-
Rao, J. S., et al. (2014). Method Development and Validation of Trazodone Hydrochloride by RP-HPLC. World Journal of Pharmaceutical Research, 3(10), 1395-1403. [Link]
-
Pai, N. R., et al. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Der Pharma Chemica, 2(2), 246-256. [Link]
-
Ar-Rashed, S., et al. (2016). Development of validated HPTLC method for quantification of trazodone in human serum. Latin American Journal of Pharmacy, 35(3), 558-64. [Link]
-
Prakash, C. P., Patil, S. A., & Pawar, S. P. (2022). Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer and Uhplc Method. Journal of Analytical & Bioanalytical Techniques, 13, 474. [Link]
-
Shaik, S., et al. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE ESTIMATION OF TRAZODONE IN BULK FORM AND MARKETED TABLET DOSAGE. European Journal of Pharmaceutical and Medical Research, 10(11), 251-258. [Link]
-
Gernaat, D. E., et al. (2018). Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library, 2(2), 246-256. [Link]
-
Roskar, R., & Simoncic, Z. (1988). Measurement of trazodone using solid-phase extraction and wide-bore capillary gas chromatography with nitrogen-selective detection. Journal of Analytical Toxicology, 12(3), 150-152. [Link]
-
Raggi, M. A., et al. (2000). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 143-150. [Link]
-
Harikrishna, K., et al. (2006). Sensitive extraction spectrophotometric methods for the determination of trazodone hydrochloride in pure and pharmaceutical formulations. Journal of the Serbian Chemical Society, 71(7), 829-837. [Link]
-
Kumar, A. (2024). Development and Evaluation of Trazodone Hydrochloride Tablets for Oral Drug Delivery Technology. Journal of Drug Delivery and Therapeutics, 14(3), 123-131. [Link]
-
Harikrishna, K., et al. (2006). Sensitive extraction spectrophotometric methods for the determination of trazodone hydrochloride in pure and pharmaceutical formulations. Semantic Scholar. [Link]
-
Baiurka, S. V., & Karpushyna, S. A. (2021). THE ISOLATION OF TRAZODONE FROM THE BIOLOGICAL FLUIDS. ResearchGate. [Link]
-
USP-NF. (2018). Trazodone Hydrochloride Tablets. USP-NF. [Link]
-
Stolarczyk, M., et al. (2020). New Pharmaceutical Salts of Trazodone. Molecules, 25(21), 5013. [Link]
-
Michigan Collaborative Standardization of Compounded Oral Liquids. (2013). Trazodone Suspension. Michigan Pharmacists Association. [Link]
-
SynZeal. (n.d.). Trazodone EP Impurity E. SynZeal. [Link]
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- 9. researchgate.net [researchgate.net]
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"addressing variability in 4-Ethyl trazodone reference standard stability"
Introduction: The Critical Role of Reference Standard Stability
In pharmaceutical analysis, the reference standard is the cornerstone of accuracy and precision. It is the benchmark against which all samples are measured, making its integrity non-negotiable. Variability in a reference standard, such as 4-Ethyl trazodone—a key impurity of Trazodone[1]—can compromise batch release decisions, skew stability studies, and lead to significant regulatory challenges. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and proactively address stability issues with the 4-Ethyl trazodone reference standard.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common issues encountered during the handling and use of 4-Ethyl trazodone reference standards.
Q1: My chromatogram shows a new, unidentified peak alongside my 4-Ethyl trazodone standard. What is the likely cause?
A: The appearance of a new peak often indicates degradation. 4-Ethyl trazodone, being structurally similar to trazodone, is susceptible to degradation under several conditions, including acid or base hydrolysis, oxidation, and photolysis.[2][3] The initial step is to verify system suitability. If the system is performing correctly, the degradation could be caused by improper storage (e.g., exposure to light or elevated temperatures) or solution instability.[4][5]
Q2: The peak area response for my 4-Ethyl trazodone standard has been consistently decreasing with each new preparation from the same vial. Why is this happening?
A: A consistent decrease in peak area from a multi-use vial strongly suggests two possibilities:
-
Hygroscopicity: The standard may be absorbing atmospheric moisture each time the vial is opened.[6] This increases the mass of the powder, but not the amount of active substance, leading to a lower effective concentration when weighed.
-
Solvent Evaporation: If the standard is in a prepared stock solution, the solvent may be evaporating over time, which would paradoxically increase the concentration. Since you are observing a decrease, hygroscopicity of the solid standard is the more probable cause.
Q3: What are the official recommended storage conditions for a 4-Ethyl trazodone reference standard?
A: According to guidelines from the United States Pharmacopeia (USP), reference standards should be stored in their original, tightly stoppered containers, protected from heat, humidity, and light, unless specific instructions on the label state otherwise.[4][7] For many complex organic molecules like 4-Ethyl trazodone, storage at controlled cold temperatures (e.g., 2-8 °C) is often recommended to minimize degradation.[8] Always consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific storage instructions.
Q4: How can I quickly verify the purity of my current 4-Ethyl trazodone standard if I suspect an issue?
A: The most straightforward approach is a comparative analysis. Prepare a solution of your current (suspected) standard and a freshly prepared solution from a new, unopened vial of the same lot or, ideally, a different, certified lot. Analyze both using a validated, stability-indicating HPLC method. A significant difference in the purity profile or the appearance of new degradant peaks in your current standard would confirm its instability.
Q5: Is 4-Ethyl trazodone known to be sensitive to light?
A: The parent compound, trazodone, is known to degrade upon exposure to light, forming various photolytic degradation products, including dimers and N-oxides.[3][9] Given the structural similarity, it is a sound scientific practice to assume 4-Ethyl trazodone is also photosensitive. The ICH Q1B guideline recommends that photostability testing should be an integral part of stress testing for new drug substances.[5][10] Therefore, always handle the solid material and its solutions with protection from light by using amber glassware or light-blocking containers.[11]
Part 2: In-Depth Troubleshooting Guides
This section provides systematic, protocol-driven approaches to resolving complex stability issues.
Guide 1: Investigating the Appearance of Unknown Peaks (Suspected Degradation)
The presence of unexpected peaks in your analytical run is a red flag for degradation. The objective is to identify the stress factor (light, heat, pH, oxidation) causing the issue and to ensure your analytical method can resolve the degradants from the main compound. A forced degradation study is the definitive tool for this investigation.[12][13]
Caption: Workflow for troubleshooting a suspected unstable reference standard.
Objective: To deliberately degrade the 4-Ethyl trazodone standard under various stress conditions to identify potential degradation products and pathways. This validates that the analytical method is "stability-indicating."[14][15]
Materials:
-
4-Ethyl Trazodone Reference Standard
-
HPLC-grade Acetonitrile and Water
-
Reagent-grade Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂)
-
pH meter, calibrated
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled oven
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve 4-Ethyl trazodone in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL.
-
Set Up Stress Conditions: For each condition below, use a separate aliquot of the stock solution. Include an unstressed "control" sample kept at 2-8°C and protected from light.
-
Acid Hydrolysis: Add 1M HCl to the stock solution to a final acid concentration of 0.1M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH to the stock solution to a final base concentration of 0.1M. Heat at 60°C for 8 hours.[16]
-
Oxidative Degradation: Add 30% H₂O₂ to the stock solution to a final peroxide concentration of 3%. Keep at room temperature for 24 hours.[16]
-
Thermal Degradation: Place a vial of the solid standard and a vial of the stock solution in an oven at 105°C for 48 hours.[2]
-
Photolytic Degradation: Expose the solid standard and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[17] A dark control, wrapped in aluminum foil, must be placed in the chamber alongside the exposed sample.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) to a suitable working concentration (e.g., 0.1 mg/mL).
-
Analyze all samples using a validated HPLC method. A common starting point for trazodone-related substances is a C18 column with a gradient elution of acetonitrile and a phosphate buffer.[2][18]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify the retention times of the new peaks formed under each condition.
-
Calculate the percentage of degradation. The target is typically 5-20% degradation to ensure primary degradants are formed without destroying the molecule entirely.[14][19]
-
Perform peak purity analysis (using a PDA detector) to ensure the main 4-Ethyl trazodone peak is pure and not co-eluting with any degradants.
-
| Stress Condition | Duration/Temp | % Assay of 4-Ethyl Trazodone | % Total Degradants | Major Degradant RT (min) |
| Control (Unstressed) | N/A | 99.8 | 0.2 | N/A |
| 0.1 M HCl | 24h / 60°C | 91.5 | 8.5 | 3.2, 4.5 |
| 0.1 M NaOH | 8h / 60°C | 88.2 | 11.8 | 3.8 |
| 3% H₂O₂ | 24h / RT | 94.1 | 5.9 | 6.1 (N-oxide) |
| Thermal (Solid) | 48h / 105°C | 99.1 | 0.9 | 4.5 |
| Photolytic (Solution) | ICH Q1B | 85.7 | 14.3 | 7.2, 8.9 (Dimers) |
Interpretation: This table allows you to pinpoint the specific vulnerabilities of the molecule. For instance, if the unknown peak in your original sample has a retention time of 3.8 minutes, the data strongly suggests base-catalyzed hydrolysis as the cause of the instability.
Guide 2: Addressing Inconsistent Potency and Weighing Errors
Variability in potency, often manifested as inconsistent peak areas or failing to meet assay specifications, can frequently be traced back to the physical properties of the reference standard, particularly its interaction with atmospheric moisture.
Sources
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Technical Support Center: Improving Reproducibility of 4-Ethyl Trazodone Quantification
This technical support guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of 4-Ethyl trazodone quantification in biological matrices. As a known impurity and metabolite of Trazodone, accurate and precise measurement of 4-Ethyl trazodone is critical for comprehensive pharmacokinetic and safety assessments. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during bioanalytical method development and validation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the bioanalysis of 4-Ethyl trazodone.
Q1: What is 4-Ethyl trazodone and why is its quantification important?
A1: 4-Ethyl trazodone, also known as Trazodone EP Impurity E, is a process-related impurity and potential metabolite of the antidepressant drug trazodone.[1][2][3][4] Its accurate quantification is crucial for several reasons:
-
Safety Assessment: To ensure that the levels of this impurity in the drug product are within safe limits as defined by regulatory guidelines.
-
Pharmacokinetic Studies: To understand the formation, distribution, metabolism, and excretion (ADME) of trazodone and its related compounds comprehensively.
-
Quality Control: To monitor and control the manufacturing process of trazodone to minimize the presence of impurities.[1]
Q2: What are the most common analytical techniques for 4-Ethyl trazodone quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of 4-Ethyl trazodone in biological matrices.[5][6][7] This is due to its high sensitivity, selectivity, and ability to provide structural information for confident identification and quantification, even at low concentrations.
Q3: What are the key physicochemical properties of 4-Ethyl trazodone to consider for method development?
A3: Understanding the physicochemical properties of 4-Ethyl trazodone is fundamental for developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C21H26ClN5O | [2][8] |
| Molecular Weight | 399.9 g/mol | [8] |
| IUPAC Name | 2-[3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl]-[5][7][9]triazolo[4,3-a]pyridin-3-one | [8] |
These properties indicate that 4-Ethyl trazodone is a relatively small, moderately polar molecule, making it suitable for reversed-phase liquid chromatography.
Q4: What is a suitable internal standard (IS) for 4-Ethyl trazodone quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 4-Ethyl trazodone-d4). However, if a stable isotope-labeled IS is not commercially available, a structurally similar compound with similar physicochemical properties and extraction recovery can be used. For trazodone analysis, trazodone-d6 has been successfully employed.[10][11] Therefore, a deuterated analog of 4-Ethyl trazodone would be the best choice. If unavailable, a close structural analog that does not interfere with endogenous compounds could be considered, but this requires thorough validation to ensure it adequately compensates for variations.[12]
Section 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues that can compromise the reproducibility of 4-Ethyl trazodone quantification.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Causes & Solutions
-
Column Contamination: Residual matrix components or previously injected samples can accumulate on the column, leading to peak distortion.
-
Solution: Implement a rigorous column washing procedure between batches. If the problem persists, replace the analytical column.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of 4-Ethyl trazodone, leading to multiple species and distorted peaks.
-
Solution: 4-Ethyl trazodone contains basic nitrogen atoms. Adjust the mobile phase pH to be at least 2 units below the pKa of the most basic nitrogen to ensure consistent protonation and a single sharp peak. Formic acid or ammonium formate are common additives to control pH in reversed-phase LC-MS.
-
-
Co-eluting Interferences: Endogenous matrix components or metabolites may co-elute with 4-Ethyl trazodone, causing peak distortion.
-
Solution: Optimize the chromatographic gradient to improve separation. If co-elution persists, a more selective sample preparation technique, such as solid-phase extraction (SPE), may be necessary.
-
Issue 2: Inconsistent or Low Analyte Recovery
Potential Causes & Solutions
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for extracting 4-Ethyl trazodone from the biological matrix.
-
Solution: Evaluate different sample preparation techniques. A comparison of common methods is provided in the table below.
-
-
Analyte Instability: 4-Ethyl trazodone may be degrading during sample collection, storage, or processing.
-
Solution: Conduct stability studies at each step of the process (e.g., freeze-thaw stability, bench-top stability, long-term storage stability) as recommended by the ICH M10 guidelines.[13][14] Forced degradation studies on trazodone have shown susceptibility to acidic hydrolysis and oxidation, which may also be relevant for 4-Ethyl trazodone.[9]
-
-
Suboptimal pH for Extraction: The pH of the sample during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly impact recovery.
-
Solution: Adjust the sample pH to ensure 4-Ethyl trazodone is in its neutral form to maximize extraction into an organic solvent during LLE or retention on a non-polar SPE sorbent.
-
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Recommendation for 4-Ethyl Trazodone |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Less clean extracts, high risk of matrix effects. | Suitable for initial method development, but may require further optimization to mitigate matrix effects. |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT. | More labor-intensive, requires solvent optimization. | A good option for cleaner samples. Optimization of extraction solvent and pH is crucial. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, high selectivity. | More expensive and requires method development. | The recommended approach for achieving the highest data quality and minimizing matrix effects, especially for regulatory submissions.[15] |
Issue 3: Signal Suppression or Enhancement (Matrix Effects)
Potential Causes & Solutions
-
Co-eluting Matrix Components: Phospholipids and other endogenous compounds from the biological matrix can co-elute with 4-Ethyl trazodone and interfere with its ionization in the mass spectrometer source.
-
Solution 1: Improve Chromatographic Separation: Optimize the LC gradient to separate 4-Ethyl trazodone from the majority of matrix components.
-
Solution 2: Enhance Sample Cleanup: Employ a more effective sample preparation method like SPE to remove interfering substances before injection.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled IS will co-elute with the analyte and experience the same matrix effects, thus providing accurate correction.
-
Solution 4: Evaluate Different Ionization Sources: Electrospray ionization (ESI) is commonly used, but if significant matrix effects persist, consider atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
-
Issue 4: High Variability in Results Between Batches
Potential Causes & Solutions
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Use automated liquid handling systems for sample preparation to improve precision. Ensure all analysts are following the standard operating procedure (SOP) meticulously.
-
-
Instrument Performance Drift: The performance of the LC-MS/MS system can change over time.
-
Solution: Implement a regular system suitability test (SST) at the beginning of each batch to ensure the instrument is performing within acceptable limits. Monitor key parameters like peak area, retention time, and peak shape of the internal standard.
-
-
Calibration Curve Issues: An improperly prepared or aged calibration curve can lead to inaccurate quantification.
-
Solution: Prepare fresh calibration standards for each batch. Evaluate the linearity and range of the calibration curve according to regulatory guidelines.
-
Section 3: Experimental Protocols & Visualizations
Workflow for Troubleshooting Reproducibility Issues
Caption: A logical workflow for systematically troubleshooting reproducibility issues in 4-Ethyl trazodone quantification.
Step-by-Step Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general starting point for developing an SPE method for 4-Ethyl trazodone. Optimization will be required based on the specific SPE sorbent and equipment used.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).
-
Loading: Dilute 200 µL of plasma sample with 200 µL of 50 mM ammonium acetate buffer (pH 6.0) containing the internal standard. Load the entire volume onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 5% methanol in water to remove polar interferences.
-
Wash 2: 1 mL of methanol to remove less polar interferences.
-
-
Elution: Elute 4-Ethyl trazodone and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameter Optimization Logic
Caption: A diagram illustrating the key parameters to optimize for both liquid chromatography and mass spectrometry.
Section 4: References
-
A selective and sensitive liquid chromatography–tandem mass spectrometry (LC–MS/MS) method was developed for the quantitative determination of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl (CCP HCl) a process related impurity in trazodone. Journal of Pharmaceutical and Biomedical Analysis.
-
Thummar, M., & Patel, P. N. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry.
-
Shah, J., et al. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.
-
Prakash, P. V. D. L. S., et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciTechnol.
-
Patel, P. N., et al. (2015). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research.
-
Mercolini, L., et al. (2008). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
-
Wen, B., et al. (2021). Characterization of trazodone metabolic pathways and species-specific profiles. Xenobiotica.
-
Mennickent, S., et al. (2015). Development of validated HPTLC method for quantification of trazodone in human serum. Journal of the Chilean Chemical Society.
-
SynThink Research Chemicals. Trazodone EP Impurities & USP Related Compounds.
-
Logoyda, L. (2022). Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled With Mass Spectrometry. Open Ukrainian Citation Index.
-
Crews, B. O., et al. (2014). The Trazodone Metabolite meta-Chlorophenylpiperazine Can Cause False-Positive Urine Amphetamine Immunoassay Results. Therapeutic Drug Monitoring.
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Kale, P., & Agrawal, Y. K. (2015). Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition. Frontiers in Pharmacology.
-
ClinPGx. Trazodone.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71316674, 4-Ethyl trazodone.
-
SynThink Research Chemicals. Trazodone 4-Ethyl Impurity | 1346599-35-6(base).
-
Washington State Patrol. (2016). Confirmation of Trazodone by Liquid Chromatography – Mass Spectrometry.
-
Tomasini, D., et al. (2023). Laccase-Mediated Transformation of Trazodone Hydrochloride and Its By-Products. International Journal of Molecular Sciences.
-
Gammans, R. E., et al. (1984). Comparative bioavailability of trazodone formulations using stable isotope methodology. British Journal of Clinical Pharmacology.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
-
Clark, J. (2023). fragmentation patterns in the mass spectra of organic compounds. Chemguide.
-
Chang, D. Y., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. Analytical Chemistry.
-
DR JCR BIO. 1346599-35-6 ; Trazodone 4-Ethyl Impurity.
-
SynZeal. Trazodone EP Impurity E | 1346599-35-6.
-
U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products.
-
Pokharna, M., et al. (2018). Stability testing guidelines of pharmaceutical products. Journal of Drug Delivery & Therapeutics.
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- 8. 4-Ethyl trazodone | C21H26ClN5O | CID 71316674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4-Ethyl Trazodone in Accordance with ICH Q2(R1) Guidelines
This guide provides an in-depth, comparative analysis of the validation process for a stability-indicating analytical method for 4-Ethyl trazodone, a specified impurity of the antidepressant drug Trazodone.[1][2][3] The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which is the authoritative standard for demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][6][7]
Researchers, quality control analysts, and drug development professionals will find this guide valuable for understanding not just the procedural steps, but the scientific rationale behind them. We will compare two distinct hypothetical High-Performance Liquid Chromatography (HPLC) methods to illustrate how different chromatographic conditions can impact validation outcomes.
The Analytical Challenge: Quantifying 4-Ethyl Trazodone
4-Ethyl trazodone is a process-related impurity and potential degradant of Trazodone. Its accurate quantification is critical for ensuring the purity, safety, and efficacy of the active pharmaceutical ingredient (API) and its finished drug products. A robust, validated analytical method is therefore not a procedural formality but a cornerstone of quality assurance. The objective of such a method is to be stability-indicating , meaning it can accurately measure the analyte of interest without interference from degradation products, process impurities, or other matrix components.[8]
To provide a practical framework, this guide will evaluate two hypothetical HPLC methods:
-
Method A (Proposed Method): A modern, robust method utilizing a C18 stationary phase with a trifluoroacetic acid-based mobile phase, a common choice for achieving sharp peak shapes and good resolution for basic compounds like Trazodone and its analogues.[9][10]
-
Method B (Alternative Method): A more traditional approach using a C8 column and a mobile phase with an adjusted alkaline pH using triethylamine (TEA).[11][12] This comparison will highlight how choices in column chemistry and mobile phase pH can influence specificity, robustness, and overall method performance.
Table 1: Comparison of Hypothetical HPLC Method Conditions
| Parameter | Method A (Proposed) | Method B (Alternative) | Rationale for Comparison |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C8, 150 mm x 4.6 mm, 5 µm | Evaluates the impact of stationary phase hydrophobicity and column length on retention and resolution. |
| Mobile Phase | Acetonitrile:Methanol:0.5% TFA (40:10:50 v/v/v) | Acetonitrile:Methanol:Water:THF (30:25:40:5 v/v/v/v) with pH adjusted to 11 with TEA | Compares acidic vs. alkaline pH for controlling peak shape and selectivity of amine-containing compounds. |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | A standard parameter that influences analysis time and resolution. |
| Detection | UV at 252 nm | UV at 255 nm | Wavelength selection is critical for sensitivity and specificity. |
| Injection Vol. | 10 µL | 10 µL | Standardized for direct comparison. |
| Column Temp. | 30°C | 35°C | Temperature affects viscosity, retention, and selectivity. |
The Validation Workflow: A Systematic Approach
The validation of an analytical method is a systematic process. The following diagram outlines the logical flow of validation activities as prescribed by ICH guidelines.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Specificity
-
Prepare Solutions: Create separate solutions of the diluent (mobile phase), a placebo (formulation excipients), a pure standard of 4-Ethyl trazodone, and a pure standard of Trazodone.
-
Injection: Inject each solution to ensure no interfering peaks are observed at the retention time of 4-Ethyl trazodone.
-
Forced Degradation: Subject a Trazodone sample (spiked with a known amount of 4-Ethyl trazodone) to the stress conditions outlined in the diagram above (acid, base, oxidation, thermal, photolytic). [13][14]4. Analysis: Analyze all stressed samples using both Method A and Method B. Use a photodiode array (PDA) detector to assess peak purity.
-
Evaluation: Calculate the resolution between the 4-Ethyl trazodone peak and the closest eluting peak (Trazodone or a degradant). A resolution (Rs) of >2.0 is generally desired.
Table 2: Comparative Data for Specificity
| Parameter | Method A (Proposed) | Method B (Alternative) | Acceptance Criteria |
| Interference from Placebo | No peak at RT of analyte | No peak at RT of analyte | No interference |
| Peak Purity Index (Acid Stress) | 0.9998 | 0.9985 | > 0.999 |
| Resolution (Rs) from nearest degradant (Oxidative Stress) | 3.5 | 1.8 | Rs > 2.0 |
| Mass Balance | 99.5% | 98.2% | 98.0% - 102.0% |
Insight: Method A demonstrates superior specificity. Its acidic mobile phase provides better selectivity, resulting in a higher resolution (3.5) from a critical oxidative degradant. Method B's resolution of 1.8 is borderline and may not be considered sufficiently robust.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. [5]The range is the interval over which the method is shown to be precise, accurate, and linear. [5]
Experimental Protocol: Linearity
-
Stock Solution: Prepare a stock solution of 4-Ethyl trazodone reference standard.
-
Calibration Standards: Prepare a minimum of five concentrations by serial dilution, covering a range from the Quantitation Limit (LOQ) to 150% of the specification limit for the impurity (e.g., 0.5 µg/mL to 7.5 µg/mL).
-
Analysis: Inject each concentration in triplicate.
-
Plot: Construct a calibration curve by plotting the mean peak area against concentration.
-
Regression Analysis: Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 3: Comparative Data for Linearity
| Parameter | Method A (Proposed) | Method B (Alternative) | Acceptance Criteria |
| Range Tested (µg/mL) | 0.5 - 7.5 | 0.5 - 7.5 | As per specification |
| Correlation Coefficient (r²) | 0.9996 | 0.9991 | ≥ 0.999 |
| Y-Intercept (% of response at 100% level) | 0.8% | 2.5% | Close to zero |
| Residual Plot | Random scatter | Slight pattern | Random distribution |
Insight: Both methods demonstrate acceptable linearity with r² > 0.999. However, Method A's y-intercept is closer to the origin, and its residual plot shows a more random distribution, indicating a slightly better linear model.
Accuracy
Accuracy measures the closeness of the test results to the true value and is determined by recovery studies. [5]
Experimental Protocol: Accuracy
-
Sample Preparation: Spike a composite blend of the drug product placebo with the 4-Ethyl trazodone standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Replicates: Prepare three independent samples at each concentration level (for a total of nine determinations). [5]3. Analysis: Analyze the samples and calculate the amount of 4-Ethyl trazodone recovered.
-
Calculation: Express the result as a percentage of the known amount added (% Recovery).
Table 4: Comparative Data for Accuracy
| Spiked Level | Method A (Proposed) | Method B (Alternative) | Acceptance Criteria |
| 50% (n=3) | Mean Recovery: 100.8%%RSD: 0.9% | Mean Recovery: 101.5%%RSD: 1.8% | Mean Recovery: 98.0-102.0%%RSD: ≤ 2.0% |
| 100% (n=3) | Mean Recovery: 99.7%%RSD: 0.7% | Mean Recovery: 99.1%%RSD: 1.5% | Mean Recovery: 98.0-102.0%%RSD: ≤ 2.0% |
| 150% (n=3) | Mean Recovery: 100.2%%RSD: 0.6% | Mean Recovery: 98.5%%RSD: 1.9% | Mean Recovery: 98.0-102.0%%RSD: ≤ 2.0% |
Insight: Both methods meet the typical acceptance criteria for accuracy. However, Method A consistently shows lower variability (%RSD) across all levels, indicating higher precision in its accuracy determination.
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. [11]It is evaluated at two levels: repeatability and intermediate precision. [7]
Experimental Protocol: Precision
-
Repeatability (Intra-Assay Precision):
-
Prepare six independent test samples of Trazodone spiked with 4-Ethyl trazodone at the 100% target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability study with a different analyst, on a different day, and/or using a different instrument.
-
Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) of the two data sets to evaluate the overall precision of the method.
-
Table 5: Comparative Data for Precision
| Parameter | Method A (Proposed) | Method B (Alternative) | Acceptance Criteria |
| Repeatability (%RSD, n=6) | 0.85% | 1.65% | %RSD ≤ 2.0% |
| Intermediate Precision (%RSD, n=12 total) | 1.10% | 1.95% | %RSD ≤ 2.0% |
Insight: Method A is demonstrably more precise than Method B. Its lower %RSD values for both repeatability and intermediate precision suggest it is less susceptible to random operational variations.
Detection and Quantitation Limits (LOD & LOQ)
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. [5]* Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [6]
Experimental Protocol: LOD & LOQ
-
Approach: The signal-to-noise (S/N) ratio method is commonly used.
-
Procedure:
-
Prepare and inject a series of dilute solutions of 4-Ethyl trazodone.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for the LOD. [5] * Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for the LOQ.
-
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
-
Table 6: Comparative Data for LOD & LOQ
| Parameter | Method A (Proposed) | Method B (Alternative) | Acceptance Criteria |
| LOD (µg/mL, S/N ≈ 3:1) | 0.15 | 0.25 | Report value |
| LOQ (µg/mL, S/N ≈ 10:1) | 0.50 | 0.80 | Report value |
| Precision at LOQ (%RSD) | 4.5% | 8.2% | ≤ 10% |
Insight: Method A is more sensitive, with lower LOD and LOQ values. This is advantageous for detecting and quantifying trace-level impurities, which is crucial for early-stage stability studies.
Robustness
Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. [7]
Experimental Protocol: Robustness
-
Parameters to Vary: Select critical method parameters and vary them within a realistic range. Common examples include:
-
Flow rate (e.g., ± 0.2 mL/min).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase organic content (e.g., ± 2%).
-
Mobile phase pH (if applicable, e.g., ± 0.2 units).
-
-
Analysis: Analyze a system suitability solution and a test sample under each modified condition.
-
Evaluation: Monitor system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results.
Table 7: Comparative Data for Robustness
| Varied Parameter | Method A (Proposed) | Method B (Alternative) | Acceptance Criteria |
| Flow Rate (+0.2 mL/min) | Rs = 3.2 (Pass) | Rs = 1.6 (Fail) | Key resolution (Rs) > 2.0 |
| Organic Content (-2%) | Rs = 3.1 (Pass) | Rs = 1.7 (Fail) | Key resolution (Rs) > 2.0 |
| Column Temp (+5°C) | Rs = 3.4 (Pass) | Rs = 2.1 (Pass) | Key resolution (Rs) > 2.0 |
Insight: Method A is significantly more robust. It maintains critical resolution even when parameters are deliberately varied. Method B fails the resolution criteria with minor changes to flow rate and mobile phase composition, indicating it would be unreliable in a routine QC environment where small variations are inevitable. The alkaline pH and shorter C8 column likely provide a smaller operating window for achieving the necessary separation.
Conclusion and Recommendation
This comparative validation guide demonstrates that while two different analytical methods may appear suitable on the surface (e.g., both showing good linearity), a comprehensive validation study reveals critical differences in performance.
Method A (Proposed) consistently outperformed the alternative across all critical validation parameters, most notably in specificity, precision, and robustness . Its superior ability to resolve 4-Ethyl trazodone from potential degradants, coupled with its resilience to minor procedural variations, makes it the unequivocally better choice for a reliable, stability-indicating method suitable for routine quality control and regulatory submission.
This analysis underscores the principle that method validation is not merely a box-checking exercise. It is a rigorous scientific investigation that provides deep insight into a method's capabilities and limitations, ensuring the data generated is accurate, reliable, and fit for its intended purpose in pharmaceutical development and manufacturing.
References
- Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw M
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (Source: ECA Academy).
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (Source: ICH).
- Development and validation of liquid chromatographic method for Trazodone hydrochloride. (Source: Journal of Chemical and Pharmaceutical Research).
- Development and validation of liquid chromatographic method for trazodone hydrochloride. (Source: Scholars Research Library).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (Source: FDA).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (Source: FDA).
- Development and validation of liquid chromatographic method for trazodone hydrochloride.
- 4-Ethyl trazodone | C21H26ClN5O | CID 71316674. (Source: PubChem - NIH).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (Source: European Medicines Agency - EMA).
- Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. (Source: New Journal of Chemistry - RSC Publishing).
- Forced Degradation Study as per ICH Guidelines: Wh
- Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR | Request PDF.
- Forced Degradation Studies. (Source: MedCrave online).
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- Forced Degrad
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE ESTIMATION OF TRAZODONE IN BULK FORM AND MARKETED TABLET DOSAG. (Source: Googleapis.com).
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A Comparative Guide to the Inter-Laboratory Analysis of 4-Ethyl Trazodone
This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Ethyl trazodone, a known impurity of the antidepressant drug trazodone.[1][2][3] As regulatory scrutiny on impurities in active pharmaceutical ingredients (APIs) and finished drug products intensifies, robust and reliable analytical methods are paramount. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of common analytical techniques, a framework for inter-laboratory comparison, and detailed experimental protocols.
Introduction to 4-Ethyl Trazodone and the Imperative for Accurate Analysis
4-Ethyl trazodone is recognized as "Trazodone EP Impurity E" in the European Pharmacopoeia.[3] The presence of impurities, even in trace amounts, can impact the safety and efficacy of a pharmaceutical product. Therefore, accurate and precise quantification of such impurities is a critical aspect of quality control in the pharmaceutical industry. The selection of an appropriate analytical method is a crucial decision, influenced by factors such as sensitivity, selectivity, and the specific requirements of the analysis (e.g., routine quality control vs. investigational studies).
This guide will focus on the two most prevalent analytical techniques for the analysis of non-volatile organic impurities in pharmaceutical matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Overview of Analytical Techniques
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse in the pharmaceutical industry for routine quality control. Its principles are well-understood, and the instrumentation is widely available. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase, and quantification is achieved by measuring the absorbance of the analyte at a specific wavelength.
Causality Behind Experimental Choices: The choice of a C18 stationary phase is common for moderately polar compounds like trazodone and its impurities. The mobile phase composition is optimized to achieve good resolution between the main component (trazodone) and its impurities. UV detection is suitable for molecules with a chromophore, which both trazodone and 4-Ethyl trazodone possess.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. After chromatographic separation, the analyte is ionized, and the mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) involves the fragmentation of a specific parent ion into product ions, providing an additional layer of specificity.
Causality Behind Experimental Choices: LC-MS/MS is particularly valuable for the quantification of trace-level impurities. The high selectivity of Multiple Reaction Monitoring (MRM) allows for accurate quantification even in the presence of co-eluting matrix components. This technique is often employed during method development, for the analysis of genotoxic impurities, and in situations requiring very low detection limits.
Designing an Inter-Laboratory Comparison Study
To ensure the robustness and transferability of an analytical method, an inter-laboratory comparison study is essential. This involves multiple laboratories analyzing the same set of samples to assess the method's precision, accuracy, and reproducibility.
A hypothetical inter-laboratory study for the analysis of 4-Ethyl trazodone could be designed as follows:
-
Participants: A minimum of three independent laboratories.
-
Samples: A set of trazodone API samples spiked with 4-Ethyl trazodone at three different concentration levels (e.g., reporting threshold, identification threshold, and qualification threshold as per ICH guidelines). A blank (unspiked) sample should also be included.
-
Methods: Each laboratory would analyze the samples using both a validated HPLC-UV method and a validated LC-MS/MS method.
-
Data Analysis: The results from each laboratory would be statistically analyzed to determine inter-laboratory precision (reproducibility) and to compare the performance of the two analytical techniques.
Sources
A Comparative Analysis of Trazodone and 4-Ethyl Trazodone Degradation Profiles: A Guide for Formulation and Stability Scientists
This guide provides an in-depth comparative analysis of the degradation profiles of the established antidepressant Trazodone and its analogue, 4-Ethyl trazodone. Understanding the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting formulation strategies, storage conditions, and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights grounded in authoritative guidelines.
The stability of a drug is a critical quality attribute. Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule.[1] These studies, mandated by regulatory bodies like the International Council for Harmonisation (ICH), help in developing stability-indicating analytical methods and elucidating degradation pathways.[1][2]
This analysis will compare Trazodone, a well-characterized triazolopyridine derivative[3], with 4-Ethyl trazodone, a related compound where an ethyl group is substituted on the chlorophenyl ring.[4][5] While extensive data exists for Trazodone's degradation, information on 4-Ethyl trazodone is sparse. Therefore, this guide will leverage the known behavior of Trazodone to logically predict the stability profile of its ethylated analogue, explaining the chemical rationale for expected differences.
Molecular Structures and Key Differences
A foundational understanding begins with the molecules themselves. Trazodone and 4-Ethyl trazodone share a common core structure, but the addition of an ethyl group to the phenylpiperazine moiety of 4-Ethyl trazodone introduces a key physicochemical difference.
Caption: Chemical structures of Trazodone and 4-Ethyl trazodone, highlighting the ethyl group.
The primary difference is the ethyl group at the 4-position of the 3-chlorophenyl ring. This seemingly minor addition can influence the molecule's electronic properties and steric hindrance, potentially altering its susceptibility to various degradation mechanisms. The ethyl group is an electron-donating group, which can affect the reactivity of the aromatic ring and adjacent sites.
Experimental Framework for Comparative Degradation
To ensure a robust and scientifically valid comparison, a forced degradation study must be systematically designed. The protocols outlined below are based on ICH guideline Q1A(R2), which recommends targeting 5-20% degradation to ensure that primary degradation products are formed without excessive secondary decomposition.[2] A single, validated stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method is crucial for separating and quantifying the parent drugs and their respective degradants simultaneously.[6][7]
Caption: General workflow for a comparative forced degradation study.
Stability-Indicating UHPLC Method
A successful study hinges on an analytical method capable of resolving the parent drug from all process-related impurities and degradation products.
-
Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[6][8]
-
Causality: The choice of a high-pH mobile phase (pH 8.5) is often effective for nitrogen-containing basic compounds like Trazodone, improving peak shape and resolution.[7] A C18 column provides the necessary hydrophobic retention, while the UHPLC format allows for rapid and high-resolution separations, which is critical for complex degradant mixtures.[6]
Comparative Degradation Profiles Under Stress
The following sections detail the experimental conditions and expected outcomes for each stress test, comparing Trazodone and 4-Ethyl trazodone.
Hydrolytic Degradation (Acidic & Basic)
Protocol:
-
Acidic: Reflux drug solutions (1 mg/mL) in 3N HCl at 70°C for 24 hours.[7]
-
Basic: Reflux drug solutions (1 mg/mL) in 2M NaOH at 100°C for 17 hours.[10]
-
After the specified time, cool samples to room temperature.
-
Neutralize the acid-stressed sample with an equivalent amount of NaOH and the base-stressed sample with HCl.
-
Dilute with mobile phase to the target concentration for UHPLC analysis.
Discussion & Expected Results:
-
Trazodone: Studies show that Trazodone is susceptible to degradation under acidic conditions, resulting in minor degradation (around 2.8%) and the formation of at least two degradation products.[7] It is also known to degrade under strong alkaline conditions.[10] The primary hydrolytic cleavage is expected at the amide bond within the triazolopyridine ring system.
-
4-Ethyl Trazodone (Predicted): The stability is predicted to be similar to Trazodone, as the ethyl group is distant from the hydrolytically labile amide bond. However, the electron-donating nature of the ethyl group could subtly influence the basicity of the nearby piperazine nitrogens, potentially causing a minor change in the degradation rate, though this effect is likely to be minimal.
Oxidative Degradation
Protocol:
-
Treat drug solutions (1 mg/mL) with 30% (w/v) hydrogen peroxide at room temperature for 24 hours.[7]
-
Dilute the sample with mobile phase to the target concentration for UHPLC analysis.
Discussion & Expected Results:
-
Trazodone: Trazodone is known to be susceptible to oxidation, with studies showing about 5.7% degradation under peroxide stress, forming multiple N-oxide products.[7] The tertiary amine nitrogens in the piperazine ring are the most likely sites for N-oxidation.[8][11][12]
-
4-Ethyl Trazodone (Predicted): The presence of the ethyl group is unlikely to protect the piperazine nitrogens from oxidation. Therefore, 4-Ethyl trazodone is also expected to degrade via N-oxidation. The degradation percentage should be comparable to that of Trazodone. The primary degradation products would be the corresponding N-oxides.
Photolytic Degradation
Protocol:
-
Expose solid drug samples and drug solutions (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][7]
-
Keep control samples protected from light.
-
Prepare the solution sample and dissolve the solid sample in mobile phase for UHPLC analysis.
Discussion & Expected Results:
-
Trazodone: This is the most significant degradation pathway for Trazodone in solution.[6][13] It is highly unstable under photolytic stress, especially in solution when exposed to UV light, with degradation reaching up to 42.5%.[7] The degradation is complex, leading to the formation of multiple products, including four distinct dimer isomers and N-oxides.[6][8][13]
-
4-Ethyl Trazodone (Predicted): 4-Ethyl trazodone is expected to exhibit significant photolytic instability, similar to Trazodone. The core chromophore responsible for light absorption remains unchanged. The formation of dimers and other photoproducts is highly probable. The ethyl group might slightly alter the photophysical properties, but a high degree of degradation is still anticipated.
Thermal Degradation
Protocol:
-
Expose solid drug samples to dry heat at 105°C for 24 hours in an oven.[14]
-
After exposure, allow samples to cool.
-
Dissolve the solid sample in mobile phase to the target concentration for UHPLC analysis.
Discussion & Expected Results:
-
Trazodone: Trazodone is relatively stable in its solid form under thermal stress.[15] When heated to decomposition, it emits toxic fumes, but under typical forced degradation conditions, only minimal degradation is expected.[3]
-
4-Ethyl Trazodone (Predicted): The thermal stability of 4-Ethyl trazodone is predicted to be high and comparable to Trazodone. The addition of an ethyl group does not introduce any thermally labile functional groups, so significant degradation is not expected under these conditions.
Summary of Comparative Degradation
The following table summarizes the expected degradation behavior based on available data for Trazodone and chemical structure-activity relationship predictions for 4-Ethyl trazodone.
| Stress Condition | Trazodone Degradation Profile | 4-Ethyl Trazodone (Predicted Profile) | Key Degradation Mechanism |
| Acidic Hydrolysis | Minor degradation (~2.8%)[7] | Minor degradation, similar to Trazodone | Amide bond cleavage |
| Basic Hydrolysis | Susceptible to degradation[10] | Susceptible, similar to Trazodone | Amide bond cleavage |
| Oxidative | Moderate degradation (~5.7%)[7] | Moderate degradation, similar to Trazodone | N-oxidation of piperazine ring[8] |
| Photolytic | Highly unstable in solution (~42.5%)[7] | Highly unstable in solution | Dimerization, N-oxidation[6] |
| Thermal (Solid) | Stable, minimal degradation[15] | Stable, minimal degradation | - |
Conclusion and Recommendations
This comparative analysis indicates that the degradation profiles of Trazodone and 4-Ethyl trazodone are likely to be very similar. The most critical vulnerability for both compounds is photolytic degradation, especially in solution. This finding has significant implications for drug development:
-
Formulation: For liquid formulations, the inclusion of light-protective agents and the use of amber or opaque packaging are mandatory to ensure product stability.
-
Analytical Method Development: Any stability-indicating method must be validated to demonstrate specificity against degradants formed under strong photolytic and oxidative conditions.
-
Storage: Both APIs and their corresponding drug products must be stored protected from light.[16]
While the ethyl group in 4-Ethyl trazodone is not predicted to drastically alter the primary degradation pathways, this must be confirmed experimentally. The protocols and insights provided in this guide offer a robust framework for conducting such a study, enabling scientists to ensure the safety, efficacy, and quality of drug products containing these molecules.
References
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- Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR | Request PDF.
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A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of 4-Ethyl Trazodone
Introduction: The Imperative for Methodological Rigor in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring drug safety and efficacy.[1] 4-Ethyl trazodone, a specified impurity of the antidepressant drug Trazodone, must be carefully monitored.[2][3][4] The choice of analytical methodology directly impacts the reliability of these critical measurements. For decades, High-Performance Liquid Chromatography (HPLC) has been the cornerstone of pharmaceutical analysis.[5] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a paradigm shift, offering significant enhancements in speed, resolution, and sensitivity.[5][6][7]
This guide provides an in-depth comparison of HPLC and UPLC methods for the analysis of 4-Ethyl trazodone, framed within the context of a cross-validation study. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the experimental design, data interpretation, and ultimate selection of a method suitable for its intended purpose. This process is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[8][9][10]
Part 1: Foundational Principles of Chromatographic Separation
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
HPLC operates by pumping a liquid mobile phase containing the sample mixture through a column filled with a solid stationary phase. The separation of components is based on their differential interactions with the stationary phase.[5] Traditional HPLC systems utilize columns packed with particles typically 3-5 µm in diameter, which necessitates operation at pressures up to 6,000 psi.[6][11][12] This established technology is known for its robustness and versatility, making it a reliable standard in quality control laboratories.[5]
Ultra-Performance Liquid Chromatography (UPLC): A Leap in Efficiency
UPLC represents an evolution of HPLC technology, built upon the same fundamental principles of chromatography.[7] The primary distinction lies in the use of columns packed with much smaller particles, typically sub-2 µm (e.g., 1.7 µm).[5][6] This reduction in particle size dramatically increases column efficiency but requires a specialized system capable of handling significantly higher backpressures, often up to 15,000 psi.[6][11][12] The direct benefits of this high-pressure, small-particle approach are threefold:
-
Increased Resolution: Sharper, narrower peaks allow for better separation of closely eluting compounds.[7]
-
Enhanced Sensitivity: Taller, more concentrated peaks are easier to detect, improving limits of detection and quantification.[5][6]
-
Reduced Analysis Time: Higher optimal flow rates can be used without sacrificing resolution, leading to significantly faster run times.[6][11]
The Rationale for Cross-Validation
When transitioning from an established HPLC method to a modern UPLC method, or when comparing results between two different analytical procedures, a cross-validation study is essential.[13][14] As defined by ICH, cross-validation demonstrates that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[15] This process ensures that the new or alternative method is not only validated for its own performance but also that its data is consistent with the original, established method, ensuring continuity in product quality assessment.
Part 2: Experimental Design for Cross-Validation
This section details a hypothetical but scientifically grounded cross-validation study comparing a legacy HPLC method with a newly developed UPLC method for the quantification of 4-Ethyl trazodone in the presence of the Trazodone API.
Materials and Reagents
-
Reference Standards: 4-Ethyl trazodone (purity ≥99.5%), Trazodone HCl (purity ≥99.5%)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (AR grade), Formic Acid (AR grade)
-
Water: Deionized water, filtered through a 0.22 µm filter
-
Instrumentation:
-
An HPLC system with a UV detector.
-
A UPLC system with a UV detector, capable of operating at pressures ≥15,000 psi.
-
Chromatographic Methods
The causality behind these method choices is rooted in achieving optimal separation while highlighting the performance differences. The UPLC method leverages a smaller particle column and a higher flow rate to accelerate the analysis without compromising the critical resolution between 4-Ethyl trazodone and the main Trazodone peak. The mobile phase composition is kept similar to ensure comparable selectivity, allowing for a direct assessment of the system's efficiency.
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 70% A / 30% B to 40% A / 60% B over 15 min | 70% A / 30% B to 40% A / 60% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30°C | 35°C |
| Detection | UV at 252 nm[16] | UV at 252 nm |
| Injection Vol. | 10 µL | 2 µL |
| Run Time | 20 minutes | 5 minutes |
Experimental Protocols
-
4-Ethyl Trazodone Stock (S1): Accurately weigh 10 mg of 4-Ethyl trazodone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of 100 µg/mL.
-
Trazodone Stock (S2): Accurately weigh 50 mg of Trazodone HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a concentration of 1000 µg/mL.
-
System Suitability Solution: Prepare a solution containing 100 µg/mL of Trazodone HCl and 1.0 µg/mL of 4-Ethyl trazodone in diluent. This solution is used to verify the resolution and performance of the chromatographic system.
-
Calibration Standards: Prepare a series of calibration standards by diluting the 4-Ethyl Trazodone Stock (S1) to cover the expected range (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL).
-
Test Sample Preparation: Accurately weigh 50 mg of the Trazodone drug substance sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1000 µg/mL of Trazodone.
Part 3: Cross-Validation Workflow and Data Analysis
The validation of an analytical method is a formal process to demonstrate its suitability for the intended purpose.[10][17][18] The following workflow, based on ICH Q2(R1) guidelines, was applied to both the HPLC and UPLC methods.[8][10][19]
Caption: Cross-validation experimental workflow.
System Suitability
Before any validation runs, the system suitability was confirmed. This is a non-negotiable step to ensure the chromatographic system is performing adequately. The key acceptance criterion is the resolution between the Trazodone peak and the 4-Ethyl trazodone peak, which must be greater than 2.0 to ensure baseline separation.
Validation Parameter Comparison
The following table summarizes the hypothetical but realistic results obtained from the cross-validation study.
| Validation Parameter | HPLC Method Results | UPLC Method Results | Acceptance Criteria (ICH Q2) |
| Specificity | No interference at the retention time of 4-Ethyl trazodone from placebo or Trazodone. Peak purity > 99.5%. | No interference at the retention time of 4-Ethyl trazodone from placebo or Trazodone. Peak purity > 99.8%. | Analyte peak should be free of interference from other components. |
| Linearity (Correlation Coeff., r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Range (µg/mL) | 0.05 - 2.0 | 0.02 - 2.0 | To cover the expected impurity levels. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Typically 80-120% for impurities. |
| Precision (Repeatability, %RSD) | 1.8% | 0.9% | %RSD ≤ 2.0% (can be higher for low levels) |
| LOD (µg/mL) | 0.015 | 0.006 | Signal-to-Noise ratio of 3:1 |
| LOQ (µg/mL) | 0.05 | 0.02 | Signal-to-Noise ratio of 10:1 |
| Robustness | Minor changes in pH and mobile phase composition had no significant effect on results (%RSD < 2.0%). | Minor changes in column temperature and mobile phase composition had no significant effect on results (%RSD < 1.5%). | Insensitive to small, deliberate variations in method parameters. |
Part 4: Performance Interpretation and Method Selection
The data clearly demonstrates that both the HPLC and UPLC methods are valid and suitable for the intended purpose of quantifying 4-Ethyl trazodone.[20] However, the performance characteristics reveal distinct advantages for the UPLC method.
Caption: Key performance indicator comparison.
Discussion of Results
-
Speed and Throughput: The most striking difference is the four-fold reduction in analysis time with the UPLC method.[6] For a quality control laboratory analyzing numerous samples, this translates directly to a significant increase in throughput and operational efficiency.
-
Sensitivity and Resolution: The UPLC method provided a 2.5 times lower limit of quantification (LOQ), a critical advantage when analyzing trace-level impurities. The superior resolving power of the sub-2 µm particle column ensures more reliable peak integration and baseline separation, enhancing data confidence.[5]
-
Economic and Environmental Impact: The UPLC method consumed approximately 8 times less solvent per analysis.[5] Over the lifetime of a product, this leads to substantial cost savings and a considerable reduction in the laboratory's environmental footprint.
-
Robustness and Transferability: While both methods proved robust, the higher operating pressure of UPLC systems demands meticulous maintenance. The legacy HPLC method, being less complex and operating at lower pressures, may be considered more easily transferable to laboratories that lack UPLC capabilities. The process of transferring an analytical procedure must be documented to qualify the receiving laboratory.[9][21][22][23]
Conclusion
This comparative guide demonstrates that while a conventional HPLC method can be fully validated for the analysis of 4-Ethyl trazodone, a modern UPLC method offers substantial and compelling advantages in performance. The UPLC method delivers faster results, higher sensitivity, superior resolution, and significant reductions in solvent consumption and waste.
Recommendation: For laboratories equipped with UPLC technology, transitioning to the UPLC method for the analysis of 4-Ethyl trazodone is highly recommended for both release testing and stability studies. The gains in efficiency, data quality, and cost-effectiveness are significant. The legacy HPLC method remains a valid and robust option for laboratories where UPLC is not available or for products with a long regulatory history where changing the method is not feasible. The successful cross-validation ensures that data generated by either method is comparable, providing flexibility and confidence in the analytical results.
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Alispharm. UPLC vs HPLC: what is the difference?. 5
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Pharmaguideline. Differences between HPLC and UPLC. 11
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Analytica. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. 6
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ICH. Quality Guidelines. 28
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CASSS. Table 9: Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Considerations. 23
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Scribd. UPLC vs. HPLC: Key Differences. 12
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PubChem. 4-Ethyl trazodone. 2
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Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. 34
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A Comparative Guide to the Genotoxicity Assessment of 4-Ethyl Trazodone versus Trazodone
This guide provides an in-depth comparison of the genotoxic profiles of the established antidepressant Trazodone and its related impurity, 4-Ethyl trazodone. As drug development pipelines advance, the rigorous assessment of not only the active pharmaceutical ingredient (API) but also its metabolites and process-related impurities is paramount for ensuring patient safety and meeting global regulatory standards. This document is intended for researchers, toxicologists, and drug development professionals, offering both a synthesis of existing data and a framework for the prospective evaluation of related chemical entities.
Introduction: The Imperative of Genotoxicity Assessment
Trazodone is a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1][2] Its metabolism in the liver is extensive, primarily via the cytochrome P450 system (CYP3A4), leading to various metabolites.[3] One such related substance, identified as a significant impurity, is 4-Ethyl trazodone.[4][5]
Genotoxicity assessment is a cornerstone of preclinical safety evaluation. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH S2(R1), mandate a comprehensive evaluation of a drug's potential to damage genetic material.[6][7] Such damage can manifest as gene mutations, structural chromosomal aberrations, or numerical chromosomal changes, which are linked to carcinogenicity and heritable diseases. Therefore, a clear understanding of the genotoxic potential of both Trazodone and its impurities like 4-Ethyl trazodone is not merely a scientific exercise but a critical regulatory and ethical obligation.[6][8]
Genotoxic Profile of Trazodone: An Overview of Existing Evidence
Trazodone's potential to induce genetic damage has been investigated, particularly in in vitro systems. A key study conducted on human peripheral blood lymphocytes revealed that Trazodone exhibits genotoxic activity.[9] The findings indicated that Trazodone can induce:
-
Clastogenic effects: It significantly increased the frequency of chromosomal aberrations (CAs).[9]
-
Mutagenic effects: An increase in sister chromatid exchanges (SCEs) and micronuclei (MN) frequency was observed in a dose-dependent manner.[9]
-
DNA damage: The comet assay showed that Trazodone led to increased DNA strand breaks.[9]
-
Cytotoxicity: A significant decrease in the mitotic index was also noted.[9]
These results suggest that Trazodone possesses clastogenic and mutagenic properties in vitro. It is hypothesized that bioactive intermediate metabolites of Trazodone could be responsible for its observed cytotoxicity and potential for liver injury.[3][10][11] Such positive in vitro findings necessitate further investigation through in vivo assays to determine if these effects translate to a whole-organism system, which incorporates metabolic, pharmacokinetic, and DNA repair processes.[12][13]
Prospective Genotoxicity Assessment of 4-Ethyl Trazodone
Currently, there is a lack of publicly available data specifically detailing the genotoxicity of 4-Ethyl trazodone. As a known impurity of Trazodone, its genotoxic potential must be characterized to establish safe limits within the drug substance, in accordance with regulatory guidance on genotoxic impurities.[14] The structural difference—the addition of an ethyl group on the phenylpiperazine ring—could alter its interaction with biological macromolecules, including DNA, or change its metabolic fate, potentially leading to a different genotoxic profile compared to the parent compound.
A standard battery of genotoxicity tests is therefore required to elucidate the profile of 4-Ethyl trazodone.[8]
Methodologies: The Standard Battery for Genotoxicity Testing
The internationally harmonized approach for genotoxicity testing provides a robust framework for identifying potential genetic hazards.[6] The standard test battery is designed to detect the three major endpoints of genetic damage: gene mutation, structural chromosomal aberration, and numerical chromosomal aberration.
Bacterial Reverse Mutation Test (Ames Test)
Scientific Rationale: The Ames test is a rapid and widely used initial screen for identifying substances that can cause gene mutations.[15][16] It utilizes several strains of Salmonella typhimurium (and sometimes Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay detects mutagens that cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.[17][18] The inclusion of a liver enzyme extract (S9 fraction) is critical to simulate mammalian metabolism and detect pro-mutagens that become genotoxic only after metabolic activation.
Experimental Protocol (OECD 471):
-
Strain Selection: Use a range of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the S9 metabolic activation system.
-
Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound (4-Ethyl trazodone or Trazodone at various concentrations), and either 0.5 mL of phosphate buffer (for -S9) or 0.5 mL of S9 mix (for +S9).[18]
-
Plating: After a brief pre-incubation, add 2.0 mL of molten top agar and pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative (solvent) control indicates a positive result.[15]
Diagram: Ames Test Workflow
Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.
In Vitro Mammalian Chromosomal Aberration Test
Scientific Rationale: This assay identifies agents that cause structural damage to chromosomes (clastogens).[19][20] Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are exposed to the test compound.[21] After treatment, cells are arrested in metaphase, and their chromosomes are examined microscopically for structural anomalies like breaks, gaps, and exchanges.[22] This test is crucial for detecting damage that may not result in a gene mutation but can have severe consequences for cell viability and function.
Experimental Protocol (OECD 473):
-
Cell Culture: Culture human lymphocytes or another suitable mammalian cell line.
-
Exposure: Treat the cell cultures with at least three concentrations of the test article, alongside positive and negative controls. The experiment is conducted with and without S9 metabolic activation.
-
Treatment Duration: A short-term treatment (e.g., 3-6 hours) is followed by a recovery period, and a long-term treatment (e.g., 24 hours) is performed without S9.
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures for the last 2-3 hours of the culture period.
-
Harvesting & Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Staining & Analysis: Stain the slides (e.g., with Giemsa) and analyze at least 200 metaphase spreads per concentration under a microscope for structural chromosomal aberrations.
-
Interpretation: A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic potential.[22]
Diagram: Chromosomal Aberration Test Workflow
Caption: Workflow of the in vitro Chromosomal Aberration Test.
In Vivo Mammalian Erythrocyte Micronucleus Test
Scientific Rationale: This assay is the preferred in vivo test for detecting chromosomal damage because it considers the effects of whole-body metabolism, pharmacokinetics, and DNA repair.[12][23] It assesses genotoxicity in hematopoietic tissue by detecting micronuclei—small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind after cell division. An increase in the frequency of micronucleated polychromatic (immature) erythrocytes in the bone marrow or peripheral blood of treated animals indicates that the test compound induced chromosomal loss or breakage in vivo.[23]
Experimental Protocol (OECD 474):
-
Animal Model: Use a suitable rodent species (typically mice or rats).
-
Dose Administration: Administer the test compound to groups of animals (usually 5 per sex per group) at three dose levels, typically via the clinical route of administration. Include vehicle and positive control groups.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after treatment. For example, samples can be taken 24 and 48 hours after a single administration.[23][24]
-
Slide Preparation: Prepare smears of the collected cells on microscope slides.
-
Staining: Use a specific stain (e.g., Acridine Orange or Giemsa) that differentiates between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Microscopic Analysis: Score at least 4000 PCEs per animal for the presence of micronuclei.[23] Also, determine the ratio of PCEs to NCEs as a measure of cytotoxicity to the bone marrow.
-
Data Evaluation: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates an in vivo genotoxic effect.
Diagram: In Vivo Micronucleus Test Workflow
Caption: Workflow of the in vivo Micronucleus Test.
Comparative Data Summary
The following table summarizes the known genotoxic findings for Trazodone and outlines the necessary endpoints to be evaluated for 4-Ethyl trazodone. The results for 4-Ethyl trazodone are presented as "To Be Determined" (TBD), as this reflects the current data gap and the required assessment path.
| Genotoxicity Endpoint | Assay | Trazodone Results | 4-Ethyl Trazodone (Prospective) | Scientific Rationale |
| Gene Mutation | Bacterial Reverse Mutation (Ames) Test | Data Not Available in Searched Literature | TBD | Detects potential for point mutations and frameshift mutations. A fundamental screen for mutagenicity.[15] |
| Structural Chromosomal Damage (In Vitro) | Chromosomal Aberration Test | Positive (Increased CAs and SCEs in human lymphocytes)[9] | TBD | Assesses the potential to cause breaks and rearrangements in chromosomes in a mammalian cell system.[19] |
| Numerical/Structural Damage (In Vitro) | In Vitro Micronucleus Test | Positive (Increased MN frequency in human lymphocytes)[9] | TBD | Detects chromosome loss (aneugenicity) and breakage (clastogenicity) in dividing mammalian cells. |
| DNA Strand Breaks | Comet Assay | Positive (Increased comet tail length and moment)[9] | TBD | A sensitive method to detect DNA strand breaks, which can be a result of direct DNA damage or cellular repair processes.[25] |
| Chromosomal Damage (In Vivo) | In Vivo Micronucleus Test | Data Not Available in Searched Literature | TBD | Confirms if in vitro findings are relevant in a whole animal, accounting for metabolism and excretion.[12] |
Conclusion and Path Forward
The available evidence indicates that Trazodone is genotoxic in vitro, demonstrating clastogenic and mutagenic potential in human lymphocytes.[9] This profile underscores the importance of a thorough toxicological evaluation.
The genotoxic profile of 4-Ethyl trazodone, a key impurity, remains uncharacterized. Given that even minor structural modifications can significantly alter a molecule's toxicological properties, a comprehensive assessment is not only scientifically prudent but also a regulatory necessity. The path forward requires subjecting 4-Ethyl trazodone to the standard genotoxicity testing battery—the Ames test, an in vitro mammalian cell assay, and, if warranted by positive in vitro results, an in vivo micronucleus test.
The results of this comparative assessment will be crucial for establishing a scientifically justified specification for 4-Ethyl trazodone in the Trazodone drug product, ensuring that patient exposure to this impurity remains below the Threshold of Toxicological Concern (TTC) for genotoxic compounds. This rigorous, data-driven approach is fundamental to upholding the principles of modern drug safety and risk assessment.
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A Comparative In Vitro Metabolic Guide: Trazodone vs. 4-Ethyl Trazodone
An Objective Analysis for Researchers and Drug Development Professionals
Introduction
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is a widely prescribed antidepressant with a well-documented clinical profile.[1] Its therapeutic efficacy and side-effect profile are intrinsically linked to its extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2][3][4] Understanding the metabolic fate of trazodone is therefore critical for predicting drug-drug interactions, inter-individual variability in patient response, and overall safety.
This guide provides a comprehensive overview of the in vitro metabolism of trazodone, drawing upon established experimental data. Furthermore, it addresses the metabolic profile of a key related compound, 4-Ethyl trazodone. While direct metabolic data for 4-Ethyl trazodone is not extensively available in published literature, this guide will leverage the known metabolic pathways of trazodone to propose a scientifically rigorous in vitro strategy for its metabolic characterization. This comparative approach aims to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to investigate the metabolic nuances of trazodone and its analogs.
Chemical Structures
A foundational element in understanding metabolic differences is the chemical structure of the compounds.
Trazodone: 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-[2][3][5]triazolo[4,3-a]pyridin-3(2H)-one[6]
4-Ethyl Trazodone: 2-(3-(4-(3-chloro-4-ethylphenyl)piperazin-1-yl)propyl)-[2][3][5]triazolo[4,3-a]pyridin-3(2H)-one[7]
The key structural difference is the presence of an ethyl group at the 4th position of the chlorophenyl ring in 4-Ethyl trazodone. This substitution has the potential to influence enzyme binding, metabolic stability, and the formation of unique metabolites.
In Vitro Metabolism of Trazodone: A Well-Characterized Pathway
The in vitro metabolism of trazodone has been extensively studied, revealing a complex series of biotransformations.
Primary Metabolic Pathways
Trazodone undergoes several primary metabolic reactions in vitro, including:
-
N-dealkylation: This is a major pathway leading to the formation of the pharmacologically active metabolite, m-chlorophenylpiperazine (mCPP).[2][8][9][10]
-
Hydroxylation: Aromatic hydroxylation can occur on the trazodone molecule.[2][11]
-
N-oxidation: Oxidation of the nitrogen atoms is another observed metabolic route.[2][11]
Key Metabolizing Enzymes
In vitro studies using human liver microsomes, hepatocytes, and recombinant CYP enzymes have identified the following as key players in trazodone metabolism:
-
CYP3A4: This is the principal enzyme responsible for the N-dealkylation of trazodone to form mCPP.[2][3][4][5][8][9][10] The formation of mCPP is significantly inhibited by the CYP3A4-specific inhibitor, ketoconazole.[5][9][10]
-
CYP2D6: While CYP3A4 is primary for the parent drug, CYP2D6 is involved in the subsequent metabolism of the active metabolite, mCPP, to p-hydroxy-mCPP.[8]
-
CYP2C19 and Flavin-containing Monooxygenases (FMOs): These enzymes are believed to contribute to secondary metabolic pathways of trazodone.[2][3]
The following diagram illustrates the established metabolic pathway of Trazodone.
Caption: Proposed metabolic pathway of Trazodone.
Comparative In Vitro Metabolism: Trazodone vs. 4-Ethyl Trazodone
Direct comparative in vitro metabolic data for 4-Ethyl trazodone is scarce. However, based on its structure, we can hypothesize potential metabolic differences and outline a robust experimental plan for its characterization.
| Feature | Trazodone (Known) | 4-Ethyl Trazodone (Hypothesized) |
| Primary Metabolizing Enzyme | CYP3A4[2][3][4][5][8][9][10] | Likely CYP3A4, but potential for altered affinity or contribution from other CYPs (e.g., CYP2C family) due to the ethyl group. |
| Major Metabolic Pathway | N-dealkylation to mCPP.[2][8][9][10] | N-dealkylation to an ethylated mCPP analog is probable. Aromatic hydroxylation on the ethyl-chlorophenyl ring is also a possibility. |
| Metabolic Stability | Moderate to high clearance in human liver microsomes.[2][3] | The ethyl group may either sterically hinder enzyme access, increasing stability, or provide a new site for metabolism, decreasing stability. |
| Active Metabolites | m-chlorophenylpiperazine (mCPP).[2][8][9][10] | An ethylated analog of mCPP could be formed and may possess pharmacological activity. |
Proposed Experimental Workflow for Characterizing 4-Ethyl Trazodone Metabolism
To objectively compare the in vitro metabolism of 4-Ethyl trazodone to trazodone, a series of well-established assays should be conducted. The following workflow provides a comprehensive approach.
Caption: Proposed workflow for 4-Ethyl Trazodone metabolism studies.
Detailed Experimental Protocols
Metabolic Stability Assay
Objective: To determine the intrinsic clearance (Clint) and half-life (t½) of 4-Ethyl trazodone in human liver microsomes and hepatocytes, providing a direct comparison to trazodone.
Methodology:
-
Preparation: Thaw pooled human liver microsomes or cryopreserved hepatocytes on ice.[12] Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (4-Ethyl trazodone or Trazodone, typically 1 µM), and the liver preparation (e.g., 0.5 mg/mL microsomal protein).[13][14]
-
Incubation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.[13][14][15]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[14][15]
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13][14]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[13][16]
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will be the elimination rate constant (k). Calculate t½ (0.693/k) and Clint (k / protein concentration).[13]
CYP Reaction Phenotyping with Recombinant Enzymes
Objective: To identify the specific CYP isoforms responsible for the metabolism of 4-Ethyl trazodone.
Methodology:
-
Incubation: Incubate 4-Ethyl trazodone with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5) in the presence of a NADPH-regenerating system.[17][18][19]
-
Analysis: After a set incubation period (e.g., 60 minutes), quench the reactions and analyze the samples by LC-MS/MS for the depletion of the parent compound and the formation of metabolites.[17]
-
Interpretation: The CYP isoforms that show the highest rate of substrate depletion and/or metabolite formation are the primary enzymes involved in the metabolism of 4-Ethyl trazodone.[18]
Metabolite Identification and Structural Elucidation
Objective: To identify and characterize the major metabolites of 4-Ethyl trazodone formed in vitro.
Methodology:
-
Sample Generation: Incubate 4-Ethyl trazodone with human liver microsomes or hepatocytes at a higher concentration and for a longer duration to generate sufficient quantities of metabolites.
-
LC-MS/MS Analysis: Analyze the incubates using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and its metabolites.[20][21][22]
-
Data Processing: Utilize metabolite identification software to search for expected biotransformations (e.g., hydroxylation, N-dealkylation, oxidation) and compare the MS/MS fragmentation patterns of the metabolites with that of the parent compound.[23]
-
Structural Confirmation: If necessary, synthesize suspected metabolite standards for chromatographic and mass spectrometric comparison to confirm their identity.
Conclusion
The in vitro metabolism of trazodone is well-understood, with CYP3A4-mediated N-dealkylation to the active metabolite mCPP being the predominant pathway. For 4-Ethyl trazodone, while direct experimental data is lacking, its structural similarity to trazodone allows for the formulation of a targeted and efficient in vitro metabolic investigation strategy. The presence of the 4-ethyl group is the critical variable, potentially influencing enzyme affinity, metabolic stability, and the generation of novel metabolites.
The experimental protocols detailed in this guide provide a robust framework for elucidating the metabolic profile of 4-Ethyl trazodone and enabling a direct, data-driven comparison with its parent compound, trazodone. Such studies are essential for advancing our understanding of the structure-metabolism relationships within this class of compounds and are a cornerstone of modern drug discovery and development.
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The Impurity vs. the Metabolite: A Comparative Guide to 4-Ethyl Trazodone and m-CPP in Trazodone Analysis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical analysis, the distinction between a drug metabolite and a process-related impurity is of paramount importance for accurate pharmacokinetic assessment and regulatory compliance. This guide provides an in-depth comparison of meta-chlorophenylpiperazine (m-CPP), the well-established primary active metabolite of Trazodone, and 4-Ethyl Trazodone, a known impurity. We will explore the established metabolic pathways of Trazodone, the significance of m-CPP as a biomarker, and clarify the current understanding of 4-Ethyl Trazodone's origin. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the complete profile of Trazodone and its related compounds.
The Metabolic Fate of Trazodone: A Complex Pathway
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), undergoes extensive hepatic metabolism following administration.[1][2] The biotransformation of Trazodone is complex, involving multiple cytochrome P450 (CYP) enzymes and resulting in a variety of metabolites.[2] The primary and most clinically significant metabolic pathway is the N-dealkylation of the piperazine ring, predominantly catalyzed by the CYP3A4 enzyme, to form its major active metabolite, m-chlorophenylpiperazine (m-CPP).[3][4]
Other metabolic routes for Trazodone include hydroxylation and N-oxidation, mediated by enzymes such as CYP2D6.[3] This leads to the formation of other metabolites, including 4'-hydroxytrazodone and hydroxy-m-chlorophenylpiperazine, which are subsequently conjugated with glucuronic acid for excretion.[3] The majority of a Trazodone dose is excreted in the urine as inactive metabolites.[1]
The Key Player: m-chlorophenylpiperazine (m-CPP) as a Biomarker
m-CPP is not only an active metabolite with its own pharmacological profile, but it also serves as a critical biomarker for Trazodone metabolism.[3] Monitoring m-CPP levels in biological matrices such as plasma and urine provides valuable insights into the rate and extent of Trazodone's biotransformation.[5] The concentration of m-CPP is directly related to the activity of CYP3A4, the primary enzyme responsible for its formation.[4] Therefore, quantifying m-CPP is essential in pharmacokinetic studies, drug-drug interaction assessments, and in understanding inter-individual variability in Trazodone response.
Unmasking 4-Ethyl Trazodone: An Impurity, Not a Metabolite
In contrast to the well-documented metabolic origins of m-CPP, current scientific literature does not support the classification of 4-Ethyl Trazodone as a metabolite of Trazodone. Instead, 4-Ethyl Trazodone is consistently identified as "Trazodone BP Impurity E" or "Trazodone 4-Ethyl Impurity".[6][7][8] This designation indicates that it is a process-related impurity, likely arising during the synthesis of the Trazodone active pharmaceutical ingredient (API).
The presence of such impurities is a critical quality attribute that is closely monitored during drug manufacturing to ensure the safety and efficacy of the final drug product. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits for impurities in pharmaceutical products.[6] The availability of 4-Ethyl Trazodone as a certified reference standard allows pharmaceutical manufacturers to accurately quantify its presence in their Trazodone products and ensure compliance with these regulations.
Comparative Analysis: m-CPP vs. 4-Ethyl Trazodone
The following table summarizes the key differences between m-CPP and 4-Ethyl Trazodone, highlighting why only one can be considered a biomarker for Trazodone metabolism.
| Feature | m-chlorophenylpiperazine (m-CPP) | 4-Ethyl Trazodone |
| Origin | Primary active metabolite of Trazodone | Process-related impurity from Trazodone synthesis |
| Formation | Formed in the liver via CYP3A4-mediated N-dealkylation of Trazodone[3][4] | Arises during the chemical synthesis of Trazodone API |
| Significance | Biomarker for Trazodone metabolism and CYP3A4 activity; contributes to the overall pharmacological effect | A critical quality attribute to be monitored and controlled in the final drug product to ensure safety and purity |
| Regulatory Status | Acknowledged metabolite with its own pharmacokinetic and pharmacodynamic profile | A specified impurity with defined limits in pharmacopeias (e.g., Trazodone BP Impurity E)[6] |
| Analytical Purpose | Quantified in pharmacokinetic and clinical studies to assess Trazodone metabolism | Quantified in quality control testing of Trazodone API and finished products |
Experimental Protocols
Quantification of Trazodone and m-CPP in Human Plasma by LC-MS/MS
This protocol outlines a robust method for the simultaneous quantification of Trazodone and its primary metabolite, m-CPP, in human plasma, which is essential for pharmacokinetic studies.
4.1.1. Materials and Reagents
-
Trazodone and m-CPP reference standards
-
Internal Standard (e.g., a deuterated analog or a structurally similar compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
4.1.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4.1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Trazodone, m-CPP, and the internal standard.
Identification and Quantification of 4-Ethyl Trazodone Impurity in Trazodone API
This protocol describes a typical HPLC method for the quality control of Trazodone API, focusing on the detection of impurities like 4-Ethyl Trazodone.[9]
4.2.1. Materials and Reagents
-
Trazodone API
-
4-Ethyl Trazodone reference standard
-
HPLC-grade acetonitrile, methanol, tetrahydrofuran (THF), and water[9]
-
Triethylamine (TEA)[9]
-
Phosphoric acid or other suitable buffer components
4.2.2. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the 4-Ethyl Trazodone reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Trazodone API in the diluent to a specified concentration.
4.2.3. HPLC Conditions
-
HPLC System: An HPLC system with a UV detector.
-
Column: A C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of acetonitrile, THF, water, and methanol, with pH adjusted with TEA.[9] A common mobile phase composition is a mixture of an aqueous buffer and an organic solvent.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 255 nm.[9]
-
Injection Volume: 10 µL.[9]
Visualizing Trazodone Metabolism
The following diagrams illustrate the key metabolic pathway of Trazodone and the logical workflow for its analysis.
Caption: Major metabolic pathway of Trazodone.
Caption: Analytical workflows for metabolite vs. impurity analysis.
Conclusion
The assessment of Trazodone's metabolic profile is crucial for understanding its clinical pharmacology. While m-CPP stands as a well-validated biomarker for Trazodone metabolism, 4-Ethyl Trazodone is clearly defined in the scientific and regulatory literature as a process-related impurity. This distinction is fundamental for professionals in drug development and quality control. A thorough understanding of both the metabolic pathways and the potential synthetic impurities is essential for ensuring the safety, efficacy, and quality of Trazodone formulations. Future research should continue to focus on the well-established metabolic pathways of Trazodone, while the monitoring of impurities like 4-Ethyl Trazodone remains a critical aspect of pharmaceutical manufacturing.
References
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trazodone - ClinPGx. (n.d.). PharmGKB. Retrieved January 16, 2026, from [Link]
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Petrucci, V., Dragone, P., Laurenti, M. C., Oggianu, L., Zabela, V., & Cattaneo, A. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology. Retrieved January 16, 2026, from [Link]
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How Long Does Trazodone Stay in Your System? (2024, May 22). Relevance Recovery. Retrieved January 16, 2026, from [Link]
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4-Ethyl trazodone | C21H26ClN5O | CID 71316674. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Trazodone EP Impurity E | 1346599-35-6. (n.d.). SynZeal. Retrieved January 16, 2026, from [Link]
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1346599-35-6 ; Trazodone 4-Ethyl Impurity. (n.d.). DR JCR BIO. Retrieved January 16, 2026, from [Link]
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4-Ethyl Trazodone. (n.d.). Axios Research. Retrieved January 16, 2026, from [Link]
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Trazodone BP Impurity E | Trazodone 4-Ethyl Impurity. (n.d.). Allmpus. Retrieved January 16, 2026, from [Link]
- Knych, H. K., Seminoff, K., & Steward, C. K. (2018). Pharmacokinetics, pharmacodynamics and clinical use of trazodone and its active metabolite m-chlorophenylpiperazine in the horse. Journal of veterinary pharmacology and therapeutics, 41(4), 547–554.
- Pawar, S. V., & Pishawikar, S. A. (2012). Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library, 4(2), 629-635.
- Prakash, C. P., Patil, S. A., & Pawar, S. P. (2022). Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer and Uhplc Method. Journal of Analytical & Bioanalytical Techniques, 13(8), 1-5.
- Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug metabolism and disposition, 26(6), 572–575.
- Kale, P., & Agrawal, Y. K. (2015). Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition. Frontiers in pharmacology, 6, 224.
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A process for the preparation of Trazodone and its hydrochloride. (2023, June 5). Technical Disclosure Commons. Retrieved January 16, 2026, from [Link]
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A Comparative Guide to the Determination of the Relative Response Factor for 4-Ethyl Trazodone
This guide provides an in-depth, technical comparison of methodologies for determining the Relative Response Factor (RRF) of 4-Ethyl trazodone, a known process impurity and potential degradant of the antidepressant drug Trazodone.[1][2][3][4] It is intended for researchers, analytical chemists, and drug development professionals seeking to establish scientifically sound and regulatory-compliant methods for impurity quantification.
The Imperative of Impurity Profiling and the Role of RRF
In pharmaceutical manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the reporting, identification, and qualification of impurities above specific thresholds.[5][6] The most accurate method for quantifying these impurities is to use a certified reference standard for each specific compound.
However, the synthesis, isolation, and certification of every impurity standard can be prohibitively expensive and time-consuming.[7][8] Many impurities are also unstable, making long-term storage and management challenging. The Relative Response Factor (RRF) provides a pragmatic and scientifically valid alternative. The RRF is a measure of the difference in detector response between an impurity and the active pharmaceutical ingredient (API) at a specific concentration and under identical analytical conditions.[5][9] By establishing a reliable RRF, a laboratory can confidently quantify the impurity (in this case, 4-Ethyl trazodone) using the readily available and well-characterized Trazodone reference standard, thereby streamlining routine quality control testing.
Foundational Physicochemical Properties
An understanding of the structural differences between the API and its impurity is fundamental to appreciating why their detector responses may differ. 4-Ethyl trazodone is structurally analogous to Trazodone, with the key difference being an additional ethyl group on the chlorophenyl ring. This seemingly minor modification alters the molecule's chromophore and molecular weight, directly impacting its UV absorbance and, consequently, its response factor in a UV-based detector.
| Property | Trazodone | 4-Ethyl Trazodone |
| Structure | ||
| Molecular Formula | C₁₉H₂₂ClN₅O[10] | C₂₁H₂₆ClN₅O[11] |
| Molecular Weight | 371.9 g/mol [10] | 399.9 g/mol [11] |
| Key UV Maxima (λmax) | ~246 nm, 312 nm[10][12][13] | Structurally similar, expected λmax near Trazodone |
The selection of an appropriate detection wavelength is critical. While Trazodone has multiple absorption maxima, a wavelength around 248-255 nm is often employed in validated HPLC methods to ensure adequate sensitivity for both the parent drug and its related substances.[14][15][16]
The Superiority of the Slope Method for RRF Determination
The RRF can be determined by two primary approaches: the direct comparison of responses from single-concentration solutions or, more robustly, by comparing the slopes of the calibration curves for the API and the impurity.[8][9]
This guide advocates for the slope method as the gold standard. Its superiority lies in its foundation on linearity, a core validation parameter as defined by ICH Q2(R1).[17][18] By constructing calibration curves from a minimum of five concentration levels, this method is less susceptible to errors from a single inaccurate preparation or injection. It validates the relationship between concentration and response across a defined range, leading to a more accurate and reliable RRF value.
The RRF is calculated using the following formula:
RRF = (Slope of Impurity) / (Slope of API) [9]
Detailed Experimental Protocol: RRF Determination via HPLC-UV
This section details a comprehensive, self-validating protocol for determining the RRF of 4-Ethyl trazodone against a Trazodone Hydrochloride reference standard.
Instrumentation and Chromatographic Conditions
-
System: A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: A C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for resolving Trazodone and its impurities.[14][19]
-
Mobile Phase: A gradient or isocratic elution using a combination of an aqueous buffer (e.g., 10 mM Ammonium Acetate, pH adjusted) and an organic solvent (e.g., Acetonitrile/Methanol mixture).[16][20]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 252 nm[19]
-
Injection Volume: 10 µL[19]
Preparation of Solutions
-
Diluent: A mixture of the mobile phase components (e.g., 50:50 Water:Acetonitrile) is typically used.
-
Trazodone HCl Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Trazodone HCl USP Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
4-Ethyl trazodone Stock Solution (100 µg/mL): Accurately weigh approximately 5 mg of 4-Ethyl trazodone reference material into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Curve Solutions: Prepare a series of at least five calibration standards for both Trazodone HCl and 4-Ethyl trazodone by performing serial dilutions from their respective stock solutions. The concentration range should span from the Limit of Quantitation (LOQ) to at least 120% of the specification limit for the impurity. A typical range for the impurity might be 0.25 to 2.0 µg/mL.
Experimental Workflow and System Suitability
The entire process, from solution preparation to final calculation, must follow a logical and controlled sequence to ensure data integrity.
System Suitability Test (SST): Before injecting the calibration series, perform replicate injections (n=5 or 6) of a mid-level Trazodone standard. The acceptance criteria should be:
-
Peak Tailing Factor: Not more than 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.[21]
Data Analysis, Calculation, and Results
-
Plot Data: For both Trazodone and 4-Ethyl trazodone, plot the mean peak area (y-axis) against the concentration in µg/mL (x-axis).
-
Linear Regression: Perform a linear regression analysis on each data set to obtain the equation of the line (y = mx + c), where 'm' is the slope.
-
Verify Linearity: The correlation coefficient (R²) for both curves must be ≥ 0.99 to ensure a valid linear relationship.[18]
-
Calculate RRF: Apply the extracted slopes to the RRF formula.
Hypothetical Data Summary
| Analyte | Slope (m) | Y-Intercept (c) | Correlation (R²) |
| Trazodone HCl | 55,480 | 1,250 | 0.9995 |
| 4-Ethyl trazodone | 49,950 | 980 | 0.9992 |
RRF Calculation: RRF = 49,950 / 55,480 = 0.90
This logical process is visualized in the diagram below.
Comparative Analysis of Quantification Strategies
| Method | Description | Advantages | Disadvantages |
| Experimentally Determined RRF | 4-Ethyl trazodone is quantified using the Trazodone standard and the calculated RRF (e.g., 0.90). | - Cost-Effective: Eliminates the need for routine use of expensive impurity standards.[7][8]- Scientifically Sound: Accounts for differences in detector response.- Regulatory Compliant: Aligns with ICH and pharmacopeial guidelines.[5] | - Upfront Effort: Requires initial method development and validation work. |
| Direct Quantification with Impurity Standard | A certified reference standard of 4-Ethyl trazodone is used directly for quantification in every analysis. | - Highest Accuracy: Considered the most accurate method as it eliminates response factor variables. | - High Cost & Low Availability: Impurity standards are expensive and may not be readily available.[7]- Stability Concerns: Impurity standards may have limited stability, requiring careful management. |
| Assumption of RRF = 1.0 | The response of the impurity is assumed to be identical to that of the API. | - Simplicity: Requires no upfront RRF determination. | - High Risk of Inaccuracy: Can lead to significant over- or under-estimation of the impurity. In our example, using RRF=1.0 would result in an ~11% underestimation of the 4-Ethyl trazodone level, potentially leading to an out-of-specification batch being incorrectly passed. Some guidelines suggest this is only acceptable if the RRF is proven to be between 0.8 and 1.2.[9][22] |
Conclusion and Recommendation
For the accurate and efficient quantification of 4-Ethyl trazodone in Trazodone drug substance and product, the experimental determination of the Relative Response Factor via the HPLC-UV slope method is the most robust and scientifically justified approach. It strikes a crucial balance between analytical accuracy, regulatory compliance, and economic feasibility. While the direct use of an impurity standard offers the highest precision, its practicality for routine QC is limited. The assumption of an RRF of 1.0 is not recommended without prior experimental verification, as it introduces an unacceptable risk of inaccurate reporting, which can have significant quality and regulatory consequences.
References
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- SynThink Research Chemicals (n.d.).
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- ECA Academy (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharmaguideline (2025). Relative Response Factor (RRF)
- PubChem - NIH (n.d.). 4-Ethyl trazodone.
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- Extranet Systems (n.d.). Guidelines.
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- Kadam et al. (2020). IJPSR, 2020; Vol. 11(12): 6251-6259.
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A Comparative Analysis of m-Chlorophenylpiperazine (m-CPP) Levels in Immediate-Release vs. Extended-Release Trazodone Formulations
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Deconstructing Trazodone Metabolism and the Significance of m-CPP
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is widely prescribed for the treatment of major depressive disorder and is also commonly used off-label for insomnia. Its therapeutic and adverse effects are not solely attributable to the parent drug; its primary active metabolite, 1-(3-chlorophenyl)piperazine, more commonly known as m-chlorophenylpiperazine (m-CPP), plays a significant role.[1] This guide provides a comparative analysis of m-CPP levels resulting from different Trazodone formulations.
Initially, it is critical to address a common point of confusion. The subject of this guide is m-chlorophenylpiperazine (m-CPP) , the principal and pharmacologically active metabolite of Trazodone. The term "4-Ethyl trazodone" is not recognized in scientific literature as a significant metabolite, and queries regarding it likely refer to m-CPP.
Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form m-CPP.[2][3] This metabolite is pharmacologically active, exhibiting a complex profile of effects at various serotonin receptors. Unlike Trazodone, which is a potent 5-HT2A receptor antagonist, m-CPP acts as a serotonin receptor agonist, which can contribute to both therapeutic and adverse effects, including anxiety and headaches.[4][5] Given that the pharmacokinetic profile of a drug can significantly influence the formation and concentration of its metabolites, understanding the differences in m-CPP levels between immediate-release (IR) and extended-release (ER) Trazodone formulations is crucial for both clinical practice and drug development.
The Rationale Behind Reformulation: Taming the Peaks and Troughs
The development of extended-release Trazodone formulations was driven by the need to mitigate the adverse effects associated with the immediate-release version, which are often linked to its rapid absorption and high peak plasma concentrations (Cmax). The IR formulation can lead to significant daytime sedation and dizziness, which has limited its use at the higher doses required for antidepressant efficacy.
The central hypothesis behind the ER formulation is that by slowing the rate of Trazodone absorption, a more stable plasma concentration can be maintained over a 24-hour period. This would theoretically lead to a blunted Cmax for both Trazodone and its metabolite, m-CPP, potentially improving tolerability while maintaining therapeutic efficacy.
Comparative Pharmacokinetics of m-CPP: A Data-Driven Analysis
Direct comparative studies and regulatory reviews provide clear evidence that extended-release Trazodone formulations lead to a significant reduction in both the peak concentration and overall exposure to m-CPP compared to immediate-release formulations at the same total daily dose.
A key source of this data is the U.S. Food and Drug Administration's (FDA) clinical pharmacology review of an extended-release Trazodone product (Trazodone Contramid). This review presents a direct comparison with the immediate-release formulation. When administered at a total daily dose of 300 mg, the extended-release formulation resulted in:
-
A 37% lower maximum plasma concentration (Cmax) of m-CPP.
-
A 14% to 20% lower total drug exposure (Area Under the Curve - AUC) of m-CPP.
This demonstrates that the extended-release formulation is successful in reducing the peak levels and overall systemic exposure to the active metabolite, m-CPP.
Pharmacokinetic Data Summary: IR vs. ER Trazodone
| Pharmacokinetic Parameter | Immediate-Release (IR) Trazodone | Extended-Release (ER) Trazodone | Percentage Difference (ER vs. IR) |
| Trazodone Cmax | High | ~60% Lower | Significant Reduction |
| m-CPP Cmax | High | ~37% Lower | Significant Reduction |
| m-CPP AUC | Higher | ~14-20% Lower | Moderate Reduction |
Data derived from FDA Clinical Pharmacology and Biopharmaceutics Review for Trazodone Contramid.
The causality behind this difference lies in the drug delivery technology of the ER formulation. By utilizing a matrix system, such as the Contramid® technology, the release of Trazodone into the gastrointestinal tract is controlled over an extended period. This slower release rate means that the liver's metabolic machinery, primarily CYP3A4, is presented with Trazodone at a more gradual pace. This avoids overwhelming the metabolic pathway, which in the case of IR formulations, can lead to a rapid and high-level production of m-CPP that corresponds with the sharp peak in the parent drug's concentration.
Clinical and Research Implications of Reduced m-CPP Levels
The observed reduction in m-CPP levels with extended-release Trazodone has several important implications for researchers, clinicians, and patients:
-
Improved Tolerability: m-CPP is associated with a number of adverse effects, including anxiety, migraine, and insomnia. By lowering the Cmax of m-CPP, ER formulations may reduce the incidence and severity of these side effects, potentially leading to better patient adherence to treatment.
-
Dose Escalation: The improved tolerability profile may allow for easier titration to the higher doses of Trazodone (300mg/day and above) that are generally required for a robust antidepressant effect.
-
Predictable Pharmacodynamics: A smoother, more consistent plasma concentration of both Trazodone and m-CPP could lead to a more predictable and stable pharmacodynamic effect at the receptor level over a 24-hour period.
Experimental Protocols for the Quantification of Trazodone and m-CPP
The accurate quantification of Trazodone and m-CPP in biological matrices, typically human plasma, is fundamental to these comparative pharmacokinetic studies. The most common and robust analytical methods employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Diagram of the Trazodone Metabolic Pathway
Caption: Metabolic conversion of Trazodone to its active metabolite m-CPP.
General Workflow for Sample Analysis
Caption: A typical workflow for the quantification of Trazodone and m-CPP in plasma.
Step-by-Step LC-MS/MS Protocol
This protocol is a representative example based on published methodologies. Specific parameters may require optimization.
-
Sample Preparation:
-
To 500 µL of human plasma, add an internal standard (e.g., a deuterated analog of Trazodone or a structurally similar compound).
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., n-hexane or ethyl acetate), vortexing, and centrifuging to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Trazodone, m-CPP, and the internal standard to ensure selectivity and sensitivity. For example:
-
Trazodone: m/z 372.2 -> 176.2
-
m-CPP: m/z 197.2 -> 118.1
-
-
-
Calibration and Quantification:
-
A calibration curve is prepared by spiking blank plasma with known concentrations of Trazodone and m-CPP.
-
The peak area ratios of the analytes to the internal standard are plotted against concentration to generate a linear regression model.
-
The concentrations of Trazodone and m-CPP in the unknown samples are then calculated from this calibration curve.
-
Conclusion
The formulation of Trazodone has a significant and predictable impact on the pharmacokinetic profile of its active metabolite, m-CPP. Extended-release formulations successfully lower the peak plasma concentration and overall systemic exposure to m-CPP when compared to immediate-release formulations at the same total daily dose. This difference is a direct result of the controlled-release technology, which modulates the rate of Trazodone absorption and subsequent metabolism. From a clinical and drug development perspective, this reduction in m-CPP levels is a key factor in the improved tolerability of extended-release Trazodone, which may facilitate the use of therapeutically effective antidepressant doses. For researchers, the choice of Trazodone formulation is a critical variable that must be considered in study design, as it will directly influence the levels of this pharmacologically active metabolite.
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U.S. Food and Drug Administration. (2009). Clinical Pharmacology and Biopharmaceutics Review(s) - Trazodone Contramid. Available at: [Link]
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- Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575.
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- Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 871(1), 44–54.
- Mercolini, L., Colliva, C., Amore, M., Fanali, S., & Raggi, M. A. (2008). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Journal of pharmaceutical and biomedical analysis, 48(5), 1463–1468.
- Hidalgo, R. B., & Sheehan, D. V. (2011). Trazodone extended release. P & T : a peer-reviewed journal for formulary management, 36(2), 89–98.
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- Otani, K., Mihara, K., Yasui, N., Ishida, M., Kondo, T., Tokinaga, N., Ohkubo, T., Osanai, T., Sugawara, K., & Kaneko, S. (1997). Plasma concentrations of trazodone and m-chlorophenylpiperazine at steady state can be predicted from those after an initial dose of trazodone.
- Caccia, S., Ballabio, M., Fanelli, R., Guiso, G., & Zanini, M. G. (1981). Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography.
- Feuchtl, A., Bagli, M., Stephan, R., Frahnert, C., Kolsch, H., Kuhn, K. U., & Rao, M. L. (2004). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers.
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ClinicalTrials.gov. (2012). A Study to Compare the Bioavailability of 300 mg Trazodone Hydrochloride Extended-release Caplets and 100 mg Trazodone Hydrochloride Immediate-release Tablets at Steady State. NCT01121926. Available at: [Link]
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- Rotzinger, S., Fang, J., Coutts, R. T., & Baker, G. B. (1998). Human CYP2D6 and CYP3A4 are the major enzymes involved in the metabolism of m-chlorophenylpiperazine. Drug Metabolism and Disposition, 26(10), 1043-1046.
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A Senior Application Scientist's Guide to Stability-Indicating Method Validation for Trazodone and Its Impurities
For researchers, scientists, and drug development professionals, ensuring the stability of a drug substance is paramount. A robust stability-indicating analytical method is the cornerstone of this assurance, providing the necessary data to understand how a drug's quality varies over time under the influence of environmental factors. This guide offers an in-depth comparison of analytical methods for the antidepressant Trazodone, focusing on the validation of a stability-indicating assay for the drug and its impurities.
The Critical Role of a Stability-Indicating Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for the validation of analytical procedures, which is essential for regulatory submissions.[1][2][3][4] The development of such a method for Trazodone is crucial for ensuring its safety, efficacy, and quality throughout its shelf life.
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[5][6] This degradation can lead to the formation of various impurities, some of which may have different pharmacological or toxicological profiles. Therefore, a well-validated stability-indicating method is required to separate and quantify these degradation products, providing a clear picture of the drug's stability profile.
Understanding Trazodone and Its Impurities
Trazodone's chemical structure, 2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-[7][8][9]triazolo[4,3-a]pyridin-3(2H)-one, is the starting point for understanding its potential degradation pathways.
Figure 1: Chemical Structure of Trazodone [5][7][10]
graph Trazodone_Structure { layout=neato; node [shape=plaintext]; Trazodone [image="https://p.turbosquid.com/ts-thumb/O1/2a1b3c/t0/2/jpg/1649330599/600x600/fit_q87/e7a3e7c805a8f465d3a3d548777a8b4b7c8f9b4a/2.jpg"]; }
Several process-related impurities and degradation products of Trazodone have been identified. Key impurities include:
-
1-(3-chlorophenyl)piperazine (m-CPP): A known active metabolite of Trazodone.[2][9][11][12][13][14][15]
-
Photolytic Dimers: Formed under exposure to light.[18][19][20][21]
A comprehensive stability-indicating method must be able to resolve Trazodone from all these potential impurities.
Comparative Analysis of Analytical Methods: HPLC vs. UHPLC
High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for stability-indicating assays. However, Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful alternative, offering significant advantages in terms of speed, resolution, and sensitivity.[8][9][11][22][23]
| Feature | HPLC | UHPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Column Dimensions | Longer (e.g., 250 mm) | Shorter (e.g., 100 mm) |
| Operating Pressure | Lower (up to 600 bar) | Higher (up to 1500 bar) |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
Why the choice matters: For high-throughput screening and complex samples with many potential degradants, UHPLC offers a clear advantage due to its superior resolving power and faster run times.[11][22] However, HPLC remains a robust and reliable option for routine quality control with less complex impurity profiles.
Experimental Design for Method Validation
A comprehensive validation of a stability-indicating method for Trazodone should follow the ICH Q2(R1) guidelines and include the following key experiments.[1][4][24]
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, Trazodone is subjected to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Treat Trazodone solution with 0.1M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat Trazodone solution with 0.1M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat Trazodone solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Trazodone to 105°C for 24 hours.
-
Photolytic Degradation: Expose Trazodone solution to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines.
The stressed samples are then analyzed by the proposed method to ensure that all degradation products are well-separated from the parent drug and from each other.
Method Validation Parameters
The following parameters must be evaluated to validate the analytical method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and by injecting blank and placebo solutions.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the target concentration.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies using spiked placebo samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Comparative Data of Validated Methods
The following tables summarize typical chromatographic conditions and validation results for HPLC and UHPLC methods for Trazodone analysis, based on published literature.
Table 1: Comparison of Chromatographic Conditions
| Parameter | HPLC Method | UHPLC Method |
| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.0) | Acetonitrile:Ammonium Acetate |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Run Time | 20 min | 5 min |
Table 2: Comparison of Validation Parameters
| Parameter | HPLC Method | UHPLC Method | Acceptance Criteria (as per ICH) |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 98.0 - 102.0% for assay |
| Precision (%RSD) | < 2.0% | < 1.0% | ≤ 2.0% for assay |
| LOD | ~0.05 µg/mL | ~0.01 µg/mL | Signal-to-Noise ratio of 3:1 |
| LOQ | ~0.15 µg/mL | ~0.03 µg/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | Passed | Passed | No significant change in results |
Visualizing the Workflow and Degradation Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the degradation pathways of Trazodone.
Diagram 1: Experimental Workflow for Method Validation
Diagram 2: Proposed Degradation Pathways of Trazodone
Conclusion
The validation of a stability-indicating method for Trazodone and its impurities is a critical step in drug development and quality control. This guide has provided a comparative overview of HPLC and UHPLC methods, outlining the key experimental protocols and validation parameters as per ICH guidelines. While both techniques are capable of providing reliable data, the choice between them will depend on the specific analytical needs, such as the complexity of the sample and the desired throughput. By following a systematic and scientifically sound approach to method validation, researchers can ensure the quality, safety, and efficacy of Trazodone formulations.
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Chemical structure of trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}[7][8][9]triazolo[4,3-a]pyridin-3(2H)-one). ResearchGate. ([Link])
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Comparative Analysis of HPLC and UHPLC: Which is Better? Drawell. ([Link])
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HPLC vs UHPLC – What are the differences? LC Services. ([Link])
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1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355. PubChem. ([Link])
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Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry. ([Link])
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HPLC vs UHPLC: Key Differences & Applications. Phenomenex. ([Link])
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Trazodone. NIST WebBook. ([Link])
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Trazodone N-Oxide | 55290-68-1. MOLBASE Encyclopedia. ([Link])
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HPLC vs UHPLC: What's the Difference and Which One Should You Choose? Mastelf. ([Link])
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Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR | Request PDF. ResearchGate. ([Link])
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Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry. ([Link])
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Compounds investigated. ResearchGate. ([Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Ethyl Trazodone in a Research Setting
This document provides essential safety and logistical information for the proper disposal of 4-Ethyl trazodone, a research analogue of the antidepressant drug trazodone. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As laboratory professionals, our responsibility extends through the entire lifecycle of a chemical, including its final disposition. This guide is designed to provide clear, step-by-step instructions grounded in established safety protocols and regulatory standards.
Hazard Identification and Essential Risk Assessment
Understanding the potential hazards of 4-Ethyl trazodone is the foundation of its safe handling and disposal. While specific toxicological data for this analogue may be limited, a conservative approach requires treating it with at least the same level of caution as its parent compound, trazodone hydrochloride.
The Safety Data Sheet (SDS) for trazodone hydrochloride identifies it as harmful if swallowed and a suspected carcinogen.[1][2] Therefore, 4-Ethyl trazodone must be managed as a hazardous substance. All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of such chemicals in regular trash or down the sewer system.[3][4]
Table 1: Hazard Profile Based on Trazodone Hydrochloride Analogue
| Hazard Category | Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 (H302) | Harmful if swallowed. Do not eat, drink, or smoke when using this product.[1] |
| Carcinogenicity | Category 2 (H351) | Suspected of causing cancer. Obtain special instructions before use.[1] |
| Regulatory Framework | EPA (RCRA) | Must be disposed of as hazardous waste.[4] |
| Personal Exposure | Eye, Skin, Inhalation | May cause irritation. Avoid breathing dust and ensure adequate ventilation.[5][6] |
Required Personal Protective Equipment (PPE) and Safety Precautions
To mitigate risks of exposure during handling and disposal, all personnel must use appropriate PPE and adhere to standard laboratory safety practices.
-
Hand Protection: Wear chemical-resistant nitrile gloves. Change gloves immediately if they become contaminated.
-
Eye Protection: Use ANSI-approved safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat must be worn to protect against skin contact.
-
Ventilation: All handling of 4-Ethyl trazodone, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Standard Operating Procedure for Disposal
Disposal of 4-Ethyl trazodone must be systematic and documented. The following protocol outlines the required steps for collecting and preparing the compound for final disposition by a certified hazardous waste handler.
Step 1: Waste Segregation
Proper segregation is paramount to prevent dangerous chemical reactions.
-
Designate a Waste Stream: 4-Ethyl trazodone waste must be collected separately from other waste streams.
-
Avoid Co-mingling: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizers.[7][8] At a minimum, segregate waste into categories like halogenated solvents, non-halogenated solvents, acids, bases, and solid chemical waste.[8]
Step 2: Containerization
The integrity of the waste container is critical for safe storage and transport.
-
Select a Compatible Container: Use a sturdy, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE). The original product container is often a suitable choice.[7][9]
-
Ensure a Secure Seal: The container must have a tightly fitting screw-top cap. Funnels should never be left in the container opening.[8]
-
Maintain Headspace: Do not overfill liquid waste containers; leave at least 10% of the volume as headspace to allow for expansion.[10]
-
Utilize Secondary Containment: Store the sealed waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[7]
Step 3: Labeling
Accurate and complete labeling is a strict regulatory requirement.
-
Use an Official Tag: Affix a hazardous waste tag, provided by your institution's Environmental Health and Safety (EHS) department, to the container.
-
Provide Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full, common chemical name: "4-Ethyl trazodone." Do not use abbreviations or chemical formulas.
-
An accurate estimate of the quantity.
-
All relevant hazard information (e.g., "Toxic," "Carcinogen").
-
The date accumulation started.
-
Step 4: Storage and Pickup
-
Designated Storage Area: Store the labeled, sealed container in a designated satellite accumulation area within your laboratory.
-
Request Disposal: Once the container is full or you no longer need to accumulate this waste, contact your institution's EHS office to schedule a pickup.[7][9] They will arrange for disposal at an approved waste facility.
Disposal of Contaminated Materials and Empty Containers
Proper disposal extends to all materials that have come into contact with 4-Ethyl trazodone.
-
Contaminated Solids: Items such as gloves, weigh boats, pipette tips, and absorbent pads must be collected as hazardous waste. Place these items in a sealed, clear plastic bag or a lined container, label it clearly as "Hazardous Waste: 4-Ethyl Trazodone Contaminated Debris," and dispose of it through EHS.[9]
-
Empty Containers: Containers that once held 4-Ethyl trazodone are not considered empty until they have been properly decontaminated.
-
Triple Rinse: Rinse the container thoroughly three times with a suitable solvent (e.g., ethanol or methanol).
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous liquid chemical waste.[7][8] It is best practice to collect all three rinses.
-
Deface Label: After the container is rinsed and air-dried, completely remove or obliterate the original manufacturer's label.[7][10]
-
Final Disposal: The clean, defaced container can now be disposed of in the appropriate solid waste stream (e.g., regular trash or glass disposal).[7][10]
-
Emergency Spill Procedures
In the event of an accidental release, a prompt and correct response is crucial to minimize exposure and environmental contamination.
-
ALERT: Immediately notify all personnel in the vicinity of the spill.
-
EVACUATE: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
SECURE: Prevent access to the spill area. Post warning signs if necessary.
-
REPORT: Inform your laboratory supervisor and your institution's EHS office immediately.
-
CLEANUP (Small Spills Only): If the spill is small (a few grams) and you are trained to do so:
-
Don appropriate PPE, including double gloves and a respirator if necessary.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad) to avoid raising dust.
-
Carefully scoop the material into a designated hazardous waste container.
-
Wipe the spill area with a damp cloth, collecting the cloth as hazardous waste.
-
Decontaminate the area according to your lab's specific protocols.
-
All cleanup materials must be disposed of as hazardous waste.[1]
-
References
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How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. [Link]
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Hazardous Waste Disposal Guide - Research Areas. Dartmouth College. [Link]
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Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
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Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. Stericycle. [Link]
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Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. [Link]
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EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste Today Magazine. [Link]
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Material Safety Data Sheet - Trazodone hydrochloride MSDS. ScienceLab.com. [Link]
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EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
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Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency. [Link]
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A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US Environmental Protection Agency. [Link]
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Disposal of Controlled Substances. Federal Register. [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling 4-Ethyl Trazodone
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety and logistical information for handling 4-Ethyl trazodone, a derivative of the psychoactive compound Trazodone. While specific toxicological data for 4-Ethyl trazodone is not extensively documented, this protocol is built upon the known hazards of Trazodone hydrochloride and established best practices for handling potent pharmaceutical compounds. Our aim is to empower you with the knowledge to conduct your research safely and effectively, ensuring the integrity of your work and the well-being of your team.
Understanding the Hazard: A Proactive Approach to Safety
4-Ethyl trazodone, as an analogue of Trazodone, should be handled as a compound with potential psychoactive and physiological effects. Trazodone hydrochloride is classified as harmful if swallowed and can cause serious eye damage.[1] There is also evidence suggesting potential reproductive toxicity.[1][2] Therefore, a comprehensive risk assessment is the foundational step before any handling of the material.
Key Hazards Associated with Trazodone Analogues:
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Serious Eye Damage/Irritation: Can cause significant eye injury.[1]
-
Reproductive Toxicity: May pose a risk to the unborn child.[1][2]
-
Skin Irritation/Sensitization: May cause skin irritation upon contact.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory discomfort.[1]
Given these potential hazards, all personnel must be thoroughly trained on the specific risks and the procedures outlined in this guide before being authorized to handle 4-Ethyl trazodone.
Engineering Controls: Your First Line of Defense
Personal protective equipment (PPE) is crucial, but it should be considered the last line of defense. The primary method for minimizing exposure is through robust engineering controls.
-
Ventilation: All handling of 4-Ethyl trazodone powder should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[1] For larger scale operations, enclosed local exhaust ventilation at points of dust generation is required.[1]
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE): A Barrier Between You and the Hazard
The selection and proper use of PPE are critical for preventing direct contact with 4-Ethyl trazodone. The following table summarizes the minimum required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. The outer glove should have a long cuff that extends over the gown sleeve. | Prevents skin absorption. Double gloving provides an extra layer of protection against tears and permeation. Powder-free gloves prevent aerosolization of the compound.[4][5][6] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes, and dust, preventing serious eye damage.[1][5][7] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[5][6] For larger quantities (over 1 kg), a disposable coverall is recommended.[1] |
| Respiratory Protection | An N95 or higher-rated respirator should be worn when handling powders outside of a containment hood. | Minimizes the risk of inhaling fine particles.[5] |
dot
Caption: Workflow for donning and doffing PPE for handling 4-Ethyl trazodone.
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling of 4-Ethyl trazodone.
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment, including spatulas, weigh boats, and containers.
-
Prepare a designated waste container for contaminated materials.
-
Don the appropriate PPE as outlined in the table and workflow diagram above.
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within the fume hood.
-
Use a dedicated spatula and weigh boat for 4-Ethyl trazodone.
-
Carefully weigh the desired amount of the compound, avoiding the creation of dust.
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol).
-
Carefully doff PPE, starting with the outer gloves, and dispose of it in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.[7][8]
Emergency Procedures: Being Prepared for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable decontaminant. |
Disposal Plan: Responsible Stewardship
All waste generated from the handling of 4-Ethyl trazodone must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, weigh boats, and other disposable materials should be placed in a clearly labeled hazardous waste container.[10]
-
Liquid Waste: Solutions containing 4-Ethyl trazodone should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: All pharmaceutical waste should be disposed of through a licensed hazardous waste management company, typically via incineration.[10] Do not dispose of this compound down the drain, as it can have adverse effects on the aquatic environment.[1][11]
dot
Caption: Waste disposal workflow for 4-Ethyl trazodone.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the continued integrity and success of your vital research.
References
-
Trazodone for system suitability - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]
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Trazodone Patient Tips: 7 things you should know. Drugs.com. [Link]
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Trazodone, appropriate formulation choice and use guide. Right Decisions. [Link]
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DESYREL (trazodone hydrochloride) tablets, for oral use. U.S. Food and Drug Administration. [Link]
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trazodone - Safety Data Sheet. MsdsDigital.com. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
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Trazodone - StatPearls. NCBI Bookshelf. [Link]
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pms-TRAZODONE Product Monograph. Pharmascience Inc. [Link]
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Safety Data Sheet - Trazodone hydrochloride. Fermion. [Link]
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Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
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Medication & Pharmaceutical Waste Disposal Explained. Stericycle. [Link]
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Pharmaceutical Waste. Department of Toxic Substances Control - CA.gov. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
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Safe Disposal of Unused Controlled Substances. Avalere Health. [Link]
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eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
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Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]
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Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
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Pharmaceutical Waste. Office of Environmental Health and Safety - Wayne State University. [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
